3-Acetyl-2,6-dimethoxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,6-dimethoxypyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(11)7-4-5-8(12-2)10-9(7)13-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVALWZXGBXJZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584737 | |
| Record name | 1-(2,6-Dimethoxypyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-62-1 | |
| Record name | 1-(2,6-Dimethoxy-3-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dimethoxypyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetyl-2,6-dimethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Acetyl-2,6-dimethoxypyridine chemical properties
An In-depth Technical Guide to 3-Acetyl-2,6-dimethoxypyridine
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. We delve into its core chemical and physical properties, spectroscopic profile, plausible synthetic pathways, and key reactivity patterns. This document serves as a foundational resource for scientists and drug development professionals exploring its potential as a versatile building block in the creation of complex molecular architectures and novel therapeutic agents.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone in modern drug discovery, present in a vast array of biologically active compounds. Its derivatives exhibit a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its interaction with biological targets.
This compound emerges as a particularly valuable intermediate. It combines three key functional groups on a single scaffold:
-
An electrophilic and enolizable acetyl group , which is a handle for numerous carbon-carbon bond-forming reactions.
-
Two electron-donating methoxy groups at the 2- and 6-positions, which activate the pyridine ring towards certain transformations and influence its regioselectivity.[2]
-
A basic pyridine nitrogen , which can be protonated or coordinated to metals, modulating the molecule's reactivity and solubility.
This guide synthesizes the available technical data to provide a holistic understanding of this compound's chemical behavior and potential applications.
Chemical Identity and Physicochemical Properties
A clear definition of a compound's identity and physical characteristics is fundamental for its use in a laboratory setting. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(2,6-dimethoxy-3-pyridinyl)ethanone | [3] |
| Synonyms | 1-(2,6-Dimethoxypyridin-3-yl)ethanone | [4] |
| CAS Number | 870703-62-1 | [3][4][5][6] |
| Molecular Formula | C₉H₁₁NO₃ | [3][5][6] |
| Molecular Weight | 181.19 g/mol | [3][6] |
| Exact Mass | 181.07389321 Da | [3] |
| SMILES | COC1=NC(OC)=C(C(C)=O)C=C1 | [5] |
| Appearance | Data not widely published; likely a solid or oil | |
| Melting/Boiling Point | Data not widely published | |
| Solubility | Data not widely published |
graph "chemical_structure" { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.5!"]; C3 [label="C", pos="-1.2,-1.8!"]; C4 [label="C", pos="0,-2.3!"]; C5 [label="C", pos="1.2,-1.8!"]; C6 [label="C", pos="1.2,-0.5!"]; // Methoxy group at C2 O2 [label="O", pos="-2.4,-0.2!"]; C2_Me [label="CH₃", pos="-3.4,-0.5!"]; // Methoxy group at C6 O6 [label="O", pos="2.4,-0.2!"]; C6_Me [label="CH₃", pos="3.4,-0.5!"]; // Acetyl group at C3 C3_CO [label="C", pos="-2.2,-2.6!"]; O3_CO [label="O", pos="-2.2,-3.6!"]; C3_Me [label="CH₃", pos="-3.4,-2.3!"]; // Define edges for bonds N1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=double]; C4 -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- N1 [style=solid]; // Methoxy bonds C2 -- O2 [style=solid]; O2 -- C2_Me [style=solid]; C6 -- O6 [style=solid]; O6 -- C6_Me [style=solid]; // Acetyl bonds C3 -- C3_CO [style=solid]; C3_CO -- O3_CO [style=double]; C3_CO -- C3_Me [style=solid];
}
Caption: 2D Structure of this compound.
Spectroscopic Profile: A Predictive Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals:
-
Aromatic Protons (2H): The two protons on the pyridine ring (at C4 and C5) will appear in the aromatic region (δ 6.0-8.0 ppm). They will likely appear as two doublets due to mutual coupling.
-
Methoxy Protons (6H): The two equivalent methoxy groups (-OCH₃) at positions 2 and 6 will likely produce a sharp singlet around δ 3.8-4.2 ppm.
-
Acetyl Protons (3H): The methyl protons of the acetyl group (-COCH₃) will appear as a singlet, typically in the δ 2.4-2.7 ppm range.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display nine distinct signals corresponding to each carbon atom in the asymmetric structure. Key predicted shifts include:
-
Carbonyl Carbon: The ketone carbon (-C=O) will be the most downfield signal, expected around δ 195-205 ppm.
-
Aromatic Carbons: The carbons of the pyridine ring will resonate in the δ 110-165 ppm range. The carbons bearing the methoxy groups (C2, C6) will be significantly upfield shifted due to the oxygen's shielding effect.
-
Methoxy Carbons: The methyl carbons of the methoxy groups are expected around δ 50-60 ppm.
-
Acetyl Methyl Carbon: The acetyl methyl carbon should appear around δ 25-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorption bands:
-
C=O Stretch: A strong, sharp peak between 1680-1700 cm⁻¹ corresponding to the ketone carbonyl group.
-
C-O Stretch: Strong bands in the 1250-1000 cm⁻¹ region associated with the C-O bonds of the methoxy groups.
-
Aromatic C=C/C=N Stretches: Multiple peaks in the 1600-1450 cm⁻¹ region, characteristic of the pyridine ring.
-
C-H Stretches: Aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹, and aromatic C-H stretching just above 3000 cm⁻¹.
Synthesis and Manufacturing Insights
A direct, published synthesis for this compound is not prominent in the literature. However, a highly plausible and scalable route can be designed based on the principles of electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction.
Proposed Protocol: Friedel-Crafts Acylation
-
Reactant Preparation: The starting material, 2,6-dimethoxypyridine, is a commercially available and versatile chemical intermediate.[2] It is dissolved in an inert solvent such as dichloromethane or dichloroethane.
-
Acylating Agent: An acylating agent, typically acetyl chloride or acetic anhydride, is used as the source of the acetyl group.
-
Lewis Acid Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is required to activate the acylating agent and facilitate the electrophilic attack on the electron-rich pyridine ring. The methoxy groups at the 2- and 6-positions strongly activate the ring, directing the substitution primarily to the 3- and 5-positions.
-
Reaction Execution: The Lewis acid is added to the solution of 2,6-dimethoxypyridine, followed by the slow addition of the acylating agent at a controlled temperature (typically 0 °C to room temperature) to manage the exothermic reaction.
-
Workup and Purification: The reaction is quenched by carefully adding water or a dilute acid. The organic layer is then separated, washed, dried, and concentrated. The final product is purified using standard techniques like column chromatography or recrystallization.
Caption: Plausible synthesis via Friedel-Crafts acylation.
Chemical Reactivity and Mechanistic Considerations
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.
Reactions at the Acetyl Group
-
Enolization and Condensation: The α-protons on the acetyl methyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile, enabling reactions like aldol and Claisen-Schmidt condensations to form α,β-unsaturated ketones.[1][7] This is a primary pathway for extending the carbon skeleton.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), providing access to chiral building blocks.
-
Oxidation: Reactions like the haloform reaction can convert the acetyl group into a carboxylic acid, offering another avenue for functional group transformation.
Reactions Involving the Pyridine Ring
-
N-Protonation/Alkylation: The lone pair on the pyridine nitrogen is basic and can be readily protonated in an acidic medium.[7] This protonation increases the electrophilicity of the pyridine ring. The nitrogen can also be alkylated to form pyridinium salts.
-
Electrophilic Aromatic Substitution (EAS): The two methoxy groups are strongly activating and ortho-, para-directing. Since the ortho-positions (2, 6) are blocked, they direct incoming electrophiles to the 3- and 5-positions. As the 3-position is already substituted, further EAS reactions (e.g., nitration, halogenation) would likely occur at the 5-position.
-
Cross-Coupling Reactions: The pyridine ring can be functionalized via cross-coupling reactions. While this often requires a pre-installed halide, the inherent electronic nature of the ring makes it a candidate for C-H activation or for conversion into a suitable coupling partner (e.g., boronic ester). Precursors like 2,6-dimethoxypyridine are foundational for Suzuki-Miyaura couplings.[2]
Caption: Key reactive sites and potential transformations.
Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented, its structure positions it as a high-value scaffold for creating libraries of compounds for screening.
-
Medicinal Chemistry: It serves as an excellent starting point for synthesizing analogs of known drugs or novel chemical entities. The acetyl group can be elaborated into more complex side chains, while the pyridine core is a well-established pharmacophore. It could be used to generate derivatives for screening as acetylcholinesterase inhibitors or other enzyme targets.[8]
-
Pharmaceutical Intermediates: As a functionalized pyridine, it is a precursor for more complex Active Pharmaceutical Ingredients (APIs), particularly those developed for targeted therapies where a substituted heterocyclic core is required.[2]
-
Materials Science: Pyridine derivatives can be incorporated into polymers and organic materials due to their electronic properties and ability to coordinate with metals.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Handling Recommendations: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Conclusion
This compound is a strategically important chemical building block with significant untapped potential. Its combination of an activatable acetyl group, an electron-rich pyridine core, and directing methoxy groups provides a rich platform for synthetic diversification. This guide has outlined its fundamental properties, predictable spectroscopic features, a logical synthetic approach, and its key areas of chemical reactivity. For researchers and drug development professionals, this compound represents a valuable tool for accessing novel chemical space and accelerating the discovery of next-generation therapeutics and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C9H11NO3 | CID 16218074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. appchemical.com [appchemical.com]
- 6. scbt.com [scbt.com]
- 7. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
3-Acetyl-2,6-dimethoxypyridine CAS number 870703-62-1
An In-depth Technical Guide to 3-Acetyl-2,6-dimethoxypyridine (CAS Number: 870703-62-1)
Introduction
This compound is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, namely the electron-rich dimethoxypyridine core and the reactive acetyl group, make it an attractive starting material for the synthesis of a wide array of more complex molecules. The pyridine scaffold is a common motif in numerous pharmaceuticals, and its functionalization is a cornerstone of modern drug design.[1][2] This guide provides an in-depth technical overview of this compound, including its chemical properties, a detailed synthesis protocol with mechanistic insights, comprehensive characterization data, and a discussion of its potential applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, with the CAS number 870703-62-1, is also known by its IUPAC name, 1-(2,6-dimethoxy-3-pyridinyl)ethanone.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 870703-62-1 | PubChem[3] |
| Molecular Formula | C₉H₁₁NO₃ | PubChem[3] |
| Molecular Weight | 181.19 g/mol | PubChem[3] |
| IUPAC Name | 1-(2,6-dimethoxy-3-pyridinyl)ethanone | PubChem[3] |
| Appearance | Solid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from structure |
Safety Information: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation[3]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2,6-Dimethoxypyridine
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.
-
Addition of 2,6-Dimethoxypyridine: Dissolve 2,6-dimethoxypyridine (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Mechanistic Insights
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:
Caption: Key stages of the Friedel-Crafts acylation mechanism.
-
Formation of the Acylium Ion: Acetyl chloride reacts with the Lewis acid, aluminum chloride, to form a highly electrophilic acylium ion. This is the key reactive species in the acylation reaction.
-
Electrophilic Aromatic Substitution: The electron-rich 2,6-dimethoxypyridine ring acts as a nucleophile and attacks the acylium ion. The two methoxy groups are ortho, para-directing and strongly activating. Acylation is expected to occur at the C3 or C5 position. Due to steric hindrance from the adjacent methoxy group at the C2 position, substitution is favored at the C3 position. The attack results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the newly added acetyl group, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.
Characterization
The structure of the synthesized this compound can be confirmed by a combination of spectroscopic techniques. The expected data are as follows:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.
-
Aromatic Protons: Two doublets in the aromatic region, corresponding to the protons at the C4 and C5 positions of the pyridine ring. The C5 proton will likely be downfield due to the deshielding effect of the adjacent acetyl group.
-
Methoxy Protons: Two singlets, each integrating to 3 protons, for the two methoxy groups at the C2 and C6 positions.
-
Acetyl Protons: A singlet integrating to 3 protons for the methyl group of the acetyl moiety.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Carbonyl Carbon: A signal in the downfield region (typically >190 ppm) corresponding to the carbonyl carbon of the acetyl group.
-
Aromatic Carbons: Signals in the aromatic region for the five carbons of the pyridine ring. The carbons bearing the methoxy groups (C2 and C6) will be significantly downfield.
-
Methoxy Carbons: Two signals in the aliphatic region for the carbons of the two methoxy groups.
-
Acetyl Carbon: A signal in the aliphatic region for the methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the carbonyl group of the ketone.
-
C-O Stretch: Strong absorption bands in the region of 1050-1300 cm⁻¹ for the C-O bonds of the methoxy groups.
-
C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ region characteristic of the pyridine ring.
-
C-H Stretching: Bands around 2850-3000 cm⁻¹ for the C-H bonds of the methyl groups.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): A peak at m/z = 181, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: A prominent fragment ion at m/z = 166, corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragment would be observed at m/z = 138 due to the loss of the acetyl group ([M-43]⁺).
Reactivity and Potential for Further Functionalization
The presence of both an acetyl group and an electron-rich pyridine ring provides multiple avenues for further chemical transformations, making this compound a valuable intermediate.
-
Reactions of the Acetyl Group: The carbonyl group can undergo a variety of reactions, including:
-
Reduction: Reduction to a secondary alcohol using reagents like sodium borohydride, or to an ethyl group via a Wolff-Kishner or Clemmensen reduction.
-
Oxidation: Baeyer-Villiger oxidation to form an ester.
-
Condensation Reactions: Aldol or Claisen-Schmidt condensations with aldehydes or ketones to form α,β-unsaturated ketones (chalcones), which are important precursors for various heterocyclic compounds.
-
Formation of Heterocycles: The acetyl group can serve as a handle for the construction of fused heterocyclic rings.
-
-
Reactions of the Pyridine Ring: While the pyridine ring is activated by the two methoxy groups, the acetyl group is deactivating. Further electrophilic substitution would likely be directed to the C5 position, though harsher conditions may be required. Nucleophilic aromatic substitution is also a possibility, particularly at the positions ortho and para to the acetyl group, although the methoxy groups may hinder this reactivity.
Applications in Medicinal Chemistry and Drug Discovery
Substituted pyridines and acetophenones are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] this compound can serve as a key intermediate in the synthesis of novel therapeutic agents.
-
Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in cancer therapy. The functional handles on this molecule allow for the elaboration of structures that can target the ATP-binding site of various kinases.
-
Precursor for GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. The structural motifs accessible from this compound are relevant for the design of novel GPCR agonists and antagonists.
-
Building Block for Antiviral and Antimicrobial Agents: Many pyridine-containing compounds have demonstrated potent antiviral and antimicrobial activities. This intermediate can be used to generate libraries of novel compounds for screening against various pathogens. A search of patent databases indicates that substituted pyridines are frequently claimed in patents for new pharmaceutical compositions.[4]
Conclusion
References
- 1. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H11NO3 | CID 16218074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Patents | CAS [cas.org]
Navigating the Therapeutic Landscape of C9H11NO3 Isomers: A Technical Guide for Researchers
Abstract
The molecular formula C9H11NO3 represents a fascinating collection of isomeric compounds, each possessing unique structural arrangements that confer distinct pharmacological activities. This guide provides an in-depth technical exploration of key C9H11NO3 isomers, focusing on the sympathomimetic amines phenylephrine and metaraminol, and the cognitive enhancer N-acetyl-L-tyrosine. We will delve into their synthesis, mechanisms of action, and applications in drug development and research, offering field-proven insights and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, fostering a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this molecular scaffold.
Introduction: The Significance of Isomerism in C9H11NO3
Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.[1] This seemingly subtle difference can lead to profound variations in their physical, chemical, and biological properties.[1][2] In the realm of pharmacology, isomerism is a critical concept, as different isomers of a drug can exhibit vastly different therapeutic effects, potencies, and toxicities.[3][4] The molecular formula C9H11NO3 (molar mass: 181.18 g/mol ) encompasses several notable isomers, including adrenalone, styramate, and the amino acid tyrosine.[5][6] This guide will focus on three therapeutically significant compounds structurally related to this formula: phenylephrine, metaraminol, and N-acetyl-L-tyrosine. Understanding the nuances of their stereochemistry and functional group positioning is paramount to harnessing their full therapeutic potential.
Phenylephrine: A Selective α1-Adrenergic Agonist
Phenylephrine is a synthetic sympathomimetic amine that acts as a potent and selective α1-adrenergic receptor agonist.[7][8] Its primary clinical applications revolve around its vasoconstrictive properties, making it a widely used nasal decongestant and a pressor agent to treat hypotension.[9][10][11]
Synthesis of Phenylephrine
The synthesis of phenylephrine typically involves a multi-step process. One common method is outlined below:
Experimental Protocol: Synthesis of Phenylephrine [7][12]
-
Step 1: Reaction of 3-(benzyloxy)benzaldehyde with ethylbromoacetate. 3-(benzyloxy)benzaldehyde is reacted with ethyl bromoacetate in the presence of a suitable base to yield ethyl 3-(3-(benzyloxy)phenyl)-3-hydroxypropanoate.
-
Step 2: Nitration. The resulting ester undergoes nitration to introduce a nitro group onto the aromatic ring, forming an intermediate compound.
-
Step 3: Formation of Oxazolidone. The nitrated intermediate is then treated to form an oxazolidone derivative.
-
Step 4: N-methylation. The oxazolidone is reacted with sodium hydride and methyl iodide to introduce a methyl group onto the nitrogen atom, yielding 5-(3-(benzyloxy)phenyl)-3-methyloxazolidin-2-one.
-
Step 5: Reduction. The final step involves the reduction of the oxazolidinone to yield phenylephrine.
Note: This is a generalized protocol. Specific reaction conditions, such as solvents, temperatures, and catalysts, may vary and should be optimized based on laboratory settings and desired yield.
Mechanism of Action: α1-Adrenergic Receptor Activation
Phenylephrine exerts its pharmacological effects by selectively binding to and activating α1-adrenergic receptors located on the smooth muscle of blood vessels.[9][10] This activation initiates a G protein-coupled receptor signaling cascade.[9]
Caption: Signaling pathway of Phenylephrine's mechanism of action.
Upon binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic/sarcoplasmic reticulum, leading to smooth muscle contraction and subsequent vasoconstriction.[9]
Clinical and Research Applications
The vasoconstrictive effects of phenylephrine are harnessed for various therapeutic purposes.
| Application | Description |
| Nasal Decongestant | Reduces swelling of nasal blood vessels to alleviate congestion from colds and allergies.[9][10] |
| Hypotension Treatment | Increases blood pressure in hypotensive states, such as during surgery or in septic shock.[9] |
| Mydriatic Agent | Dilates the pupils for ophthalmic examinations.[9][10] |
| Cardiology | Used in cardiac stress testing to increase heart rate and blood pressure.[9] |
Metaraminol: A Sympathomimetic with Dual Action
Metaraminol is another sympathomimetic amine used to treat hypotension, particularly in the context of anesthesia.[13] It exhibits a dual mechanism of action, acting as both a direct α1-adrenergic agonist and an indirect-acting agent that stimulates the release of norepinephrine.[13][14]
Synthesis of Metaraminol
The synthesis of metaraminol can be achieved through the following pathway:[15]
Experimental Protocol: Synthesis of Metaraminol [15]
-
Step 1: Benzylation. 1-(3-hydroxyphenyl)propan-1-one is reacted with chlorobenzene to protect the hydroxyl group, forming 1-(3-(benzyloxy)phenyl)propan-1-one.
-
Step 2: Oximation. The product from step 1 is reacted with benzyl nitrite (BnONO) to yield (E)-1-(3-(benzyloxy)phenyl)-2-(hydroxyimino)propan-1-one.
-
Step 3: Reduction. The oxime is reduced to an amino alcohol, 2-amino-1-(3-(benzyloxy)phenyl)propan-1-ol.
-
Step 4: Deprotection. The benzyl protecting group is removed via reduction to yield metaraminol.
Mechanism of Action: Direct and Indirect Sympathomimetic Effects
Metaraminol's primary effect is peripheral vasoconstriction mediated by the activation of α1-adrenergic receptors.[15] It also acts indirectly by displacing norepinephrine from presynaptic nerve terminals, thereby increasing the concentration of this potent vasoconstrictor in the synaptic cleft.[13]
Caption: Dual mechanism of action of Metaraminol.
Therapeutic Uses
Metaraminol is primarily used for the prevention and treatment of acute hypotension, especially in the context of spinal anesthesia.[15] It can also be used as an adjunctive treatment for hypotension caused by hemorrhage.[15]
N-Acetyl-L-Tyrosine (NALT): A Precursor to Key Neurotransmitters
N-Acetyl-L-Tyrosine (NALT) is a more water-soluble derivative of the amino acid L-tyrosine.[16][17] It is widely used in dietary supplements for its potential to enhance cognitive function, particularly under stressful conditions.[18][19]
Biochemical Role and Mechanism of Action
NALT serves as a precursor to L-tyrosine, which is essential for the synthesis of several key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[16][20]
Caption: Biosynthetic pathway from NALT to catecholamines.
By increasing the systemic levels of L-tyrosine, NALT supplementation is thought to support the sustained production of these neurotransmitters, which play crucial roles in mood regulation, focus, and the body's stress response.[16][20]
Applications in Research and Cognitive Enhancement
NALT is a popular ingredient in nootropic supplements and is researched for its potential to mitigate cognitive decline during periods of acute stress, such as sleep deprivation or extreme environmental conditions.[19][20] It is also explored for its potential benefits in conditions associated with catecholamine dysregulation, such as ADHD and depression, although more research is needed in these areas.[16][19]
| Application Area | Potential Benefits |
| Cognitive Enhancement | May improve alertness, attention, and focus.[18] |
| Stress Management | May help maintain cognitive function during stressful situations.[19][20] |
| Mood Regulation | May support a positive mood by providing precursors to key neurotransmitters.[18] |
Recommended Dosage: The typical oral dosage of NALT ranges from 300 mg to 500 mg per day.[16] However, it is crucial to consult with a healthcare provider before starting any new supplement regimen.[16]
Analytical Techniques for C9H11NO3 Isomers
The accurate identification and quantification of C9H11NO3 isomers are essential for quality control in pharmaceutical manufacturing and for pharmacokinetic studies.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Tyrosine Derivatives [21]
-
Instrumentation: An HPLC system equipped with a UV detector is commonly used.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating these polar compounds.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase with a weak acid (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Detection: The UV detector is set to a wavelength appropriate for the chromophore of the specific isomer being analyzed.
-
Quantification: A calibration curve is generated using certified reference standards to quantify the analyte in the sample.
For more complex matrices or lower detection limits, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[21]
Conclusion and Future Directions
The isomers of C9H11NO3, particularly phenylephrine, metaraminol, and N-acetyl-L-tyrosine, represent a compelling example of how subtle changes in molecular structure can lead to a diverse array of pharmacological activities. From the potent vasoconstriction of sympathomimetic amines to the neurochemical support provided by an amino acid derivative, these compounds have carved out significant niches in medicine and cognitive science.
Future research should continue to explore the structure-activity relationships within this chemical class. The development of new analogs with improved selectivity and pharmacokinetic profiles could lead to safer and more effective therapeutic agents. Furthermore, rigorous clinical trials are needed to fully elucidate the cognitive benefits of NALT and its potential applications in various neurological and psychiatric conditions. A deeper understanding of the synthesis, mechanisms, and applications of these C9H11NO3 isomers will undoubtedly pave the way for new innovations in drug discovery and personalized medicine.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. C9H11NO3 - Wikipedia [en.wikipedia.org]
- 6. Tyrosine [webbook.nist.gov]
- 7. PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 9. remixeducation.in [remixeducation.in]
- 10. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 11. phenylephrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. youtube.com [youtube.com]
- 13. Metaraminol - Wikipedia [en.wikipedia.org]
- 14. Metaraminol | C9H13NO2 | CID 5906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. METARAMINOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 16. What is N-acetyl-L-tyrosine used for? [synapse.patsnap.com]
- 17. codeage.com [codeage.com]
- 18. boxnutra.com [boxnutra.com]
- 19. brcrecovery.com [brcrecovery.com]
- 20. ingredients-lonier.com [ingredients-lonier.com]
- 21. benchchem.com [benchchem.com]
A Technical Guide to 1-(2,6-dimethoxypyridin-3-yl)ethanone: Synthesis, Characterization, and Potential as a Privileged Scaffold in Medicinal Chemistry
Abstract
Substituted pyridinyl ethanone cores represent a class of chemical structures with significant utility in modern drug discovery and development. Their inherent electronic properties and capacity for diverse functionalization make them valuable building blocks for targeting a range of biological entities. This technical guide provides a comprehensive overview of the heterocyclic ketone, 1-(2,6-dimethoxypyridin-3-yl)ethanone. While this specific molecule is not extensively documented in public literature, this paper leverages established principles of organic synthesis and medicinal chemistry to propose robust synthetic routes, outline rigorous characterization methodologies, and explore its potential as a precursor for novel therapeutic agents. The guide is intended for researchers and drug development professionals, offering field-proven insights into the strategic considerations for synthesizing and utilizing this promising chemical scaffold.
Introduction: The Pyridinyl Ethanone Scaffold in Drug Discovery
The pyridine ring is a ubiquitous feature in both natural products and synthetic pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for a phenyl ring. The introduction of an ethanone (acetyl) group provides a key handle for synthetic elaboration and a potential interaction point with biological targets. When combined with electron-donating methoxy groups, as in the case of 1-(2,6-dimethoxypyridin-3-yl)ethanone, the electronic and steric profile of the scaffold is precisely modulated, opening avenues for targeted drug design.
Structural Confirmation and Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 1-(2,6-dimethoxypyridin-3-yl)ethanone . This nomenclature unambiguously defines the structure: an ethanone moiety attached at the C3 position of a pyridine ring, which is substituted with two methoxy groups at the C2 and C6 positions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | Calculated |
| Molecular Weight | 181.19 g/mol | Calculated |
| Canonical SMILES | CC(=O)C1=C(N=C(C=C1)OC)OC | Calculated |
| InChI Key | (Predicted) | Calculated |
Rationale for Investigation: A Scaffold for Kinase and CNS Targets
The strategic placement of substituents on the 1-(2,6-dimethoxypyridin-3-yl)ethanone core makes it a compelling candidate for medicinal chemistry campaigns. The dual methoxy groups flanking the nitrogen atom significantly influence the electron density of the ring, potentially enhancing binding affinity or modulating pharmacokinetic properties. Furthermore, related pyridine and pyrimidine structures are known to be core components of potent and selective Janus kinase (JAK) inhibitors, which are critical in treating inflammatory diseases and cancers.[1] The acetyl group at the 3-position serves as a versatile synthetic handle for constructing more complex molecules, such as quinazolinones or other heterocyclic systems known for their broad biological activities.[2]
Proposed Synthetic Strategies and Methodologies
The synthesis of 1-(2,6-dimethoxypyridin-3-yl)ethanone is not explicitly detailed in readily available literature. However, based on established transformations of pyridine derivatives, two primary retrosynthetic strategies are proposed.
Retrosynthetic Analysis
A logical disconnection approach points to two viable synthetic pathways: either the acylation of a pre-formed 2,6-dimethoxypyridine ring or the construction of the substituted pyridine ring from acyclic precursors.
Caption: Retrosynthetic analysis of the target molecule.
Strategy A: Directed Ortho-Metalation and Acylation of 2,6-Dimethoxypyridine
This is arguably the most direct approach. The methoxy groups at the 2 and 6 positions are ortho-directing activators. However, standard Friedel-Crafts acylation can be challenging with pyridine rings due to the deactivating effect of the nitrogen. A more reliable method involves directed ortho-metalation, where a strong base like n-butyllithium (n-BuLi) selectively deprotonates the C3 position, followed by quenching with an acetylating agent.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous 2,6-dimethoxypyridine (1.0 eq) and dry tetrahydrofuran (THF, ~0.1 M).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. The causality here is critical: the low temperature prevents side reactions and ensures kinetic control of deprotonation at the C3 position, which is sterically accessible and activated by the adjacent methoxy group.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Acylation: Add N,N-dimethylacetamide (DMA) or acetyl chloride (1.2 eq) dropwise to the solution. Quenching the lithiated species with an efficient acetyl source is key to achieving a high yield.
-
Quenching and Workup: After stirring for an additional 2 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined. This step isolates the product from the aqueous phase.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-(2,6-dimethoxypyridin-3-yl)ethanone.
Synthesis and Purification Workflow
The overall process from starting materials to the final, characterized compound follows a logical and self-validating workflow. Each step includes a quality control check to ensure the integrity of the process.
Caption: Experimental workflow for synthesis and purification.
Methodologies for Structural Elucidation
Confirming the identity and purity of the synthesized 1-(2,6-dimethoxypyridin-3-yl)ethanone is paramount. A combination of spectroscopic techniques provides an unambiguous structural assignment.
| Technique | Expected Key Signals / Data | Rationale and Interpretation |
| ¹H NMR | ~2.5 ppm (s, 3H), ~3.9-4.1 ppm (s, 6H), ~6.3 ppm (d, 1H), ~7.9 ppm (d, 1H) | The singlet at ~2.5 ppm corresponds to the acetyl methyl protons. The singlet at ~3.9-4.1 ppm represents the two equivalent methoxy groups. Two doublets in the aromatic region are expected for the coupled protons at C4 and C5 of the pyridine ring. |
| ¹³C NMR | ~28 ppm (CH₃), ~54 ppm (2 x OCH₃), ~105-165 ppm (5 x Ar-C), ~198 ppm (C=O) | The spectrum should show 8 distinct carbon signals. The carbonyl carbon (C=O) will be significantly downfield (~198 ppm). The two methoxy carbons will be equivalent. Five signals are expected for the pyridine ring carbons. |
| IR Spectroscopy | ~1680-1700 cm⁻¹ (strong), ~1580 cm⁻¹ (medium), ~1250 cm⁻¹ (strong) | A strong, sharp absorption in the 1680-1700 cm⁻¹ range is characteristic of the aryl ketone C=O stretch. The C=N/C=C stretching vibrations of the pyridine ring will appear around 1580 cm⁻¹. A strong C-O stretch for the methoxy groups is expected around 1250 cm⁻¹. |
| Mass Spec (ESI+) | m/z = 182.07 [M+H]⁺ | Electrospray ionization in positive mode should show the protonated molecular ion, confirming the molecular weight of the compound. |
Potential Applications in Medicinal Chemistry
The structure of 1-(2,6-dimethoxypyridin-3-yl)ethanone makes it an ideal starting point for developing inhibitors of key signaling pathways implicated in disease.
Precursor for Kinase Inhibitors
Many Type I kinase inhibitors target the ATP-binding pocket of the enzyme. The pyridine core can serve as a "hinge-binding" motif, forming critical hydrogen bonds with the kinase. The acetyl group can be readily transformed—for example, via condensation reactions—to build out larger, more complex side chains that can occupy other regions of the binding site to enhance potency and selectivity.[1]
Caption: Potential inhibition of the JAK-STAT signaling pathway.
Conclusion and Future Directions
1-(2,6-dimethoxypyridin-3-yl)ethanone is a chemical scaffold of high strategic value for modern drug discovery. This guide has provided a robust framework for its synthesis and characterization based on established chemical principles. The proposed synthetic route via directed ortho-metalation is efficient and offers high regiochemical control. The outlined analytical methods provide a clear protocol for structural validation.
Future work should focus on the practical execution of the proposed synthesis, followed by the exploration of its synthetic utility. The transformation of the acetyl group into more complex heterocyclic systems, such as pyrazoles or quinazolinones, could generate novel compound libraries for screening against panels of kinases and other enzymes. The insights provided herein serve as a foundational blueprint for researchers to unlock the therapeutic potential of this promising molecule.
References
An In-depth Technical Guide to the Physicochemical Properties and Analytical Characterization of 2,6-Diacetylpyridine
Introduction: Unveiling 2,6-Diacetylpyridine, a Key Building Block in Modern Chemistry
In the landscape of synthetic chemistry, certain molecules stand out for their versatility and foundational role in the creation of complex structures. 2,6-Diacetylpyridine is one such molecule. This symmetrical diketone, built upon a pyridine scaffold, is a cornerstone in the field of coordination chemistry and organic synthesis.[1] Its importance stems from the strategic placement of two reactive acetyl groups flanking the nitrogen atom of the pyridine ring. This arrangement provides an ideal platform for the synthesis of a wide array of multidentate ligands, particularly through Schiff base condensation reactions.[1] These ligands are instrumental in the development of catalysts for polymerization, advanced materials with unique photophysical properties, and novel therapeutic agents.
This guide provides a comprehensive overview of the essential physical and chemical properties of 2,6-diacetylpyridine, alongside detailed protocols for its characterization and analysis. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the handling and application of this pivotal compound.
Part 1: Core Physicochemical Properties
A thorough understanding of a compound's physical properties is paramount for its effective use in research and development. These properties dictate the conditions required for storage, handling, and reaction setup. The key physicochemical data for 2,6-diacetylpyridine are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₂ | [1][2] |
| Molecular Weight | 163.17 g/mol | [1][2] |
| Appearance | White to off-white or beige crystalline solid/powder | [3][4][5] |
| Melting Point | 79-82 °C | [2][3][4][6] |
| Boiling Point | 126 °C at 6 mmHg | [2][4][6][7] |
| Solubility | Soluble in water, chloroform, and DMSO.[2][3][4] Sparingly soluble in water, but soluble in organic solvents like ethanol and acetone.[8] | [1][2][3][4][8] |
| pKa (Predicted) | 0.88 ± 0.10 | [4] |
| Density | ~1.119 - 1.202 g/cm³ (estimate) | [1][2][4] |
Note: Experimental values can vary slightly between sources due to different measurement conditions and purity levels.
Part 2: Spectroscopic and Analytical Characterization
The unambiguous identification and purity assessment of 2,6-diacetylpyridine are critical for its application. This section details the key spectroscopic signatures and provides a robust analytical method for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2,6-diacetylpyridine, both ¹H and ¹³C NMR provide a clear and diagnostic fingerprint.
-
¹H NMR (Proton NMR): The proton NMR spectrum of 2,6-diacetylpyridine is characterized by its simplicity, a direct consequence of the molecule's symmetry. In a typical deuterated chloroform (CDCl₃) solvent, the spectrum exhibits three distinct signals:
-
A singlet for the six equivalent protons of the two methyl groups (CH₃).
-
A doublet representing the two equivalent protons on the pyridine ring (meta to the nitrogen).
-
A triplet for the single proton on the pyridine ring (para to the nitrogen). A published spectrum shows peaks at approximately δ 8.20 (d, 2H), 8.04 (t, 1H), and 2.81 (s, 6H).[9]
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum further confirms the molecular structure with distinct signals for the carbonyl carbons, the different carbons of the pyridine ring, and the methyl carbons.[10]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of 2,6-diacetylpyridine is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone groups.[5][11] Additional bands corresponding to the C-N stretching of the pyridine ring and C-H vibrations of the aromatic ring and methyl groups are also present.[5][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. In the electron ionization (EI) mass spectrum of 2,6-diacetylpyridine, the molecular ion peak [M]⁺ is observed at m/z 163, corresponding to its molecular weight.[5][12] Common fragmentation patterns involve the loss of acetyl or methyl groups.
High-Performance Liquid Chromatography (HPLC) - A Protocol for Purity Assessment
HPLC is a cornerstone analytical technique for determining the purity of chemical compounds. A robust reverse-phase HPLC method is essential for the quality control of 2,6-diacetylpyridine.
Expertise in Action: Why Reverse-Phase HPLC? 2,6-Diacetylpyridine is a moderately polar molecule, making it an ideal candidate for reverse-phase chromatography. This technique utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase, allowing for excellent resolution and reproducibility.
A Self-Validating HPLC Protocol:
-
Instrumentation and Consumables:
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, for improved peak shape). The use of formic acid makes the method compatible with mass spectrometry detection.[13][14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.[15]
-
Injection Volume: 10 µL.
-
-
Procedure:
-
System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution of 2,6-diacetylpyridine multiple times. The retention time and peak area should have a relative standard deviation (RSD) of less than 2%. This step is crucial as it validates that the chromatographic system is performing adequately.
-
Standard Preparation: Prepare a stock solution of 2,6-diacetylpyridine in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Analysis: Inject the standards to create a calibration curve, followed by the sample injections.
-
Quantification: Determine the purity of the sample by comparing its peak area to the calibration curve.
-
Below is a Graphviz diagram illustrating the HPLC workflow for a self-validating system.
Caption: Workflow for a self-validating HPLC purity analysis.
Part 3: Chemical Properties and Reactivity
The chemical reactivity of 2,6-diacetylpyridine is predominantly centered around its two acetyl groups and the pyridine nitrogen.
-
Reactivity of the Acetyl Groups: The carbonyls of the acetyl groups are electrophilic and can undergo nucleophilic attack. They are also susceptible to reactions at the alpha-carbon via enolate formation. A key and highly useful reaction is the Schiff base condensation . In this reaction, the acetyl groups react with primary amines to form imines. This is the foundational reaction for the synthesis of a vast family of diiminopyridine (DIP) ligands.[1] These ligands are celebrated for their ability to stabilize a wide range of metal oxidation states.[1]
-
Coordination Chemistry: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a Lewis base. This, in conjunction with the imine nitrogens formed from Schiff base condensation, allows 2,6-diacetylpyridine derivatives to act as tridentate ligands, strongly coordinating with metal ions.[1] This property is central to its use in catalysis and materials science.
The following Graphviz diagram illustrates the fundamental Schiff base condensation reaction of 2,6-diacetylpyridine.
Caption: Schiff base condensation of 2,6-diacetylpyridine.
Part 4: Synthesis of 2,6-Diacetylpyridine
A reliable synthetic route is crucial for accessing high-purity 2,6-diacetylpyridine for research and development. A common and effective method involves the Claisen condensation of a pyridine-2,6-dicarboxylate ester with ethyl acetate, followed by hydrolysis and decarboxylation.[1][9]
A Validated Synthetic Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, combine diethyl 2,6-pyridinedicarboxylate and ethyl acetate in an appropriate organic solvent such as toluene.[9][16]
-
Base Addition: Slowly add a strong base, such as sodium ethoxide or metallic potassium, to the reaction mixture.[9] The choice of a strong base is critical to deprotonate the ethyl acetate, initiating the Claisen condensation.
-
Reaction: Stir the mixture at room temperature or under reflux for a specified period (e.g., 1-48 hours) to allow the condensation to proceed.[9]
-
Hydrolysis and Decarboxylation: After the initial reaction, carefully add an aqueous acid (e.g., hydrochloric acid) and heat the mixture.[9] This step hydrolyzes the intermediate β-keto ester and promotes decarboxylation to yield the desired diketone.
-
Workup and Purification: After cooling, the product is extracted into an organic solvent. The combined organic layers are dried and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford pure 2,6-diacetylpyridine.[3][9][17]
Conclusion
2,6-Diacetylpyridine is a molecule of significant synthetic utility, primarily serving as a versatile precursor to a wide range of ligands for coordination chemistry. Its symmetrical structure and reactive acetyl groups make it an invaluable tool for chemists in diverse fields. A thorough understanding of its physical properties, coupled with robust analytical and synthetic protocols as outlined in this guide, is essential for harnessing its full potential in the development of new catalysts, materials, and pharmaceuticals.
References
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- 2. 2,6-Diacetylpyridine Exporters Suppliers & Manufacturers [sgtlifesciences.com]
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- 5. 2,6-Diacetylpyridine | C9H9NO2 | CID 70790 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Page loading... [wap.guidechem.com]
- 9. CN101157653A - Method for preparing 2,6-diacetyl pyridine - Google Patents [patents.google.com]
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- 11. 2,6-Diacetylpyridine(1129-30-2) IR2 spectrum [chemicalbook.com]
- 12. 2,6-Diacetylpyridine(1129-30-2) MS spectrum [chemicalbook.com]
- 13. Separation of Pyridine-2,6-diacetyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Pyridine-2,6-diacetyl | SIELC Technologies [sielc.com]
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- 17. 2,6-Diacetylpyridine synthesis - chemicalbook [chemicalbook.com]
The Pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The pyridine ring, a nitrogen-containing six-membered aromatic heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties, hydrogen bonding capability, and tunable physicochemical characteristics have cemented its role as a foundational building block in drug discovery. This guide provides a comprehensive analysis of the pyridine moiety's multifaceted role, from its fundamental properties that govern molecular interactions to its prevalence in a vast array of FDA-approved therapeutics. We will explore the causal relationships behind its success, detailing its function as a pharmacophore and bioisostere, its impact on ADME properties, and its critical contributions to key therapeutic areas, particularly oncology and central nervous system disorders. Accompanied by detailed synthetic protocols, structure-activity relationship insights, and visual diagrams, this guide serves as a technical resource for professionals engaged in the design and development of next-generation pharmaceuticals.
Introduction: The Enduring Significance of the Pyridine Ring
The journey of pyridine from a foul-smelling isolate of coal tar to a cornerstone of life-saving medicines is a testament to its remarkable chemical versatility.[1][2][3] First isolated in 1846, its structure was elucidated over two decades later, revealing a benzene ring with one carbon atom replaced by nitrogen.[1][2] This seemingly simple substitution has profound implications for the molecule's properties, creating a scaffold that medicinal chemists have exploited for over a century. Today, the pyridine nucleus is a component in over 7,000 molecules of medicinal importance and is the most frequent azaheterocycle found in drugs approved by the US FDA over the last decade.[1][2][4]
Fundamental Physicochemical Properties
The utility of pyridine in drug design is rooted in its distinct physicochemical characteristics, which differ significantly from its carbocyclic analog, benzene.
-
Aromaticity, Polarity, and Dipole Moment: Like benzene, pyridine is a planar, aromatic molecule with a conjugated system of six π electrons, following Hückel's rule.[3] However, the greater electronegativity of the nitrogen atom creates an uneven distribution of electron density, inducing a significant dipole moment and making the ring electron-deficient. This polarity is in stark contrast to the nonpolar nature of benzene.[3][4] The lower resonance energy of pyridine (117 kJ/mol) compared to benzene (150 kJ/mol) also indicates it is a more reactive system.[3]
-
Basicity and Hydrogen Bonding Capability: The lone pair of electrons on the sp²-hybridized nitrogen atom is not part of the aromatic system and is available to accept a proton, rendering pyridine a weak base (pKa of the conjugate acid is ~5.2).[3] Crucially, this nitrogen atom acts as a potent hydrogen bond acceptor, a fundamental interaction for high-affinity binding to biological targets like enzymes and receptors.[4][5][6]
-
Solubility and Pharmacokinetic Implications: The polarity and hydrogen bonding capacity of the pyridine ring often enhance the aqueous solubility of a drug molecule, a critical factor for bioavailability.[6][7][8] By incorporating or substituting with a pyridine moiety, medicinal chemists can improve a compound's solubility profile, which is essential for effective formulation and absorption.[7][8]
The Pyridine Scaffold in Approved Pharmaceuticals: A Quantitative Analysis
The theoretical advantages of the pyridine scaffold are borne out by its remarkable prevalence in marketed drugs. It is the second most common heterocycle in all FDA-approved drugs and the most common among azaheterocycles in drugs approved from 2014-2023.[4][9]
Prevalence in FDA-Approved Drugs
An analysis of small molecules approved by the US FDA between 2014 and 2023 revealed that 54 drugs contained a pyridine ring.[4][10][11] This highlights the sustained interest and success of this scaffold in contemporary drug discovery programs. The pyridine ring is more frequently incorporated than other common azaheterocycles like piperidine, pyrimidine, and pyrazole.[4]
Dominance in Key Therapeutic Areas
Pyridine-containing drugs exhibit a wide range of biological activities, but they are particularly concentrated in specific and challenging therapeutic areas.[12][13] The table below summarizes the distribution of pyridine-bearing drugs approved between 2014 and 2023 by therapeutic category.[10][11]
| Therapeutic Area | Number of Approved Drugs (2014-2023) | Percentage of Total | Key Examples |
| Anticancer | 18 | 33% | Abiraterone, Crizotinib, Selpercatinib |
| Central Nervous System (CNS) | 11 | 20% | Tacrine, Roflumilast, Pyridostigmine |
| Rare Conditions | 6 | 11% | Omidenepag |
| Hematopoietic System | 5 | 9% | Luspatercept |
| Antimicrobials & Antivirals | Multiple | N/A | Isoniazid, Delavirdine, Ciclopirox |
Data synthesized from analyses of FDA-approved drugs.[4][10][11]
The Rationale for Pyridine's "Privileged" Status in Drug Design
The term "privileged scaffold" refers to molecular frameworks that can provide ligands for diverse biological targets. Pyridine's status is built on its ability to simultaneously optimize drug-target interactions and pharmacokinetic properties.
Pyridine as a Bioisostere
Bioisosteric replacement is a key strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties. Pyridine is an excellent bioisostere for a benzene ring.[1][]
-
Benzene Ring Replacement: Swapping a benzene ring for a pyridine ring can have dramatic effects. The introduction of the nitrogen atom provides a hydrogen bond acceptor, can alter the molecule's conformation, and can modulate its electronic character, often leading to improved potency and selectivity.[4] For example, in the development of Cdc7 kinase inhibitors, replacing a phenyl ring with pyridine resulted in a more than 500-fold improvement in biological potency.[4]
Enhancing Drug-Target Interactions
The pyridine nitrogen is central to its ability to form strong and specific interactions within a target's binding pocket.
-
The Role of the Nitrogen Atom as a Hydrogen Bond Acceptor: The primary mechanism by which pyridine enhances binding affinity is through hydrogen bonding. The nitrogen's lone pair readily accepts a hydrogen bond from donor residues (e.g., backbone N-H groups) in a protein, anchoring the molecule in the active site.[4][5] This is a particularly critical interaction for kinase inhibitors.
Caption: Pyridine nitrogen as a hydrogen bond acceptor.
Optimizing Pharmacokinetic (ADME) Profiles
A potent molecule is useless if it cannot reach its target. The pyridine scaffold often imparts favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
-
Improving Aqueous Solubility and Permeability: The polar nature of the pyridine ring generally improves a drug's water solubility, which can enhance absorption.[1][2][8] This property is often pH-dependent and can be finely tuned.[]
-
Modulating Metabolic Stability: Strategic placement of the pyridine nitrogen can block sites of metabolic attack (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the drug's half-life.[2][4] In the development of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, replacing a phenyl ring with pyridine improved metabolic stability.[4]
-
Impact on Protein Binding: The introduction of a pyridine ring can also resolve issues with excessive plasma protein binding, increasing the fraction of free drug available to act on its target.[4]
Structure-Activity Relationship (SAR) of Pyridine Derivatives
The biological activity of a pyridine-containing compound is highly dependent on the number, type, and position of its substituents.[15]
-
Influence of Substituent Position: The electron-deficient nature of the pyridine ring means that the 2-, 4-, and 6-positions are susceptible to nucleophilic attack, while the 3- and 5-positions are more prone to electrophilic substitution. The placement of substituents at these positions dictates their interaction with the target and their effect on the ring's overall properties.
-
Effect of Functional Groups: Studies on antiproliferative pyridine derivatives have shown that the presence of -OMe, -OH, -C=O, and -NH2 groups can enhance activity.[9][12][16] Conversely, bulky groups or halogen atoms can sometimes decrease activity, likely due to steric hindrance or unfavorable electronic effects.[9][12]
Key Therapeutic Applications
Oncology: The Rise of Pyridine-Based Kinase Inhibitors
The anticancer category represents the largest share of recently approved pyridine-containing drugs.[10][11] They are particularly prominent as kinase inhibitors, which target enzymes that are often dysregulated in cancer.[17][18][19]
-
Mechanism: Hinge-Binding Interactions in the ATP Pocket: Pyrazolopyridines, a fused version of the scaffold, are considered purine bioisosteres and are highly effective at occupying the ATP binding pocket of kinases.[19] The pyridine nitrogen typically forms a critical hydrogen bond with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP. This interaction is a hallmark of many successful kinase inhibitors.[19]
Caption: Pyridine inhibitor binding in a kinase active site.
-
Case Study: Selpercatinib: Approved for treating certain lung and thyroid cancers, Selpercatinib features a pyrazolo[1,5-a]pyridine core that acts as the hinge-binding moiety for the RET kinase.[17][19]
Central Nervous System (CNS) Disorders
Pyridine derivatives are the second-largest class of drugs in the CNS category.[10][11] Their physicochemical properties, including modulated lipophilicity and the ability to interact with various receptors, make them well-suited for targeting the brain.[20] They are found in drugs for Alzheimer's disease (Tacrine), myasthenia gravis (Pyridostigmine), and various psychiatric conditions.[2][21] The pyridine nitrogen can serve as a key interaction point with CNS receptors like GABA-A, NMDA, and nicotinic acetylcholine receptors.[20]
Antimicrobial and Antiviral Agents
The pyridine scaffold is present in numerous antimicrobial and antiviral drugs.[6] These compounds can act via various mechanisms, including inhibiting essential enzymes or disrupting cell membrane integrity.
-
Case Study: Isoniazid: A cornerstone of tuberculosis treatment for decades, isoniazid is a simple pyridine derivative that inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2]
Synthetic Strategies for Pyridine Scaffolds in Drug Development
The widespread use of pyridines is enabled by robust and versatile synthetic methodologies that allow for the creation of diverse libraries of compounds.
Classical Methodologies: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic, high-yield method for producing substituted pyridines and their dihydro-precursors.[7] It is a multi-component reaction that remains widely used for large-scale production.[7]
Caption: Workflow for the Hantzsch Pyridine Synthesis.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (1.0 eq), β-ketoester (2.0 eq), and ammonium acetate (1.2 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Purification: Wash the crude solid with cold water and a minimal amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the dihydropyridine product.
-
Oxidation (Optional): To obtain the aromatic pyridine, dissolve the dihydropyridine in a solvent like acetic acid and treat it with an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) at an appropriate temperature until oxidation is complete (monitored by TLC).
-
Final Isolation: Neutralize the reaction mixture and extract the pyridine product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain the final substituted pyridine.
Modern Synthetic Approaches
Modern organic chemistry has provided numerous other routes, including cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions, which allow for more complex and precise substitution patterns.[22] Single-step procedures using amide activation with reagents like trifluoromethanesulfonic anhydride offer rapid and convergent access to highly substituted pyridines.[22]
Metabolism and Toxicological Profile
Understanding the metabolic fate of pyridine-containing drugs is crucial. The primary metabolizing enzyme for many of these drugs is Cytochrome P450 3A4 (CYP3A4).[10][11] Metabolism often involves oxidation of the pyridine ring or its substituents. While the pyridine scaffold is generally well-tolerated, its potential for metabolism-related drug-drug interactions must be evaluated during development.
Conclusion and Future Perspectives
The pyridine scaffold is an undisputed pillar of medicinal chemistry. Its success is not accidental but is a direct result of its unique and advantageous physicochemical properties. The ability of the nitrogen atom to engage in hydrogen bonding, the scaffold's capacity to act as a versatile bioisostere, and its favorable impact on a molecule's pharmacokinetic profile ensure its continued relevance.[1][4] As drug discovery moves towards more complex and challenging biological targets, the strategic use of this "privileged" heterocycle will undoubtedly lead to the development of new and improved therapies. The ongoing innovation in synthetic methodologies will further expand the chemical space accessible to researchers, promising an upsurge in novel pyridine-based drug candidates in the coming decade.[1][2]
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3-Acetyl-2,6-dimethoxypyridine safety and handling precautions
An In-depth Technical Guide to the Safe Handling and Use of 3-Acetyl-2,6-dimethoxypyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No. 870703-62-1). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data, including hazard identification, exposure controls, emergency procedures, and best practices for laboratory use. By integrating principles of risk assessment and the hierarchy of controls, this guide aims to foster a proactive safety culture and ensure the well-being of all personnel handling this compound.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative utilized in organic synthesis and medicinal chemistry research.[1][2] Understanding its fundamental properties is a prerequisite for safe handling. While comprehensive experimental data is limited, key properties can be identified from available literature and database entries.
| Property | Value | Source |
| IUPAC Name | 1-(2,6-dimethoxy-3-pyridinyl)ethanone | PubChem[3] |
| CAS Number | 870703-62-1 | PubChem[3] |
| Molecular Formula | C₉H₁₁NO₃ | PubChem[3] |
| Molecular Weight | 181.19 g/mol | PubChem[3] |
| Appearance | Solid (form may vary) | Assumed based on MW and structure |
Section 2: Hazard Identification and GHS Classification
According to aggregated data submitted to the European Chemicals Agency (ECHA), this compound is classified with significant health hazards.[3] All personnel must be fully aware of these classifications before commencing any work.
GHS Hazard Statements
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
| Pictogram | GHS Code | Hazard Statement | Hazard Class |
|
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) | |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |
Source: PubChem, Aggregated GHS information from ECHA C&L Inventory notifications.[3]
Analysis of Hazards
-
Oral Toxicity: The H302 classification indicates that ingestion of even small quantities can lead to adverse health effects.[3] This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene.[4][5]
-
Skin and Eye Irritation: As a skin and eye irritant (H315, H319), direct contact can cause inflammation, redness, and pain.[3] Prolonged contact may lead to more severe damage. Therefore, appropriate personal protective equipment (PPE) is mandatory.
-
Respiratory Irritation: The potential for respiratory irritation (H335) necessitates that this compound be handled in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[3][6]
Section 3: Proactive Risk Management: The Hierarchy of Controls
A foundational principle of laboratory safety is the implementation of the Hierarchy of Controls. This framework prioritizes the most effective measures for risk reduction. Rather than relying solely on personal protective equipment, a multi-layered approach must be adopted.
Caption: Hierarchy of Controls applied to laboratory work.
-
Elimination & Substitution: For drug development professionals, eliminating the compound is not feasible. However, a thorough risk assessment should confirm that no less-hazardous analogue can achieve the desired scientific outcome.
-
Engineering Controls: This is the primary physical defense. All handling of this compound powder and its solutions must occur within a properly functioning and certified laboratory chemical fume hood.[4][6] This contains vapors and aerosols, preventing respiratory exposure.
-
Administrative Controls: Standard Operating Procedures (SOPs) for this compound are required. All personnel must receive documented training on its specific hazards and handling protocols. Areas where the chemical is stored and used should be clearly marked.
-
Personal Protective Equipment (PPE): PPE is the final barrier of protection and is non-negotiable.[4] The specific requirements are detailed in the following section.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
Exposure must be minimized through a combination of engineering controls and appropriate PPE.
Engineering Controls
-
Ventilation: Always handle this chemical in a laboratory chemical fume hood to maintain airborne concentrations below any potential exposure limits and prevent respiratory irritation.[6][7]
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[8][9]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and dust, conforming to standards such as EN 166 (EU) or ANSI Z87.1 (US).[5][9] A face shield may be required for procedures with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene gloves.[4][6] Latex gloves are not recommended due to poor chemical resistance against many organic compounds.[4] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[5] Contaminated gloves must be disposed of as hazardous waste.[5]
-
Lab Coat: A fully buttoned, long-sleeved lab coat is required to protect street clothes and minimize skin exposure.[8]
-
-
Respiratory Protection: Respiratory protection is generally not required if work is conducted within a certified chemical fume hood. If a situation arises where the fume hood is not available or fails, all work must cease until the engineering controls are restored.
Section 5: Safe Handling and Storage Protocols
Adherence to strict protocols is essential for preventing accidental exposure and ensuring experimental integrity.
Protocol: Weighing and Aliquoting the Solid Compound
-
Preparation: Don all required PPE (goggles, nitrile gloves, lab coat).
-
Work Area: Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.
-
Tool Selection: Use non-sparking spatulas and tools.[7]
-
Dispensing: Carefully open the container. Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or container. Avoid generating dust.
-
Sealing: Immediately and tightly reseal the main container after dispensing.[4]
-
Cleanup: Clean the spatula and weighing area with an appropriate solvent (e.g., ethanol) and paper towels. Dispose of the cleaning materials as hazardous waste.
-
Post-Handling: Remove gloves and wash hands thoroughly with soap and water.[5]
Protocol: Preparation of a Stock Solution
-
Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate height.
-
Glassware: Use clean, dry glassware.
-
Dispensing: Weigh the required amount of this compound solid directly into the destination flask inside the fume hood.
-
Solvent Addition: Add the solvent slowly to the flask, ensuring the solid is wetted without splashing. If necessary, cap and gently swirl or stir the solution until the solid is fully dissolved.
-
Labeling: Immediately label the prepared solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.
-
Cleanup and Storage: Clean all equipment used. Store the stock solution in a tightly sealed container in a designated, cool, and dry storage area.
Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6][7]
-
Container: Keep the container tightly closed to prevent atmospheric moisture absorption and potential degradation.[4][10]
-
Incompatibilities: Store separately from strong oxidizing agents and strong acids, with which it may react violently.[11]
Section 6: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
-
Inhalation: If vapors or dust are inhaled, immediately move the affected person to fresh air.[9][12] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][12]
-
Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[13][14]
-
Ingestion: Do NOT induce vomiting.[7][9] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[11][13] Call a poison control center or physician immediately.[5]
Spill Management
A clear, pre-planned response is critical for managing spills effectively.
Caption: Logical workflow for responding to a chemical spill.
-
Alert & Assess: Immediately alert personnel in the vicinity. Assess the extent of the spill. For large spills, evacuate the area and contact the institutional emergency response team.[5]
-
Contain: For small, manageable spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill.[5][6] Do not use combustible materials like paper towels for the initial absorption.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[5] Use non-sparking tools.[7]
-
Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate decontaminating agent.[10]
-
Dispose: All contaminated materials, including gloves and cleaning supplies, must be disposed of as hazardous waste according to institutional and local regulations.[5]
Section 7: Waste Disposal
All waste containing this compound, including unused product, contaminated absorbents, and empty containers, must be treated as hazardous waste.[5][13]
-
Containers: Do not rinse empty containers and reuse them. They should be disposed of as hazardous waste.[13]
-
Procedure: Waste must be collected in properly labeled, sealed containers and disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[5]
Section 8: References
-
PubChem. This compound. National Center for Biotechnology Information. --INVALID-LINK--
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. --INVALID-LINK--
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. --INVALID-LINK--
-
Thermo Fisher Scientific. (2018). Pyridine - Safety Data Sheet. --INVALID-LINK--
-
Penta Chemicals. (2024). Pyridine - Safety Data Sheet. --INVALID-LINK--
-
Sigma-Aldrich. Safety Data Sheet. --INVALID-LINK--
-
Acros Organics. (2025). Safety Data Sheet. --INVALID-LINK--
-
Washington State University. Standard Operating Procedure for Pyridine. --INVALID-LINK--
-
Central Drug House. (2023). 3-Acetyl Pyridine - Material Safety Data Sheet. --INVALID-LINK--
-
Sigma-Aldrich. (2025). 3-Acetylpyridine - Safety Data Sheet. --INVALID-LINK--
-
DC Fine Chemicals. (2024). 2,6-Dimethoxypyridine - Safety Data Sheet. --INVALID-LINK--
-
MedChemExpress. (2024). Safety Data Sheet. --INVALID-LINK--
-
AK Scientific, Inc. Safety Data Sheet. --INVALID-LINK--
-
The Good Scents Company. 3-acetyl pyridine. --INVALID-LINK--
-
MedChemExpress. (2025). 2-(Diphenylphosphino)pyridine - Safety Data Sheet. --INVALID-LINK--
-
Jubilant Ingrevia. (2021). 2,6-Dimethoxypyridine - Safety Data Sheet. --INVALID-LINK--
-
Carl ROTH. (2021). 3-Acetylpyridine - Safety Data Sheet. --INVALID-LINK--
-
Santa Cruz Biotechnology, Inc. This compound. --INVALID-LINK--
-
Al-Zahrani, J. S., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(21), 3986. --INVALID-LINK--
-
Sigma-Aldrich. (2025). Safety Data Sheet. --INVALID-LINK--
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Spectral data interpretation for 3-Acetyl-2,6-dimethoxypyridine
An In-depth Technical Guide to the Spectral Data Interpretation of 3-Acetyl-2,6-dimethoxypyridine
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for this compound, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Pyridine derivatives form the backbone of numerous pharmaceuticals and functional materials, making their unambiguous structural characterization a critical step in research and development.[1] This document moves beyond a simple recitation of data, offering a detailed interpretation grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The causality behind spectral features is explained to provide researchers, scientists, and drug development professionals with a practical framework for interpreting similar molecules.
Molecular Structure and Spectroscopic Overview
This compound (C₉H₁₁NO₃, Molar Mass: 181.19 g/mol ) is a polysubstituted aromatic heterocycle.[2][3] Understanding its structure is the foundation for interpreting its spectral output. The key structural features are:
-
A Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
-
An Acetyl Group (-COCH₃): An electron-withdrawing group located at the C3 position.
-
Two Methoxy Groups (-OCH₃): Electron-donating groups at the C2 and C6 positions, flanking the ring nitrogen.
These substituents create a unique electronic environment that dictates the chemical behavior and, consequently, the spectral properties of the molecule. The electron-donating methoxy groups increase the electron density in the ring, particularly at the ortho and para positions, while the electron-withdrawing acetyl group decreases it. This interplay governs the precise chemical shifts observed in NMR spectroscopy.
Figure 1: Chemical structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atom framework of a molecule. The spectrum of this compound is predicted to show four distinct signals, corresponding to the four unique proton environments.
Interpretation:
-
Pyridine Ring Protons (H-4, H-5): The two protons on the pyridine ring are adjacent and will split each other into doublets (AX system). The proton at C5 is expected to be downfield (higher ppm) compared to the proton at C4. This is because C5 is ortho to an electron-donating methoxy group but meta to the electron-withdrawing acetyl group, while C4 is para to one methoxy group and meta to the other. The precise shifts are a balance of these competing effects. Based on data for similar substituted pyridines, these signals are anticipated in the 6.0-8.0 ppm range.[4]
-
Methoxy Protons (-OCH₃): The two methoxy groups at C2 and C6 are chemically non-equivalent due to the presence of the unsymmetrical acetyl group at C3. Therefore, they should appear as two distinct singlets. Their chemical shifts are typically in the 3.8-4.1 ppm range.
-
Acetyl Protons (-COCH₃): The three protons of the acetyl methyl group are equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet. This signal is characteristically found around 2.5 ppm.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet (d) | 1H | Pyridine H-5 |
| ~6.2 | Doublet (d) | 1H | Pyridine H-4 |
| ~4.0 | Singlet (s) | 3H | C6-OCH₃ |
| ~3.9 | Singlet (s) | 3H | C2-OCH₃ |
| ~2.5 | Singlet (s) | 3H | Acetyl -CH₃ |
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Tuning and Shimming: Tune the probe to the correct frequency for ¹H nuclei and shim the magnetic field to ensure homogeneity and high resolution.
-
Acquisition: Acquire the spectrum using standard parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.
-
Analysis: Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, one for each unique carbon atom.
Interpretation:
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of 190-200 ppm.
-
Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts.
-
C2 & C6: These carbons are attached to electronegative oxygen and nitrogen atoms and are expected to be downfield, likely in the 155-165 ppm range.
-
C3, C4, C5: These carbons will appear in the aromatic region (90-150 ppm). C3, being attached to the acetyl group, will be downfield relative to C4 and C5. The carbon shifts are influenced by the combined electronic effects of the substituents.[5][6]
-
-
Methoxy Carbons (-OCH₃): The two methoxy carbons are non-equivalent and will appear as two separate signals in the 50-60 ppm range.
-
Acetyl Methyl Carbon (-COCH₃): The methyl carbon of the acetyl group is the most upfield signal, typically found around 25-30 ppm.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O |
| ~163 | C6 |
| ~160 | C2 |
| ~140 | C5 |
| ~115 | C3 |
| ~95 | C4 |
| ~55 | C6-OCH₃ |
| ~54 | C2-OCH₃ |
| ~28 | Acetyl -CH₃ |
Experimental Protocol: ¹³C NMR Spectrum Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Place the sample in the spectrometer.
-
Tuning and Acquisition: Tune the probe to the ¹³C frequency. Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. This typically requires a larger number of scans compared to ¹H NMR.
-
Processing & Analysis: Process the data similarly to the ¹H spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Interpretation:
The IR spectrum of this compound will be dominated by absorptions from its key functional groups.
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1690 cm⁻¹ . This is a highly diagnostic peak for the acetyl group.
-
C-O Stretch (Ethers): Two prominent bands are expected for the aryl-alkyl ether linkages. An asymmetric C-O-C stretch will appear as a strong band around 1250 cm⁻¹ , and a symmetric stretch will be visible near 1050 cm⁻¹ .
-
C=C and C=N Stretches (Pyridine Ring): Multiple bands of medium to strong intensity will appear in the 1600-1400 cm⁻¹ region, characteristic of the aromatic pyridine ring vibrations.
-
C-H Stretches: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹ , while aliphatic C-H stretches from the methyl groups will be visible as medium-intensity bands just below 3000 cm⁻¹ .
Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch (CH₃) |
| ~1690 | Strong | Carbonyl (C=O) Stretch |
| 1600-1400 | Medium | Aromatic Ring (C=C and C=N) Stretches |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) |
| ~1050 | Strong | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) |
Experimental Protocol: ATR-IR Spectrum Acquisition
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.
-
Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Interpretation:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 181 , corresponding to the molecular weight of the compound (C₉H₁₁NO₃).[2]
-
Fragmentation Pattern: The molecule is expected to fragment in predictable ways under electron ionization (EI) conditions. The most likely fragmentation pathways involve the loss of stable neutral fragments from the substituent groups.
-
Loss of a Methyl Radical: Cleavage of the methyl group from the acetyl moiety results in a prominent fragment at m/z = 166 (M-15). This acylium ion is resonance-stabilized.
-
Loss of an Acetyl Radical: Loss of the entire acetyl group gives a fragment at m/z = 138 (M-43).
-
Loss of a Methoxy Radical: Cleavage of a methoxy group results in a fragment at m/z = 150 (M-31).
-
References
A Technical Guide to 3-Acetyl-2,6-dimethoxypyridine for Researchers and Drug Development Professionals
Foreword
In the landscape of pharmaceutical research and development, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast array of heterocyclic compounds, substituted pyridines hold a prominent position due to their prevalence in numerous FDA-approved drugs. This guide provides an in-depth technical overview of 3-Acetyl-2,6-dimethoxypyridine (CAS No. 870703-62-1), a versatile intermediate with significant potential in medicinal chemistry. We will explore its chemical properties, commercial availability, quality control considerations, and its application in the synthesis of bioactive molecules, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a substituted pyridine derivative characterized by an acetyl group at the 3-position and two methoxy groups at the 2- and 6-positions.[1][2] This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, making it a valuable synthon in organic synthesis. The electron-donating nature of the methoxy groups activates the pyridine ring towards certain electrophilic substitutions, while the acetyl group provides a reactive handle for a variety of chemical transformations.
Chemical Structure and Properties:
-
IUPAC Name: 1-(2,6-dimethoxypyridin-3-yl)ethanone[1]
-
CAS Number: 870703-62-1[1]
-
Molecular Formula: C₉H₁₁NO₃[1]
-
Molecular Weight: 181.19 g/mol [1]
The chemical structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Commercial Availability and Supplier Evaluation
This compound is available from several commercial suppliers who specialize in fine chemicals and research compounds. When sourcing this intermediate for drug development, a thorough evaluation of potential suppliers is critical to ensure the quality, consistency, and reliability of the material.
Key Supplier Evaluation Criteria:
-
Purity and Specification: Suppliers should provide a detailed Certificate of Analysis (CoA) with each batch, specifying the purity (typically ≥97%) and the analytical methods used for its determination.
-
Documentation and Traceability: The availability of comprehensive documentation, including Safety Data Sheets (SDS) and batch-specific CoAs, is essential for regulatory compliance and quality assurance.
-
Consistency and Scalability: For drug development projects, it is crucial to select a supplier with a proven track record of batch-to-batch consistency and the capability to scale up production to meet future demands.
-
Customer and Technical Support: Responsive customer service and access to knowledgeable technical support can be invaluable for resolving any issues related to product quality or application.
Table 1: Comparison of Commercial Suppliers of this compound
| Supplier | Purity Specification | Available Quantities | Additional Information |
| Santa Cruz Biotechnology | Not specified on the product page; lot-specific data on CoA.[3] | Gram quantities | For Research Use Only.[3] |
| CP Lab Safety | 97% Purity[4] | 10 grams | For professional manufacturing, research, and industrial use only.[4] |
| ChemicalBook | Product listed, purity may vary by supplier. | Varies by supplier | Acts as a directory for various chemical suppliers. |
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is a critical step in any research or development workflow. A combination of analytical techniques should be employed for comprehensive quality control.
A Typical Analytical Workflow for Quality Control:
Caption: A representative workflow for the quality control of this compound.
Detailed Experimental Protocols:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a standard approach for determining the purity of this compound.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Detection: UV at 254 nm
-
Expected Outcome: A major peak corresponding to the product with an area percentage representing its purity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.
-
Solvent: CDCl₃ or DMSO-d₆
-
¹H NMR Key Signals (predicted): Resonances corresponding to the two methoxy groups, the acetyl methyl group, and the two aromatic protons on the pyridine ring.
-
¹³C NMR Key Signals (predicted): Resonances for the carbonyl carbon, the aromatic carbons, the methoxy carbons, and the acetyl methyl carbon.
-
Interpreting the Certificate of Analysis (CoA):
A CoA for this compound should be carefully reviewed for the following:
-
Identity: Confirmation of the compound's identity by techniques such as NMR or IR.
-
Purity: A quantitative measure of purity, typically determined by HPLC or GC.
-
Residual Solvents: Information on the presence of any residual solvents from the synthesis and purification process.
-
Water Content: The amount of water present, usually determined by Karl Fischer titration.
-
Heavy Metals: For pharmaceutical applications, a statement on the content of heavy metals may be required.
Synthesis and Potential Impurities
While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the primary literature, its structure suggests a plausible synthetic route via the Friedel-Crafts acylation of 2,6-dimethoxypyridine.
Plausible Synthetic Pathway:
Caption: A plausible synthetic route to this compound via Friedel-Crafts acylation.
Discussion of the Synthetic Step:
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring.[5][6][7] In this case, the electron-rich 2,6-dimethoxypyridine would be the aromatic substrate. The methoxy groups are ortho, para-directing. Since the para-position (C4) is sterically more accessible than the ortho-position (C3), careful optimization of reaction conditions would be necessary to favor acylation at the C3 position. The choice of Lewis acid and solvent can significantly influence the regioselectivity of the reaction.
Potential Impurities:
Understanding the potential impurities is crucial for developing robust analytical methods and purification strategies. Based on the likely synthetic route, potential impurities could include:
-
Unreacted Starting Material: Residual 2,6-dimethoxypyridine.
-
Regioisomers: The formation of 4-acetyl-2,6-dimethoxypyridine is a likely side product.
-
Poly-acylated Products: Although less common in acylation than alkylation, di-acetylated products could potentially form under harsh conditions.
-
Byproducts from the Acylating Agent: Residual acetic acid or other byproducts from the acetylating agent.
-
Demethylated Species: Strong Lewis acids can sometimes lead to the demethylation of the methoxy groups.[8]
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. This compound, as a functionalized pyridine, serves as a valuable starting material for the synthesis of more complex molecules with therapeutic potential, particularly in the area of kinase inhibitors.
Role as a Kinase Inhibitor Building Block:
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[9] The pyridine ring is a common feature in many approved kinase inhibitors. The acetyl group on this compound can be readily transformed into various functional groups that can interact with the kinase active site. For example, it can be a precursor for the synthesis of aminopyridine derivatives, which are known to be effective hinge-binding motifs in many kinase inhibitors.
Illustrative Synthetic Transformation for Medicinal Chemistry:
Caption: A conceptual synthetic pathway illustrating the utility of this compound in medicinal chemistry.
This hypothetical pathway demonstrates how the acetyl group can be elaborated to introduce new functionalities, ultimately leading to the construction of complex molecules with the potential for biological activity.
Conclusion
This compound is a valuable and versatile building block for researchers and professionals in the field of drug discovery and development. Its unique substitution pattern provides a synthetically tractable platform for the creation of novel and complex molecular architectures. A thorough understanding of its commercial availability, quality control parameters, and potential synthetic applications is essential for its effective utilization in research and development programs. This guide has provided a comprehensive overview of these key aspects, aiming to empower scientists to confidently source and employ this important chemical intermediate in their pursuit of new therapeutic agents.
References
- 1. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H11NO3 | CID 16218074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. 傅-克酰基化反应 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. US8785632B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 11. WO2015081257A2 - Aminopyridine derivatives as tam family kinase inhibitors - Google Patents [patents.google.com]
Methodological & Application
The Versatile Virtues of 3-Acetyl-2,6-dimethoxypyridine: A Synthetic Chemist's Guide
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocycles containing the pyridine nucleus are of exceptional importance, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. This document provides a detailed exploration of 3-Acetyl-2,6-dimethoxypyridine, a trifunctionalized pyridine derivative, as a valuable and versatile precursor in synthetic endeavors. We will delve into its inherent reactivity, showcase its application in the synthesis of fused heterocyclic systems, and provide detailed protocols to guide researchers in leveraging its synthetic potential.
Introduction to a Privileged Scaffold
This compound (CAS No. 870703-62-1) is a crystalline solid with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[1] Its structure is characterized by a pyridine ring substituted with an acetyl group at the 3-position and two methoxy groups at the 2- and 6-positions. This unique arrangement of functional groups imparts a distinct reactivity profile, making it an attractive starting material for a variety of chemical transformations.
The electron-donating nature of the two methoxy groups enriches the electron density of the pyridine ring, potentially influencing its susceptibility to electrophilic substitution and modulating the reactivity of the appended acetyl group. The acetyl moiety, a classic ketone, serves as a handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The interplay of these functionalities allows for a stepwise and controlled elaboration of the molecular framework.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily centered around the reactivity of its acetyl group. As a methyl ketone, it is amenable to a variety of classical and contemporary organic reactions, including:
-
Condensation Reactions: The α-methyl protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol-type condensations with aldehydes and ketones.[2] This reactivity is fundamental to the construction of larger, more complex molecules.
-
Formation of Heterocycles: The acetyl group can serve as a key component in the annulation of new rings onto the pyridine core. Reactions with bifunctional reagents can lead to the formation of fused heterocyclic systems, a common strategy in medicinal chemistry to explore novel chemical space.
-
Vilsmeier-Haack Reaction: The electron-rich nature of the dimethoxypyridine ring suggests its potential to undergo Vilsmeier-Haack type reactions, which would introduce a formyl or acetyl group at an activated position on the ring.[3] This reaction provides a pathway to further functionalize the pyridine core.
The following sections will provide detailed application notes and protocols for specific transformations using this compound as a key building block.
Application Note 1: Synthesis of Fused Pyranopyridines via Condensation Reactions
One of the most powerful applications of this compound is its use in the synthesis of fused pyranopyridine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The reaction proceeds via a condensation of the acetyl group with an appropriate reaction partner, followed by an intramolecular cyclization.
Mechanistic Rationale
The synthesis of fused pyranopyridines from 3-acetylpyridines often involves a multi-component reaction strategy. For instance, a ternary condensation of an acetylpyridine, an aldehyde, and a source of active methylene, in the presence of a base, can lead to the formation of a highly substituted pyridine ring, which can then undergo further transformations.[4] In the case of this compound, the acetyl group can react with an aldehyde to form an α,β-unsaturated ketone (a chalcone intermediate). Subsequent reaction with a nucleophile, such as malononitrile, can initiate a cascade of reactions leading to the formation of a fused pyran ring.
The electron-donating methoxy groups on the pyridine ring can influence the reactivity of the acetyl group and the stability of the intermediates, thereby affecting the overall outcome of the reaction.
Experimental Protocol: Synthesis of a Substituted 2-Amino-4-aryl-7,9-dimethoxy-4H-pyrano[2,3-b]pyridine-3-carbonitrile
This protocol is a representative example of a one-pot, three-component reaction for the synthesis of a fused pyranopyridine derivative starting from this compound.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a solution of this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (15 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Add malononitrile (1.0 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Expected Outcome and Characterization
This reaction is expected to yield the corresponding 2-amino-4-aryl-7,9-dimethoxy-4H-pyrano[2,3-b]pyridine-3-carbonitrile. The structure of the product should be confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Representative Spectroscopic Data for a Fused Pyranopyridine Derivative
| Feature | Expected Chemical Shift/Value |
| ¹H NMR (δ, ppm) | Aromatic protons, pyridine ring proton, amino protons (broad singlet), methoxy protons (singlets), pyran ring protons. |
| ¹³C NMR (δ, ppm) | Carbonyl carbon, nitrile carbon, aromatic and pyridine ring carbons, methoxy carbons, pyran ring carbons. |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ corresponding to the calculated molecular weight. |
Application Note 2: Potential for Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The dimethoxy-substituted pyridine ring in this compound is expected to be sufficiently activated to undergo this transformation. This would provide a route to introduce a formyl group onto the pyridine ring, creating a valuable intermediate for further synthetic manipulations.
Mechanistic Considerations
The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a weak electrophile.[1] It reacts with electron-rich aromatic systems via an electrophilic aromatic substitution mechanism. In the case of this compound, the formylation is likely to occur at the C-4 or C-5 position of the pyridine ring, guided by the directing effects of the methoxy and acetyl groups. The precise regioselectivity would need to be determined experimentally.
Illustrative Workflow for Vilsmeier-Haack Reaction
References
Application Notes and Protocols for the Acylation of 2,6-Dimethoxypyridine
Abstract
This comprehensive technical guide provides detailed protocols and expert insights into the reaction conditions for the acylation of 2,6-dimethoxypyridine. Acylated pyridine scaffolds are pivotal structural motifs in medicinal chemistry and materials science. However, the intrinsic electron-deficient nature of the pyridine ring presents significant challenges for classical electrophilic substitution reactions like Friedel-Crafts acylation. This document addresses these challenges by leveraging the activating effects of the dual methoxy substituents on the 2,6-dimethoxypyridine substrate. We will explore two primary, field-proven methodologies: a modified Friedel-Crafts acylation and an acylation pathway via directed ortho-metalation (DoM). This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for synthesizing C3-acylated 2,6-dimethoxypyridines with a focus on mechanistic understanding, protocol optimization, and practical execution.
Introduction: The Challenge and Opportunity of Pyridine Acylation
The pyridine ring is a ubiquitous heterocycle in a vast array of pharmaceuticals and functional materials. The introduction of an acyl group onto this ring is a critical transformation for molecular diversification and the synthesis of target compounds. However, the direct acylation of pyridine is notoriously difficult. The lone pair of electrons on the nitrogen atom makes it a target for Lewis acids and acylating agents, leading to the formation of an N-acylated pyridinium salt. This not only consumes the reagents but also severely deactivates the ring towards further electrophilic attack.[1]
The substrate of interest, 2,6-dimethoxypyridine, presents a strategic solution to this problem. The two methoxy groups are strong electron-donating groups (EDGs) that significantly increase the electron density of the pyridine ring, making it more akin to activated benzene derivatives like anisole.[2][3] This enhanced nucleophilicity facilitates electrophilic aromatic substitution. Furthermore, the methoxy groups direct incoming electrophiles to the ortho and para positions. In this symmetrical molecule, the C3 and C5 positions are electronically activated and sterically accessible for acylation, while the C4 position is less favored. This inherent reactivity allows for regioselective functionalization, a highly desirable outcome in complex molecule synthesis.[2]
This guide details two effective strategies to achieve the C3-acylation of 2,6-dimethoxypyridine, providing step-by-step protocols and the scientific rationale behind each experimental choice.
Methodology 1: Modified Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings.[4] While standard conditions are ineffective for pyridine, the enhanced nucleophilicity of 2,6-dimethoxypyridine enables this transformation, provided the reaction conditions are carefully controlled. The mechanism involves the in-situ generation of a highly electrophilic acylium ion from an acyl halide or anhydride using a Lewis acid catalyst, which then undergoes electrophilic attack on the electron-rich pyridine ring.[5]
Experimental Protocol: Friedel-Crafts Acetylation
This protocol describes the acetylation of 2,6-dimethoxypyridine using acetyl chloride and aluminum chloride (AlCl₃).
Materials and Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer
-
Dropping funnel and reflux condenser
-
Nitrogen or Argon gas inlet
-
Ice bath
-
2,6-Dimethoxypyridine
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of inert gas to ensure anhydrous conditions.
-
Lewis Acid Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Stir the suspension under a positive pressure of nitrogen.
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Dissolve 2,6-dimethoxypyridine (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
Acylation: After the addition is complete, add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: Once the addition of acetyl chloride is finished, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Quench the reaction cautiously by the slow, portion-wise addition of crushed ice, followed by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 3-acetyl-2,6-dimethoxypyridine.
Causality and Field-Proven Insights
-
Stoichiometry of Lewis Acid: A stoichiometric amount (or slight excess) of AlCl₃ is often required. This is because the Lewis acid will coordinate not only to the carbonyl of the acyl chloride but also to the basic pyridine nitrogen and the product's carbonyl group, temporarily deactivating them.[4]
-
Temperature Control: Maintaining a low temperature (0 °C) during the addition of reagents is critical to prevent unwanted side reactions and potential di-acylation.[6]
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can hydrolyze the acyl chloride and deactivate the Lewis acid catalyst.[7] Ensuring all glassware is dry and using anhydrous solvents is paramount for success.
-
Quenching: The quenching step is highly exothermic and should be performed slowly and with efficient cooling to control the release of heat and HCl gas.
Workflow Diagram: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation of 2,6-dimethoxypyridine.
Methodology 2: Acylation via Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful and highly regioselective strategy for functionalizing aromatic and heteroaromatic rings.[2] In this approach, a heteroatom-containing directing group (in this case, the methoxy groups) coordinates to a strong organolithium base, directing it to deprotonate the adjacent ortho position. This generates a potent nucleophilic aryllithium species, which can then be trapped by an electrophile, such as an acyl chloride or anhydride. For 2,6-dimethoxypyridine, metalation occurs selectively at the C3 position.[2]
Experimental Protocol: DoM and Acetylation
This protocol describes the lithiation of 2,6-dimethoxypyridine with n-butyllithium (n-BuLi) followed by quenching with acetic anhydride.
Materials and Equipment:
-
Schlenk flask or three-neck round-bottom flask with a magnetic stirrer
-
Syringes and needles for transfer of pyrophoric reagents
-
Nitrogen or Argon gas manifold
-
Low-temperature bath (dry ice/acetone, -78 °C)
-
2,6-Dimethoxypyridine
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Acetic anhydride
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: Assemble a dry Schlenk flask with a magnetic stir bar and a septum under a positive pressure of inert gas.
-
Initial Solution: Add 2,6-dimethoxypyridine (1.0 equivalent) to the flask and dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 20-30 minutes, keeping the internal temperature below -70 °C. A color change is typically observed.
-
Formation of Intermediate: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 3-lithiated intermediate.
-
Acylation: Slowly add acetic anhydride (1.2 equivalents) dropwise via syringe.
-
Reaction Progression: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.
Causality and Field-Proven Insights
-
Reagent Choice: n-BuLi is a strong, commercially available base suitable for this deprotonation. Lithium diisopropylamide (LDA) is another viable option.[1]
-
Extreme Low Temperature: The aryllithium intermediate is highly reactive and thermally unstable. Maintaining the temperature at -78 °C is crucial to prevent decomposition and side reactions.[1]
-
Anhydrous and Inert Conditions: Organolithium reagents react violently with water and oxygen. Strict adherence to anhydrous and inert atmosphere techniques (Schlenk line or glovebox) is non-negotiable for both safety and reaction success.
-
Electrophile: Acetic anhydride is an effective electrophile. Acyl chlorides can also be used, but anhydrides can sometimes give cleaner reactions and avoid the generation of lithium chloride salts in the reaction mixture.[8]
Mechanism Diagram: Directed ortho-Metalation
Caption: Reaction pathway for acylation via Directed ortho-Metalation.
Comparative Summary of Protocols
| Parameter | Methodology 1: Friedel-Crafts Acylation | Methodology 2: Directed ortho-Metalation (DoM) |
| Key Reagents | Lewis Acid (e.g., AlCl₃), Acyl Chloride | Strong Base (e.g., n-BuLi), Acylating Agent |
| Reaction Temp. | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Typical Yield | Moderate to High (60-80%)[6] | Moderate to High (65-85%)[6] |
| Key Advantages | Uses common, less hazardous reagents. Well-established method for activated arenes.[6] | Excellent and predictable regioselectivity. High functional group tolerance (for non-acidic groups). |
| Key Disadvantages | Requires stoichiometric Lewis acid. Sensitive to moisture. Potential for side reactions if not controlled.[4][6] | Requires strict anhydrous/inert conditions. Use of pyrophoric and moisture-sensitive reagents.[6] |
| Safety Concerns | Corrosive Lewis acids, exothermic quenching. | Pyrophoric organolithium reagents, cryogenic temperatures. |
Conclusion
The acylation of 2,6-dimethoxypyridine is a highly achievable transformation that provides valuable building blocks for chemical synthesis. The choice between a modified Friedel-Crafts approach and a directed ortho-metalation strategy depends on the specific requirements of the synthesis and the laboratory resources available. The Friedel-Crafts method offers operational simplicity with common reagents, while the DoM protocol provides unparalleled regiocontrol, albeit with more stringent experimental demands. By understanding the mechanistic underpinnings and adhering to the detailed protocols outlined in this guide, researchers can confidently and successfully synthesize C3-acylated 2,6-dimethoxypyridine derivatives.
References
- 1. youtube.com [youtube.com]
- 2. 2,6-Dimethoxypyridine | 6231-18-1 | Benchchem [benchchem.com]
- 3. Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A [pubs.rsc.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. m.youtube.com [m.youtube.com]
The Strategic Utility of 3-Acetyl-2,6-dimethoxypyridine in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic tractability and inherent biological relevance is paramount. 3-Acetyl-2,6-dimethoxypyridine emerges as a valuable, albeit specialized, heterocyclic building block. While not a pharmacologically active agent in its own right, its true potential lies in its strategic application as a versatile intermediate for the synthesis of complex, biologically active molecules. The electron-donating methoxy groups at the 2 and 6 positions of the pyridine ring, coupled with the reactive acetyl moiety at the 3-position, provide a unique chemical handle for a variety of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound in drug discovery, with a particular focus on its utility in the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their quest for novel therapeutics.
Core Application: A Gateway to Substituted 3-Aminopyridines for Kinase Inhibitor Synthesis
A predominant application of this compound in medicinal chemistry is its role as a precursor to 3-amino-2,6-dimethoxypyridine and its derivatives. The 3-aminopyridine moiety is a well-established pharmacophore found in a multitude of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research.
The synthetic utility of this compound stems from the facile conversion of its acetyl group into an amino group. This transformation is typically achieved through a two-step sequence: formation of an oxime followed by a rearrangement reaction.
The Chemistry of Transformation: From Acetyl to Amino
The conversion of the acetyl group to an amino group is a cornerstone of this scaffold's application. The process begins with the reaction of this compound with hydroxylamine to form the corresponding oxime. This oxime can then undergo a Beckmann rearrangement, a classic organic reaction that transforms an oxime into an amide in the presence of an acid catalyst.[1][2][3] Subsequent hydrolysis of the resulting amide yields the desired 3-aminopyridine derivative.
The choice of reagents and reaction conditions for the Beckmann rearrangement is critical to ensure high yields and prevent the formation of unwanted byproducts. Common catalysts include strong protic acids like sulfuric acid or polyphosphoric acid, as well as Lewis acids.[3] The reaction proceeds through the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydration and tautomerization afford the amide.
Caption: Synthetic pathway from this compound to 3-Amino-2,6-dimethoxypyridine.
Application Note: Synthesis of a Potent Kinase Inhibitor Scaffold
The 3-amino-2,6-disubstituted pyridine core is a key component of numerous kinase inhibitors. For instance, this scaffold can be further elaborated to generate potent inhibitors of various kinases implicated in cancer, such as cyclin-dependent kinases (CDKs) and Aurora kinases.[2][4] The following protocol provides a representative synthesis of a key intermediate for such inhibitors, starting from this compound. This protocol is adapted from methodologies described in the patent literature for the synthesis of related kinase inhibitors.
Detailed Experimental Protocol: Synthesis of N-(2,6-dimethoxypyridin-3-yl)acetamide, a Key Kinase Inhibitor Intermediate
This protocol details the conversion of this compound to its corresponding acetamide, a versatile intermediate for further elaboration into more complex kinase inhibitors.
Materials:
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium acetate (CH3COONa)
-
Ethanol
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
Step 1: Synthesis of this compound Oxime
-
To a solution of this compound (10.0 g, 55.2 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask, add hydroxylamine hydrochloride (4.2 g, 60.7 mmol) and sodium acetate (7.2 g, 87.8 mmol).
-
Heat the reaction mixture to reflux and stir for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude oxime as a solid. This product is often of sufficient purity for the next step.
Step 2: Beckmann Rearrangement to N-(2,6-dimethoxypyridin-3-yl)acetamide
-
Caution: Polyphosphoric acid is corrosive and viscous. Handle with care in a fume hood.
-
Place the crude oxime from Step 1 into a 250 mL round-bottom flask and add polyphosphoric acid (50 g).
-
Heat the mixture to 120-130 °C with vigorous stirring for 2 hours. The mixture will become a dark, viscous solution.
-
Cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice (200 g) with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-(2,6-dimethoxypyridin-3-yl)acetamide.
Data Presentation: Biological Activity of Related Kinase Inhibitors
The N-(2,6-dimethoxypyridin-3-yl)acetamide intermediate can be further functionalized to generate a variety of kinase inhibitors. The following table presents the biological activity of exemplary kinase inhibitors containing a similar 3-amino-2,6-disubstituted pyridine scaffold, as reported in the scientific and patent literature.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50, µM) | Reference |
| Compound A | CDK1 | 50 | HeLa | 0.8 | [2] |
| Compound B | CDK2 | 30 | HCT116 | 1.2 | [2] |
| Compound C | Aurora A | < 200 | NCI-H446 | < 0.2 | [4] |
| Compound D | PIM-1 | 14.3 | MCF-7 | 0.11 | [7][8] |
Note: The compounds listed are representative examples and are not directly synthesized from N-(2,6-dimethoxypyridin-3-yl)acetamide in this protocol, but illustrate the potential of this scaffold in kinase inhibitor design.
Visualization of a Target Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Cyclin-Dependent Kinases (CDKs), a common target for inhibitors derived from the 3-aminopyridine scaffold.
Caption: Inhibition of the CDK signaling pathway by a 3-aminopyridine-based inhibitor.
Conclusion and Future Perspectives
This compound represents a strategically valuable starting material in drug discovery. Its utility lies in its efficient conversion to the 3-aminopyridine scaffold, a privileged structure in the design of kinase inhibitors. The protocols and application notes provided herein offer a framework for researchers to leverage this versatile building block in their synthetic endeavors. The continued exploration of novel transformations of the acetyl and methoxy groups on this pyridine core will undoubtedly lead to the discovery of new and potent therapeutic agents for a range of human diseases.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. This compound | C9H11NO3 | CID 16218074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beckmann Rearrangement [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Pyyridine Derivatives
Introduction: The Ubiquitous Pyridine Scaffold in Modern Science
The pyridine ring, a foundational aromatic heterocycle, is a privileged scaffold in the realms of medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a cornerstone for the design of a vast array of functional molecules. Pyridine derivatives are integral components of numerous blockbuster drugs, including the anti-ulcer agent omeprazole, the antihypertensive nifedipine, and the anti-tuberculosis medication isoniazid.[2][3][4] The therapeutic versatility of this scaffold is vast, with applications spanning anticancer, anti-inflammatory, and anti-infective agents.[1][4]
Given the immense importance of this chemical motif, the development of efficient and versatile synthetic methodologies for accessing substituted pyridines is of paramount importance to researchers, scientists, and drug development professionals. This comprehensive guide provides detailed experimental protocols for two robust and widely employed methods for pyridine derivative synthesis: the classic Hantzsch Pyridine Synthesis and the versatile Bohlmann-Rahtz Pyridine Synthesis. Furthermore, it delves into the mechanistic underpinnings of these reactions, offers a comparative overview of various synthetic strategies, and outlines essential protocols for product purification and characterization.
I. Classical Approaches to Pyridine Ring Construction
A. The Hantzsch Pyridine Synthesis: A Multicomponent Reaction for Dihydropyridine and Pyridine Scaffolds
First reported in 1881 by Arthur Rudolf Hantzsch, this multicomponent reaction remains a highly effective and straightforward method for the synthesis of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridine derivatives.[5][6] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[5][6][7] The Hantzsch synthesis is renowned for its operational simplicity and ability to generate highly functionalized pyridines in a single pot.[6]
The selection of reactants and conditions in the Hantzsch synthesis is dictated by the desired substitution pattern on the final pyridine ring. The aldehyde component will ultimately reside at the 4-position of the pyridine ring. The β-ketoester determines the substituents at the 3- and 5-positions, which are typically ester functionalities that can be further modified. The choice of the nitrogen source is generally ammonium acetate, which serves as a convenient source of ammonia in situ. The subsequent oxidation step is crucial for aromatization to the stable pyridine ring system.[7]
This protocol outlines the synthesis of a Hantzsch 1,4-dihydropyridine, a common intermediate that can be oxidized to the corresponding pyridine.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Notes |
| Benzaldehyde | C₇H₆O | 106.12 | Freshly distilled |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | |
| Ammonium acetate | C₂H₇NO₂ | 77.08 | |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous |
| Nitric acid | HNO₃ | 63.01 | Concentrated (70%) |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| Sodium sulfate | Na₂SO₄ | 142.04 | Anhydrous |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (5.3 g, 0.05 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and ammonium acetate (3.9 g, 0.05 mol) in 30 mL of ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux with constant stirring for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation of Dihydropyridine: After completion, cool the reaction mixture to room temperature. The product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold ethanol to afford the crude 1,4-dihydropyridine.
-
Oxidation to Pyridine: To a stirred solution of the crude dihydropyridine in glacial acetic acid, add a suitable oxidizing agent such as nitric acid dropwise at room temperature.[7] The reaction is exothermic and should be controlled in an ice bath. After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Work-up and Purification: Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Caption: Workflow for the Hantzsch Pyridine Synthesis.
B. The Bohlmann-Rahtz Pyridine Synthesis: A Two-Step Approach to Trisubstituted Pyridines
The Bohlmann-Rahtz synthesis offers a versatile two-step method for the preparation of 2,3,6-trisubstituted pyridines.[8] The initial step involves the condensation of an enamine with an ethynyl ketone to yield an aminodiene intermediate.[8][9] This intermediate, after a heat-induced E/Z isomerization, undergoes cyclodehydration to furnish the desired pyridine.[8][10]
This protocol is adapted from modern, acid-catalyzed, one-pot Bohlmann-Rahtz procedures.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Notes |
| β-Aminocrotononitrile | C₄H₆N₂ | 82.11 | Enamine component |
| 1-Phenyl-2-propyn-1-one | C₉H₆O | 130.14 | Ethynyl ketone |
| Acetic Acid | C₂H₄O₂ | 60.05 | Catalyst |
| Toluene | C₇H₈ | 92.14 | Solvent |
| Sodium bicarbonate | NaHCO₃ | 84.01 | For work-up |
| Magnesium sulfate | MgSO₄ | 120.37 | Anhydrous, for drying |
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the enamine (e.g., β-aminocrotononitrile, 1 mmol) in toluene (10 mL) in a round-bottom flask, add the ethynyl ketone (e.g., 1-phenyl-2-propyn-1-one, 1.1 mmol).
-
Catalyst Addition: Add a catalytic amount of acetic acid (e.g., 0.2 mmol).
-
Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes & Protocols: The Chichibabin Reaction for Amination of Pyridine Rings
I. Foundational Principles & Strategic Overview
The direct introduction of an amino group onto a pyridine ring is a cornerstone transformation in heterocyclic chemistry, providing a gateway to a vast array of valuable compounds used in pharmaceuticals, agrochemicals, and materials science.[1][2] The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, remains a powerful and direct method for this transformation.[3] It facilitates the synthesis of 2-aminopyridine and its derivatives through the reaction of a pyridine-containing heterocycle with a strong amide base, most commonly sodium amide (NaNH₂).[3][4]
This guide provides an in-depth exploration of the Chichibabin reaction, moving beyond a simple recitation of steps to explain the underlying principles, causality behind experimental choices, critical safety protocols, and modern adaptations for the contemporary research and development laboratory.
A. The Reaction Mechanism: A Tale of Nucleophilic Aromatic Substitution
The Chichibabin reaction is a classic example of nucleophilic aromatic substitution of a hydride ion (SNH), a process that is typically challenging due to the poor leaving group nature of hydride.[3][5] The electron-deficient nature of the pyridine ring, particularly at the C2 and C6 positions, is crucial for the reaction's success.
The widely accepted mechanism proceeds through an addition-elimination pathway:[3][5]
-
Coordination and Activation: The sodium ion (Na⁺) from sodium amide coordinates to the lone pair of the pyridine nitrogen. This coordination enhances the electrophilicity of the α-carbons (C2/C6), making them more susceptible to nucleophilic attack.[6][7]
-
Nucleophilic Attack: The potent nucleophile, the amide anion (NH₂⁻), attacks the electron-deficient C2 carbon. This forms a resonance-stabilized anionic σ-adduct, often referred to as a Meisenheimer-like intermediate.[3][5] The formation of this intermediate is often accompanied by the appearance of an intense red or brown color, which can serve as a visual indicator of reaction progress.[3][8]
-
Aromatization via Hydride Elimination: The key and often rate-determining step is the rearomatization of the ring. This is achieved by the elimination of a hydride ion (H⁻).[3][5]
-
Irreversible Gas Evolution: The expelled hydride ion is a very strong base and irreversibly deprotonates the newly installed amino group (or another proton source like ammonia), forming hydrogen gas (H₂).[5] This evolution of gas drives the reaction to completion.
-
Workup: The reaction mixture contains the sodium salt of the 2-aminopyridine product. A final aqueous workup is required to protonate the salt and yield the neutral 2-aminopyridine.[3][5]
Caption: Figure 1: The addition-elimination mechanism of the Chichibabin reaction.
B. Factors Governing Reaction Success
The outcome of a Chichibabin reaction is not guaranteed and depends on a delicate interplay of several factors. Understanding these variables is key to optimizing yield and minimizing side reactions.
| Factor | Influence on Reaction | Rationale & Expert Insights |
| Substrate Basicity | A pKa range of 5-8 is ideal for the heterocyclic substrate.[3][9] | Very low basicity hinders the initial activating coordination with the Na⁺ ion. Conversely, excessively high electron density on the ring deactivates it towards nucleophilic attack. |
| Electronic Effects | Electron-withdrawing groups (EWGs) inhibit the reaction, while electron-donating groups (EDGs) have a deactivating effect.[3][9] | This may seem counterintuitive. EWGs decrease the basicity of the ring nitrogen, slowing the initial coordination. They can also form stable complexes with sodium amide. EDGs directly reduce the electrophilicity of the ring carbons. |
| Solvent Choice | Aprotic, high-boiling solvents (e.g., toluene, xylene, N,N-dimethylaniline) or liquid ammonia are used.[3][4] | High-boiling aprotic solvents are required for the high thermal energy needed for classical NaNH₂ reactions. Liquid ammonia is used for the more reactive potassium amide (KNH₂), allowing for lower reaction temperatures, which is beneficial for thermally sensitive substrates.[1] |
| Reagent Purity | The reaction can be sensitive to the quality of the sodium amide. | Anecdotal evidence and older literature suggest that exceptionally pure NaNH₂ can be less reactive than technical grade material, possibly due to a catalytic effect of impurities like sodium oxide.[4] |
| Temperature | Classical conditions require high heat (110-150°C).[2] Low-temperature variants exist. | The high activation energy for hydride elimination necessitates high temperatures. Milder conditions can be achieved with more soluble/reactive amides (KNH₂) or by adding an oxidant (e.g., KMnO₄) to facilitate hydride removal.[1][2] |
C. Regioselectivity and Common Side Reactions
-
Regioselectivity: Amination overwhelmingly occurs at the C2 and C6 positions. If these positions are blocked, amination at C4 may occur, but typically in low yield.[4] This preference is driven by the greater positive charge density at the α-positions.
-
Dimerization: A significant side reaction can be the formation of bipyridyl dimers. For example, 4-tert-butylpyridine can yield up to 89% of the dimer product under atmospheric pressure.[3][9] Increasing pressure can favor the desired amination product.[3]
-
Over-amination: Using excess sodium amide can lead to the introduction of a second amino group, for instance, at the C6 position to form 2,6-diaminopyridine.[4]
II. Field Protocols & Application Notes
A. CRITICAL SAFETY PROTOCOL: Handling Sodium Amide (NaNH₂)
Sodium amide is a dangerously reactive solid. Failure to adhere to strict safety protocols can result in fire, explosion, and severe injury.
-
Reactivity Hazards:
-
Violent Reaction with Water: Reacts violently with water, releasing flammable ammonia gas and corrosive sodium hydroxide.[10][11]
-
Spontaneous Ignition: Can ignite spontaneously in moist air.[10]
-
Peroxide Formation: Upon exposure to air or prolonged storage, NaNH₂ can form shock-sensitive superoxides and peroxides.[10][11] Discolored (yellow or brown) sodium amide should be considered extremely dangerous and must not be handled. Contact your institution's Environmental Health & Safety (EHS) office immediately for disposal.[10]
-
-
Handling & Storage Procedures:
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a glove box or a well-ventilated fume hood.[10][12]
-
Personal Protective Equipment (PPE): Minimum PPE includes a fire-retardant lab coat, tightly fitting safety goggles, a face shield, and appropriate chemical-resistant gloves.[10][12]
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of dry sand or soda ash must be immediately accessible. NEVER use water, CO₂, or standard ABC extinguishers on a sodium amide fire. [10]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources, under an inert gas blanket. Containers should be tightly sealed and dated upon opening.[11][12]
-
B. Protocol 1: Classical High-Temperature Synthesis of 2-Aminopyridine
This protocol details the traditional method for the amination of pyridine using sodium amide in a high-boiling solvent.
Materials & Equipment:
-
Pyridine (dried over KOH)
-
Sodium amide (use only fresh, greyish-white powder)
-
Toluene (anhydrous)
-
Ammonium chloride (saturated solution)
-
Three-neck round-bottom flask
-
Reflux condenser with drying tube (e.g., CaCl₂)
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Inert gas (N₂ or Ar) inlet/outlet (bubbler)
-
Heating mantle
Caption: Figure 2: Experimental workflow for classical amination.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and inert gas inlet. Ensure the entire system is dry and purged with nitrogen.
-
Reagent Addition: Charge the flask with anhydrous toluene (approx. 5 mL per 1 g of pyridine) and sodium amide (1.1 to 1.5 molar equivalents).
-
Heating: Begin stirring and heat the slurry to reflux (approx. 110-115°C).
-
Substrate Addition: Slowly add dry pyridine (1.0 eq.) to the refluxing mixture over 30-60 minutes. An exothermic reaction will occur, and the mixture will typically turn dark red or brown. Vigorous evolution of hydrogen gas will be observed.
-
Reaction Monitoring: Maintain the reaction at reflux for 4-8 hours, or until the gas evolution ceases. The reaction can be monitored by quenching a small aliquot and analyzing via TLC or GC.
-
Quenching (CRITICAL STEP): Cool the reaction vessel first to room temperature, and then to 0°C using an ice bath. EXTREME CAUTION IS REQUIRED. Very slowly and carefully, add water or crushed ice to the stirred mixture to quench the unreacted sodium amide. This process is highly exothermic and will liberate ammonia gas. Ensure adequate ventilation in the fume hood.
-
Workup: Once the quench is complete, transfer the mixture to a separatory funnel. The product can be extracted into an organic solvent like diethyl ether or dichloromethane. The layers are separated, and the aqueous layer may be extracted again.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude 2-aminopyridine can then be purified by vacuum distillation or recrystallization. A typical yield is 60-75%.[5]
C. Protocol 2: Overview of a Modern NaH/LiI-Mediated Variation
Recent advancements have focused on developing milder and more versatile protocols. One notable example uses a sodium hydride-lithium iodide composite to mediate the amination with primary alkyl amines, a transformation that is difficult under classical conditions.[13][14]
Key Features & Advantages:
-
Milder Conditions: The reaction proceeds at a lower temperature (e.g., refluxing THF at 66°C) compared to the classical method.[13]
-
Broader Scope: Enables the use of primary alkyl amines as the nucleophile, significantly expanding the synthetic utility.[13]
-
Mechanism: The NaH/LiI system is thought to generate a more reactive "superbasic" species or facilitate the formation of the sodium alkyl amide in situ.
Comparative Summary:
| Feature | Classical Chichibabin | NaH/LiI-Mediated Amination |
| Amine Source | Sodium Amide (NaNH₂) | Primary Alkyl Amine |
| Base/Activator | NaNH₂ | Sodium Hydride (NaH) + Lithium Iodide (LiI) |
| Solvent | Toluene, Xylene | Tetrahydrofuran (THF) |
| Temperature | 110-150 °C | ~66 °C (Refluxing THF) |
| Key Application | Synthesis of 2-aminopyridine | Synthesis of N-alkyl-2-aminopyridines |
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive sodium amide (peroxide formation). 2. Wet solvent or pyridine. 3. Reaction temperature too low. | 1. Use a fresh bottle of NaNH₂. 2. Ensure all reagents and glassware are scrupulously dried. 3. Verify reaction temperature and ensure vigorous reflux. |
| Excessive Dimer Formation | Substrate-dependent side reaction. | Conduct the reaction under elevated pressure (e.g., 50-350 psi) with an ammonia atmosphere in a suitable pressure vessel.[3][15][16] |
| Violent/Uncontrolled Reaction | 1. Addition of pyridine was too fast. 2. Quenching was performed too quickly or at too high a temperature. | 1. Add the pyridine substrate slowly and maintain controlled reflux. 2. Cool the reaction mixture thoroughly (0°C) before quenching dropwise with extreme care. |
| Low Yield after Workup | Product is partially soluble in the aqueous phase, especially if pH is low. | Ensure the aqueous phase is basic (pH > 10) before extraction to keep the aminopyridine in its neutral, more organosoluble form. Perform multiple extractions. |
IV. References
-
Chichibabin reaction. (n.d.). In Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--
-
Chichibabin amination: Easy mechanism. (2022, April 25). Chemistry Notes. --INVALID-LINK--
-
The Chichibabin amination reaction. (2018, November 26). Scientific Update. --INVALID-LINK--
-
Chichibabin reaction. (n.d.). Grokipedia. Retrieved January 4, 2026, from --INVALID-LINK--
-
Standard Operating Procedure for the use of Sodium amide. (n.d.). Western Carolina University. Retrieved January 4, 2026, from --INVALID-LINK--
-
Sodium Amide. (n.d.). Princeton University Environmental Health and Safety. Retrieved January 4, 2026, from --INVALID-LINK--
-
26.4 The Chemistry of Pyridine. (n.d.). University of Illinois Springfield. Retrieved January 4, 2026, from --INVALID-LINK--
-
Chichibabin reaction. (2015, June 25). Slideshare. --INVALID-LINK--
-
Sodium amide Safety Data Sheets. (2019, July 15). ECHEMI. --INVALID-LINK--
-
Sodium amide Safety Data Sheet. (n.d.). AK Scientific, Inc. Retrieved January 4, 2026, from --INVALID-LINK--
-
Material Safety Data Sheet - Sodium amide. (n.d.). Cole-Parmer. Retrieved January 4, 2026, from --INVALID-LINK--
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Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2025, August 5). Advances in the Study of the Chichibabin Reaction. ResearchGate. --INVALID-LINK--
-
Chichibabin pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--
-
Bönnemann, H. (2020, April 16). Chichibabin reaction. ResearchGate. --INVALID-LINK--
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The Organic Chemistry Tutor. (2020, May 27). Chichibabin Reaction Mechanism. [Video]. YouTube. --INVALID-LINK--
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Chichibabin Reaction. (2023, January 22). Chemistry LibreTexts. --INVALID-LINK--
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McGill, C. (2025, August 7). Pyridine chemistry from Chichibabin's reactions to metal catalysed C-H functionalizations - An overview. ResearchGate. --INVALID-LINK--
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C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (2021). Organic Syntheses, 98, 176-191. --INVALID-LINK--
-
Improved chichibabin aminations of pyridine bases. (1991). Google Patents. --INVALID-LINK--
-
Davis, R. B., & Rof, L. C. (1949). Pyridines. IV. A Study of the Chichibabin Synthesis. Journal of the American Chemical Society, 71(12), 4082–4085. --INVALID-LINK--
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Chichibabin reaction. (1991). Google Patents. --INVALID-LINK--
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Chichibabin reaction. (1983). Google Patents. --INVALID-LINK--
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Chichibabin Reaction. (n.d.). Cambridge University Press. Retrieved January 4, 2026, from --INVALID-LINK--
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Zhang, J., & Chusov, D. (2024, January 1). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate. --INVALID-LINK--
References
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- 16. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
Metal-Free Synthesis of Functionalized Pyridines: A Comprehensive Guide for the Modern Chemist
The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, appearing as a critical pharmacophore in numerous FDA-approved drugs and a key component in advanced organic materials.[1][2] The drive towards greener, more sustainable, and cost-effective synthetic methodologies has spurred significant interest in metal-free approaches to construct these valuable heterocyclic scaffolds. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust metal-free strategies for the synthesis of functionalized pyridines, complete with in-depth protocols, mechanistic insights, and practical considerations.
I. Foundational Condensation Strategies: The Bohlmann-Rahtz and Guareschi-Thorpe Syntheses
Classical condensation reactions remain highly relevant for their reliability and the ability to construct highly functionalized pyridine cores from readily available starting materials.
A. The Bohlmann-Rahtz Pyridine Synthesis: A Versatile and Adaptable Approach
First reported in 1957, the Bohlmann-Rahtz synthesis is a powerful two-step method for producing 2,3,6-trisubstituted pyridines from the condensation of an enamine with an ethynylketone.[3][4] The initially formed aminodiene intermediate undergoes a thermally induced E/Z isomerization followed by cyclodehydration to afford the pyridine ring.[1]
Causality in Experimental Design: The original protocol often required high temperatures for the cyclodehydration step, which limited its substrate scope.[1] Modern modifications, however, have introduced acid catalysis (both Brønsted and Lewis acids) to promote both the initial Michael addition and the subsequent cyclization under milder conditions.[3][5] The choice of catalyst and solvent is critical; for instance, protic solvents like ethanol can facilitate the reaction, while acid-sensitive substrates may require milder, acid-free conditions.[1] For enamines that are difficult to synthesize or handle, a one-pot, three-component variation can be employed where the enamine is generated in situ from a 1,3-dicarbonyl compound and an ammonium source like ammonium acetate.[3][6]
General Workflow for the Bohlmann-Rahtz Synthesis
Caption: A generalized workflow for the Bohlmann-Rahtz pyridine synthesis.
Detailed Protocol: One-Pot Bohlmann-Rahtz Synthesis
This protocol is a modified, one-pot procedure that avoids the isolation of the intermediate aminodiene.
Materials:
-
Enamine (e.g., ethyl β-aminocrotonate) (1.0 equiv)
-
Ethynyl ketone (e.g., 1-phenyl-2-propyn-1-one) (1.0 equiv)
-
Toluene
-
Glacial Acetic Acid
-
Silica gel for column chromatography
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the enamine (1.0 equiv) and the ethynyl ketone (1.0 equiv) in a 5:1 mixture of toluene and glacial acetic acid.
-
Heat the reaction mixture to 50 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24-48 hours), allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvents.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted pyridine.
| Enamine Substrate | Ethynyl Ketone Substrate | Conditions | Yield (%) | Reference |
| Ethyl β-aminocrotonate | 1-Phenyl-2-propyn-1-one | Toluene/AcOH (5:1), 50 °C, 26 h | 75 | [7] |
| 3-Aminocrotononitrile | But-3-yn-2-one | EtOH, reflux, 4 h | 82 | [6] |
| 3-Amino-1-phenylbut-2-en-1-one | 4-(Trimethylsilyl)but-3-yn-2-one | Yb(OTf)₃, Toluene, reflux, 12 h | 88 | [1] |
B. The Guareschi-Thorpe Condensation: Accessing Pyridone Scaffolds
The Guareschi-Thorpe condensation is a classic method for the synthesis of 2-pyridone derivatives.[8] In its most common form, it involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[9] An advanced, greener modification utilizes a three-component condensation of an alkyl cyanoacetate or cyanoacetamide with a 1,3-dicarbonyl and ammonium carbonate in an aqueous medium.[10][11]
Causality in Experimental Design: The use of ammonium carbonate in aqueous media serves a dual role as both the nitrogen source for the pyridine ring and as a promoter for the reaction.[10] This multicomponent approach is not only environmentally friendly but also often results in the precipitation of the product from the reaction medium, simplifying the work-up procedure.[11]
Mechanistic Pathway of the Guareschi-Thorpe Condensation
Caption: A simplified mechanistic pathway of the Guareschi-Thorpe condensation.
Detailed Protocol: Advanced Guareschi-Thorpe Synthesis in Aqueous Media [10][11]
Materials:
-
Cyanoacetamide (1.0 equiv)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 equiv)
-
Ammonium carbonate (2.0 equiv)
-
Water
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of water and ethanol.
-
Add cyanoacetamide (1.0 equiv), the 1,3-dicarbonyl compound (1.0 equiv), and ammonium carbonate (2.0 equiv) to the solvent mixture.
-
Heat the reaction mixture to 80 °C with stirring for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the desired 2-pyridone.
| Cyano-component | 1,3-Dicarbonyl | Conditions | Yield (%) | Reference |
| Cyanoacetamide | Ethyl acetoacetate | (NH₄)₂CO₃, H₂O/EtOH, 80 °C, 4 h | 92 | [10] |
| Ethyl cyanoacetate | Acetylacetone | (NH₄)₂CO₃, H₂O, 80 °C, 5 h | 95 | [10] |
| Cyanoacetamide | Dibenzoylmethane | (NH₄)₂CO₃, H₂O/EtOH, 80 °C, 6 h | 89 | [10] |
II. Cycloaddition Strategies: Building the Pyridine Ring with Precision
Cycloaddition reactions offer a powerful and atom-economical approach to pyridine synthesis, allowing for the rapid construction of complex, substituted ring systems.
A. [4+2] Cycloadditions: The Hetero-Diels-Alder Approach
The hetero-Diels-Alder reaction, particularly the inverse-electron-demand variant (IEDDA), is a highly effective method for pyridine synthesis.[2][12] In this approach, an electron-deficient diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile, like an enamine, to form a bicyclic intermediate that subsequently undergoes a retro-Diels-Alder reaction to extrude a small molecule (e.g., N₂) and afford the pyridine ring.[13][14]
Causality in Experimental Design: The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. The use of in situ generated enamines from ketones and a catalytic amount of a secondary amine (e.g., pyrrolidine) simplifies the experimental procedure.[14]
General Workflow for Inverse-Electron-Demand Diels-Alder Reaction
Caption: A simplified workflow for pyridine synthesis via an inverse-electron-demand Diels-Alder reaction.
Detailed Protocol: Pyridine Synthesis via [4+2] Cycloaddition of a 1,2,4-Triazine
Materials:
-
1,2,4-Triazine derivative (1.0 equiv)
-
Ketone (e.g., acetone) (as solvent and reactant)
-
Pyrrolidine (catalytic amount)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a solution of the 1,2,4-triazine (1.0 equiv) in the ketone, add a catalytic amount of pyrrolidine.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired pyridine.
| 1,2,4-Triazine | Dienophile | Conditions | Yield (%) | Reference |
| 3,5,6-Triphenyl-1,2,4-triazine | 1-Morpholinocyclohexene | Toluene, reflux, 2 h | 85 | [15] |
| Dimethyl 1,2,4-triazine-5,6-dicarboxylate | Ethyl vinyl ether | Dioxane, 100 °C, 24 h | 78 | [15] |
B. [3+3] Cycloadditions: A Modular Approach to Polysubstituted Pyridines
Organocatalyzed [3+3] cycloaddition reactions have emerged as a practical and modular route to tri- or tetrasubstituted pyridines.[16][17] This strategy typically involves the reaction of enamines with α,β-unsaturated aldehydes or ketones.[16]
Causality in Experimental Design: The choice of organocatalyst is crucial for the success of the reaction. Secondary amines like pyrrolidine can catalyze the reaction by forming an enamine with one of the carbonyl components. The reaction conditions are generally mild, and the method demonstrates good functional group tolerance.[17]
Detailed Protocol: Organocatalyzed [3+3] Cycloaddition for Pyridine Synthesis [16]
Materials:
-
Enamine (e.g., 3-amino-4-methylpent-2-enenitrile) (1.0 equiv)
-
α,β-Unsaturated aldehyde (e.g., crotonaldehyde) (1.2 equiv)
-
Pyrrolidine hydrochloride (0.2 equiv)
-
Iron(III) chloride (0.1 equiv)
-
Acetonitrile
-
Standard laboratory glassware
Procedure:
-
To a solution of the enamine (1.0 equiv) in acetonitrile, add pyrrolidine hydrochloride (0.2 equiv) and iron(III) chloride (0.1 equiv).
-
Add the α,β-unsaturated aldehyde (1.2 equiv) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
III. Modern Photochemical Approaches: Light-Driven Pyridine Functionalization
Visible-light photoredox catalysis has opened new avenues for the metal-free functionalization of pyridines, often proceeding under mild conditions with high selectivity.[18][19][20][21][22] These methods can involve the generation of pyridinyl radicals from pyridinium salts, which then undergo coupling with other radical species.[20]
Causality in Experimental Design: The choice of photosensitizer and light source is critical. Some reactions can even proceed without an external photocatalyst by forming an electron donor-acceptor (EDA) complex between the reactants.[19] The reaction conditions, including solvent and additives, are optimized to favor the desired radical pathway.
General Workflow for Photochemical Pyridine Functionalization
Caption: A generalized workflow for the photochemical functionalization of pyridines.
Detailed Protocol: Visible-Light Mediated C-H Functionalization of Pyridines [19]
Materials:
-
Pyridine derivative (1.0 equiv)
-
Radical precursor (e.g., perfluoroalkyl iodide)
-
Base (e.g., triethylamine)
-
Solvent (e.g., acetonitrile)
-
Visible light source (e.g., blue LED lamp)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, dissolve the pyridine derivative (1.0 equiv), the radical precursor, and the base in the chosen solvent.
-
Degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Safety, Handling, and Waste Disposal
A. General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Handle all chemicals with care, and be aware of their specific hazards by consulting the Safety Data Sheet (SDS).
B. Specific Hazards and Handling:
-
Enamines: Many enamines are sensitive to moisture and can hydrolyze.[23] They should be handled under an inert atmosphere and stored in a cool, dry place.
-
Ethynyl Ketones: These compounds can be volatile and flammable. Keep away from heat, sparks, and open flames.[24]
-
Cyanoacetates and Cyanoacetamides: These are toxic if swallowed or inhaled. Avoid creating dust and handle with appropriate respiratory protection.
-
Pyridine and its derivatives: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin.[16][25][26][27]
C. Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.[16][25][28]
-
Never dispose of organic waste down the drain.
-
Collect all liquid and solid waste in properly labeled, sealed containers.
-
Contaminated materials, such as silica gel from chromatography, should also be treated as hazardous waste.
V. Conclusion
The metal-free synthesis of functionalized pyridines offers a diverse and powerful toolkit for the modern chemist. From the venerable Bohlmann-Rahtz and Guareschi-Thorpe reactions to the elegant precision of cycloaddition strategies and the mild conditions of photochemical methods, there is a wealth of options available to access these important heterocyclic motifs. By understanding the underlying mechanisms and the causality behind the experimental choices, researchers can select and optimize the most appropriate synthetic route for their specific targets, contributing to the advancement of drug discovery and materials science in a more sustainable fashion.
VI. References
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References
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 13. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 14. Boger pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 17. scribd.com [scribd.com]
- 18. Pyridine synthesis [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 21. Visible light-mediated pyridyl silylation of olefins through hydrogen atom transfer - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. Visible light-mediated copper catalyzed regioselective diamination of terminal alkynes at room temperature: a facile synthesis of substituted imidazo[1,2-α]pyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. enamine.enamine.net [enamine.enamine.net]
- 25. atsdr.cdc.gov [atsdr.cdc.gov]
- 26. lobachemie.com [lobachemie.com]
- 27. carlroth.com [carlroth.com]
- 28. benchchem.com [benchchem.com]
Application Notes: 3-Acetyl-2,6-dimethoxypyridine as a Key Intermediate in the Synthesis of Sulfonylurea Herbicides
Introduction: The Strategic Importance of Pyridine Scaffolds in Modern Agrochemicals
The pyridine ring is a foundational structural motif in a multitude of bioactive molecules, including a significant number of commercial agrochemicals.[1][2] Its presence often imparts favorable physicochemical properties, such as enhanced metabolic stability and improved transport within target organisms.[3] Within the vast landscape of pyridine-based agrochemicals, sulfonylurea herbicides stand out for their exceptional potency and selectivity.[4] These compounds act by inhibiting acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants, but absent in mammals, conferring a high degree of safety to non-target organisms.[3]
This application note provides a detailed technical guide on the utility of 3-Acetyl-2,6-dimethoxypyridine as a pivotal intermediate in the synthesis of advanced sulfonylurea herbicides, with a specific focus on a plausible synthetic route to Flupyrsulfuron-methyl.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful process development and safe handling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [5] |
| Molecular Weight | 181.19 g/mol | [5] |
| IUPAC Name | 1-(2,6-dimethoxypyridin-3-yl)ethanone | [5] |
| CAS Number | 870703-62-1 | [6] |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in most organic solvents | General chemical knowledge |
Proposed Synthetic Pathway: From this compound to Flupyrsulfuron-methyl
The synthesis of Flupyrsulfuron-methyl, a potent herbicide, can be strategically designed to utilize this compound as a key precursor. The following multi-step protocol outlines a scientifically sound and logical approach to this synthesis.
Caption: Proposed synthetic workflow for Flupyrsulfuron-methyl from this compound.
Step 1: Oxidation of the Acetyl Group
Rationale: The initial and critical step involves the conversion of the 3-acetyl group into a carboxylic acid. The haloform reaction is a classic and efficient method for achieving this transformation on methyl ketones.
Protocol:
-
Suspend this compound in a suitable solvent such as dioxane or tetrahydrofuran.
-
Cool the mixture in an ice bath.
-
Slowly add a freshly prepared solution of sodium hypobromite (from bromine and sodium hydroxide) while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a reducing agent (e.g., sodium sulfite) to destroy excess hypobromite.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Filter, wash with cold water, and dry the resulting solid to obtain 2,6-dimethoxy-3-pyridinecarboxylic acid.
Step 2: Formation of the Sulfonyl Chloride
Rationale: The carboxylic acid is converted to a more reactive sulfonyl chloride, which is a key intermediate for the subsequent sulfonamide formation.
Protocol:
-
Carefully add 2,6-dimethoxy-3-pyridinecarboxylic acid to an excess of chlorosulfonic acid at 0°C.
-
Allow the mixture to warm to room temperature and then heat gently to complete the reaction.
-
Pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.
-
Filter the solid, wash with ice-cold water, and dry under vacuum to yield 2,6-dimethoxy-3-pyridinesulfonyl chloride.
Step 3: Synthesis of the Sulfonamide Intermediate
Rationale: The sulfonyl chloride is reacted with 2-amino-4,6-dimethoxypyrimidine to form the core sulfonamide structure.
Protocol:
-
Dissolve 2-amino-4,6-dimethoxypyrimidine in a suitable aprotic solvent (e.g., acetonitrile) containing a base (e.g., pyridine or triethylamine).
-
Add a solution of 2,6-dimethoxy-3-pyridinesulfonyl chloride in the same solvent dropwise at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the sulfonamide intermediate.
Step 4: Formation of the Sulfonylurea Bridge
Rationale: The final step involves the reaction of the sulfonamide with an appropriate isocyanate to form the characteristic sulfonylurea linkage of the target herbicide.
Protocol:
-
Dissolve the sulfonamide intermediate in a dry, aprotic solvent (e.g., anhydrous acetonitrile).
-
Add a suitable phenyl isocyanate derivative. The specific isocyanate will determine the final substituent on the urea nitrogen.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Cool the reaction mixture to induce crystallization of the product.
-
Filter the solid, wash with a cold solvent, and dry to afford the final sulfonylurea herbicide.
Mechanism of Action and Biological Efficacy
Sulfonylurea herbicides, including Flupyrsulfuron-methyl, exert their herbicidal activity by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7] This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.
Caption: Mechanism of action of Flupyrsulfuron-methyl.
The inhibition of ALS leads to a rapid cessation of cell division and plant growth.[8] Susceptible plants exhibit symptoms such as stunting, chlorosis, and necrosis, ultimately leading to death. The high specificity of sulfonylureas for the plant ALS enzyme contributes to their low toxicity in mammals, making them a valuable tool in integrated weed management programs.[3]
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of high-value agrochemicals. The protocols and pathways detailed in this application note demonstrate a clear and logical synthetic strategy for the production of potent sulfonylurea herbicides. The inherent reactivity of the acetyl group, coupled with the stability of the dimethoxypyridine core, provides a robust platform for the construction of complex and efficacious active ingredients for the agricultural industry. Further process optimization and scale-up studies based on these foundational protocols are encouraged for researchers and professionals in the field of agrochemical development.
References
- 1. CN102286005B - Method for synthesizing fluthiacet-ethyl - Google Patents [patents.google.com]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ES2719263T3 - Herbicidal compositions comprising 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or a derivative thereof and flufenacet - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Flupyrsulfuron-methyl | C15H14F3N5O7S | CID 170354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Flupyrsulfuron [sitem.herts.ac.uk]
- 8. Flupyrsulfuron-methyl-sodium [sitem.herts.ac.uk]
Application Notes and Protocols for the Scalable Synthesis of 2,6-Disubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 2,6-disubstituted pyridine motif is a cornerstone in modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its rigid, planar structure and unique electronic properties make it an invaluable scaffold for interacting with biological targets and for constructing complex molecular architectures. The ability to efficiently and scalably synthesize these compounds with diverse substitution patterns is therefore of paramount importance for advancing drug discovery and materials development.
This technical guide provides an in-depth exploration of robust and scalable methodologies for the synthesis of 2,6-disubstituted pyridines. We will delve into the mechanistic underpinnings of key synthetic strategies, offering field-proven insights into experimental design and optimization. The protocols detailed herein are designed to be self-validating, with a focus on reproducibility and scalability.
Strategic Approaches to 2,6-Disubstituted Pyridine Synthesis: A Comparative Overview
The synthesis of 2,6-disubstituted pyridines can be broadly categorized into two main approaches: de novo ring construction and the functionalization of a pre-existing pyridine core.[2] Each strategy offers distinct advantages and is suited to different synthetic challenges.
-
De Novo Ring Construction (Condensation Reactions): These methods build the pyridine ring from acyclic precursors. Classical examples include the Bohlmann-Rahtz and Kröhnke pyridine syntheses.[3][4] These approaches are powerful for creating highly functionalized pyridines in a convergent manner.[5] However, they can sometimes require harsh reaction conditions and the preparation of complex starting materials.[6]
-
Functionalization of a Pre-existing Pyridine Core: This strategy involves the selective introduction of substituents onto a pyridine scaffold. Modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, have revolutionized this approach, offering high efficiency and broad functional group tolerance.[7][8] More recently, direct C-H activation has emerged as a highly atom-economical and step-efficient method for pyridine functionalization.[9][10]
The choice of synthetic strategy is dictated by factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. For industrial applications, scalability, cost-effectiveness, and the environmental impact of the process are critical considerations.
Protocol I: A Modernized, One-Pot Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a classic and versatile method for preparing substituted pyridines.[3][11] Traditionally a two-step process involving the isolation of an aminodiene intermediate, modern variations have streamlined this reaction into a more efficient one-pot procedure through the use of acid catalysis.[6] This protocol describes a scalable, acid-catalyzed, one-pot Bohlmann-Rahtz synthesis.
Causality of Experimental Choices
The key to the one-pot Bohlmann-Rahtz synthesis is the use of an acid catalyst, such as acetic acid or an ion-exchange resin like Amberlyst-15.[12] The acid serves a dual purpose: it catalyzes the initial Michael addition of the enamine to the ethynyl ketone and facilitates the subsequent cyclodehydration at a significantly lower temperature than the original thermal conditions.[6] This not only improves the energy efficiency of the reaction but also broadens its substrate scope to include more thermally sensitive functional groups. The in-situ generation of the enamine from a ketone and an ammonia source like ammonium acetate further enhances the operational simplicity and scalability of this method.[12]
Reaction Mechanism: Bohlmann-Rahtz Synthesis
The reaction proceeds through a cascade of transformations, as illustrated in the diagram below. The enamine, either pre-formed or generated in situ, undergoes a Michael addition to the ethynyl ketone to form an aminodiene intermediate. This intermediate then undergoes an acid-catalyzed E/Z isomerization, which is followed by a rapid cyclodehydration to yield the aromatic pyridine product.[3][6]
Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.
Experimental Protocol: One-Pot Synthesis of Ethyl 2,6-dimethyl-4-phenylnicotinate
This protocol provides a method for the synthesis of a representative 2,4,6-trisubstituted pyridine.
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Phenylacetylene
-
Manganese(IV) oxide
-
Glacial acetic acid
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of ethyl acetoacetate (1.0 eq) and ammonium acetate (1.1 eq) in toluene (2 M), add glacial acetic acid (0.2 eq).
-
Heat the mixture to reflux with a Dean-Stark trap for 2 hours to facilitate enamine formation.
-
Cool the reaction mixture to room temperature and add phenylacetylene (1.0 eq) and manganese(IV) oxide (0.1 eq).
-
Heat the mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Data Summary
| Entry | Enamine Precursor | Ethynyl Ketone | Catalyst | Yield (%) | Reference |
| 1 | Ethyl β-aminocrotonate | Phenylpropynal | Acetic Acid | 85 | [6] |
| 2 | 3-aminopent-3-en-2-one | 1-phenylprop-2-yn-1-one | Amberlyst-15 | 92 | [12] |
| 3 | In-situ from Acetone/NH₄OAc | But-3-yn-2-one | ZnBr₂ | 78 | [12] |
Protocol II: Scalable Synthesis via Palladium-Catalyzed Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[13] Its scalability, mild reaction conditions, and tolerance of a wide range of functional groups make it an ideal choice for the synthesis of 2,6-disubstituted pyridines in a drug development setting.[14] This protocol details the synthesis of a 2,6-diarylpyridine via a double Suzuki coupling.
Causality of Experimental Choices
The success of a Suzuki coupling reaction hinges on the judicious choice of catalyst, ligand, base, and solvent.[15] Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, are commonly employed.[14] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Phosphine-based ligands like triphenylphosphine (PPh₃) or more specialized biaryl phosphine ligands are often used. The base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is required to activate the boronic acid and facilitate the transmetalation step.[14] A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Reaction Mechanism: Suzuki Cross-Coupling
The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The Pd(0) catalyst first undergoes oxidative addition with the aryl halide. This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.
Caption: Catalytic Cycle of the Suzuki Cross-Coupling Reaction.
Experimental Protocol: Synthesis of 2,6-Diphenylpyridine
This protocol describes the synthesis of 2,6-diphenylpyridine from 2,6-dichloropyridine and phenylboronic acid.
Materials:
-
2,6-Dichloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a degassed solution of 2,6-dichloropyridine (1.0 eq) in 1,4-dioxane (0.2 M), add phenylboronic acid (2.2 eq), potassium carbonate (3.0 eq), and water (0.25 volumes of dioxane).
-
To this mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to 80 °C and stir for 16 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2,6-diphenylpyridine.
Data Summary
| Entry | Pyridine Halide | Boronic Acid | Catalyst/Ligand | Yield (%) | Reference |
| 1 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 92 | [13] |
| 2 | 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | 85 | [15] |
| 3 | 3,5-Dibromopyridine | Thiophene-2-boronic acid | PdCl₂(dppf) | 78 | [14] |
Visualization of Experimental Workflow
A generalized workflow for the synthesis and purification of 2,6-disubstituted pyridines is presented below. This workflow is applicable to both the Bohlmann-Rahtz and Suzuki coupling protocols described.
Caption: Generalized Experimental Workflow.
Conclusion and Future Perspectives
The scalable synthesis of 2,6-disubstituted pyridines is a dynamic field of research with continuous innovation. While classical condensation reactions and modern cross-coupling methodologies provide robust and versatile routes to these important compounds, emerging technologies such as C-H activation and flow chemistry are poised to further enhance the efficiency and sustainability of their production. For researchers in drug development and materials science, a thorough understanding of the available synthetic strategies and their practical implementation is essential for accelerating the discovery and development of new chemical entities.
References
- 1. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 11. synarchive.com [synarchive.com]
- 12. jk-sci.com [jk-sci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Acetyl-2,6-dimethoxypyridine
Introduction
Welcome to the technical support guide for the purification of 3-Acetyl-2,6-dimethoxypyridine. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a substituted pyridine, this compound presents unique purification challenges that require careful consideration of its chemical properties. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity for your downstream applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1][2][3][4] |
| Molecular Weight | 181.19 g/mol | [1][4] |
| CAS Number | 870703-62-1 | [1][2][3][4] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [5] |
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield After Column Chromatography
Q: I'm experiencing significant product loss during silica gel column chromatography. What are the likely causes and how can I mitigate this?
A: Low recovery of pyridine derivatives from silica gel chromatography is a frequent problem. The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups on the silica surface.[6][7] This can lead to irreversible adsorption or decomposition of your compound on the column.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen eluent and add a small amount of a volatile base, such as triethylamine (0.1-1% v/v).[7] This will "cap" the acidic silanol groups, minimizing their interaction with your basic compound.
-
Alternative Stationary Phases: If neutralization is insufficient, consider using a less acidic stationary phase. Neutral or basic alumina can be effective alternatives for purifying basic compounds.[7][8] End-capped silica gel is another option designed to reduce silanol interactions.[6]
-
Optimize Your Solvent System: A well-chosen eluent can improve recovery. Ensure your solvent system provides a good retention factor (Rf) for your compound (ideally between 0.2 and 0.4 on a TLC plate). A solvent system that is too weak may lead to prolonged residence time on the column, increasing the chances of adsorption and decomposition. Conversely, a system that is too strong will result in poor separation.
Issue 2: Persistent Impurities After a Single Purification Method
Q: My sample of this compound still shows impurities by NMR/LC-MS after a single purification step (e.g., column chromatography). What should I do?
A: It is not uncommon for a single purification technique to be insufficient, especially if the impurities have similar polarities to your target compound. A multi-step purification strategy is often necessary.
Recommended Approach:
-
Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen to your advantage. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1-5% HCl).[9] Your compound will move into the aqueous layer as the pyridinium salt, while non-basic impurities remain in the organic layer. Be cautious if your compound has acid-labile functional groups.
-
Basification and Re-extraction: After separating the aqueous layer, basify it with a suitable base (e.g., saturated sodium bicarbonate, dilute NaOH) to neutralize the pyridinium salt and regenerate the free base form of your compound. Then, extract your product back into an organic solvent.
-
Follow with Chromatography or Recrystallization: The partially purified material from the acid-base extraction can then be subjected to column chromatography or recrystallization for final polishing.
Issue 3: Product is an Oil and Fails to Crystallize
Q: I've purified my this compound, but it remains an oil and won't crystallize. How can I induce crystallization?
A: The inability to crystallize can be due to the presence of minor impurities or the intrinsic properties of the molecule.[7]
Strategies to Induce Crystallization:
-
Ensure High Purity: Even small amounts of impurities can inhibit crystal lattice formation.[7] If you haven't already, consider an additional purification step like preparative TLC or a second column chromatography run with a different solvent system.
-
Solvent Screening: Systematically screen a variety of solvents and solvent mixtures.[7] The ideal recrystallization solvent is one in which your compound has low solubility at room temperature but high solubility at elevated temperatures.[10]
-
Recrystallization Techniques:
-
Slow Evaporation: Dissolve your compound in a minimal amount of a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.
-
Cooling: Dissolve the compound in a minimal amount of hot solvent and then slowly cool the solution to room temperature, followed by placing it in an ice bath or freezer.[10]
-
Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and promoting crystallization.
-
Seeding: If you have a small crystal of the pure compound, add it to a supersaturated solution to initiate crystallization.[10] If not, you can sometimes create a seed crystal by scratching the inside of the flask with a glass rod at the solution's surface.[10]
-
Issue 4: Peak Tailing in HPLC Analysis
Q: My HPLC analysis of purified this compound shows significant peak tailing. What is the cause and how can I improve the peak shape?
A: Peak tailing for basic compounds like pyridine derivatives is a common chromatographic issue.[6] It is primarily caused by the interaction of the basic nitrogen with acidic residual silanol groups on the surface of silica-based stationary phases.[6]
Solutions for Improved Peak Shape:
-
Mobile Phase Additives: The most common solution is to add a competing base to the mobile phase. A small amount of triethylamine (TEA) (e.g., 5-10 mM) will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[6]
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a buffer (e.g., 10-20 mM phosphate buffer) can protonate the silanol groups, minimizing their interaction with the basic pyridine.[6]
-
Use of End-Capped Columns: Modern, high-purity, end-capped silica columns have a much lower concentration of free silanol groups and are specifically designed to provide better peak shapes for basic compounds.
Experimental Protocols
Protocol 1: Purification by Column Chromatography with Neutralized Silica Gel
This protocol is designed to minimize product loss due to interaction with the stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Triethylamine (TEA)
-
Hexanes
-
Ethyl Acetate
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Determine the Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.2-0.4.
-
Prepare Neutralized Silica Slurry: In a beaker, add the determined eluent system to the silica gel to create a slurry. Add TEA to the slurry to a final concentration of 0.5% (v/v). Stir gently for a few minutes.
-
Pack the Column: Carefully pour the neutralized silica slurry into your chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent. If the product is not fully soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elute the Column: Carefully add the eluent to the top of the column and begin collecting fractions. Monitor the elution process by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification via Acid-Base Extraction
This method is effective for removing non-basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel and other standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude product in ethyl acetate in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate. The protonated product will move to the aqueous (bottom) layer.
-
Separation: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M HCl two more times, combining all aqueous layers. The organic layer containing non-basic impurities can be discarded.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly and carefully add saturated NaHCO₃ solution until the solution is basic (test with pH paper) and gas evolution ceases.
-
Re-extraction: Return the basic aqueous solution to the separatory funnel. Extract the product back into ethyl acetate by shaking with an equal volume of the organic solvent. Repeat the extraction two more times.
-
Wash and Dry: Combine the organic layers and wash once with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Visualization of Workflows
Decision Tree for Purification Strategy
The following diagram outlines a logical workflow for selecting an appropriate purification strategy for this compound.
Caption: A workflow for selecting the optimal purification method.
Troubleshooting Chromatographic Issues
This diagram provides a systematic approach to resolving common problems encountered during column chromatography.
Caption: A guide for troubleshooting common chromatography problems.
References
- 1. This compound | C9H11NO3 | CID 16218074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. 3-acetyl pyridine, 350-03-8 [thegoodscentscompany.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Technical Support Center: Overcoming Low Yields in Chichibabin Pyridine Synthesis
Welcome to the technical support center for the Chichibabin Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet often temperamental reaction. As a cornerstone of heterocyclic chemistry, the Chichibabin reaction provides a direct route to 2-aminopyridines, which are crucial intermediates in pharmaceuticals and materials science.[1][2] However, its success is notoriously sensitive to experimental conditions.
This document moves beyond a simple recitation of steps. It is structured to provide a deep, mechanistic understanding of the reaction, enabling you to diagnose issues and rationally design solutions for overcoming low yields.
Part 1: Frequently Asked Questions - The "Why" Behind the Reaction
Understanding the fundamentals is the first step to effective troubleshooting. This section addresses the most common questions about the core principles of the Chichibabin reaction.
Q1: What is the accepted mechanism of the Chichibabin reaction, and how does it inform troubleshooting?
A1: The Chichibabin reaction is a nucleophilic aromatic substitution (SNAr) where the amide anion (NH₂⁻) from sodium amide attacks the electron-deficient pyridine ring.[3][4] The key steps are:
-
Coordination: The sodium cation (Na⁺) coordinates to the pyridine nitrogen. This coordination enhances the electrophilicity of the α-carbons (C2 and C6), making them more susceptible to nucleophilic attack.[3][5]
-
Nucleophilic Attack: The amide anion (NH₂⁻) attacks the C2 position, forming a negatively charged σ-complex (also known as a Meisenheimer-type intermediate).[3][4] This step is typically reversible.
-
Aromatization (Hydride Elimination): The intermediate rearomatizes by eliminating a hydride ion (H⁻). This is the irreversible, rate-determining step and results in the evolution of hydrogen gas (H₂).[3][5]
-
Protonation: The resulting sodium salt of 2-aminopyridine is protonated during aqueous workup to yield the final product.[4][6]
Troubleshooting Insight: Low yields often trace back to problems in one of these key stages. For instance, poor coordination, a deactivated nucleophile, or conditions that disfavor hydride elimination will all suppress the reaction. The visible evolution of hydrogen gas and the formation of a reddish color from the σ-adduct are key indicators of reaction progress.[3]
Q2: Why is the quality of sodium amide so critical for this reaction?
A2: Sodium amide (NaNH₂) serves as the source of the essential nucleophile, NH₂⁻. Its quality is paramount for several reasons:
-
Reactivity: Sodium amide reacts violently with water to produce sodium hydroxide and ammonia, effectively destroying the reagent.[7] It must be handled under strictly anhydrous and inert conditions (e.g., under a nitrogen or argon blanket).[8][9]
-
Purity: Interestingly, overly pure sodium amide can sometimes lead to lower yields, suggesting that certain impurities may have a catalytic effect.[10] Conversely, old or improperly stored sodium amide can form explosive yellow or brown peroxides upon prolonged contact with air, which poses a significant safety hazard.[7] Containers should be dated upon opening and checked for peroxides periodically.[8][11][12]
-
Physical Form: The reaction is often heterogeneous, as sodium amide is insoluble in common aprotic solvents like toluene or xylene.[13] The surface area and physical state of the NaNH₂ can therefore influence the reaction rate.
Q3: What role does temperature play in the Chichibabin reaction?
A3: Temperature is a critical parameter that must be carefully controlled. The general rule in aprotic solvents is to run the reaction at the lowest temperature that still allows for a reasonable rate of hydrogen evolution.[3]
-
Too Low: If the temperature is too low, the activation energy for the rate-determining hydride elimination step will not be overcome, and the reaction will stall.
-
Too High: Excessively high temperatures can lead to decomposition of the starting materials, intermediates, and products, resulting in tar formation and significantly lower yields. Traditional conditions often call for temperatures around 100–130°C for unactivated pyridines.[2]
Q4: Why does the reaction favor the 2-position over the 4-position for amination?
A4: The preference for substitution at the C2 (and C6) position is a hallmark of this reaction. This regioselectivity is primarily driven by the initial coordination of the sodium ion to the pyridine nitrogen.[5] This coordination event increases the partial positive charge (δ+) on the adjacent α-carbons (C2/C6) more significantly than on the γ-carbon (C4), making them the preferred sites for nucleophilic attack.[3][5] While amination at the 4-position can occur, it is generally a minor pathway unless the 2 and 6 positions are blocked.[10]
Part 2: Troubleshooting Guide - From Diagnosis to Solution
This section is formatted to help you diagnose specific experimental issues and implement targeted solutions.
| Problem / Symptom | Potential Cause(s) | Recommended Solution(s) & Explanation |
| No reaction or very low conversion (starting material recovered) | 1. Inactive Sodium Amide: The reagent may be old, hydrated, or oxidized. | Solution: Use a fresh bottle of sodium amide from a reputable supplier. Ensure it is a fine, white to grayish powder.[7] Discard any reagent that is yellow or brown, as this indicates dangerous peroxide formation.[7] Handle exclusively in a glovebox or under a strong flow of inert gas. |
| 2. Insufficient Temperature: The reaction has not overcome the activation energy for hydride elimination. | Solution: Gradually increase the reaction temperature in 10°C increments. Monitor for the first signs of hydrogen evolution (bubbling). The optimal temperature is the lowest at which gas evolution is steady.[3] | |
| 3. Deactivated Pyridine Substrate: Strong electron-donating groups on the pyridine ring can deactivate it towards nucleophilic attack.[3] | Solution: For deactivated systems, consider harsher conditions (higher temperature, longer reaction time). Alternatively, explore modern, milder protocols, such as those using NaH/LiI composites, which can be more effective for a wider range of substrates. | |
| Reaction starts but stalls or gives low yield with tar formation | 1. Reaction Temperature Too High: High temperatures can cause decomposition of the product or intermediates. | Solution: Reduce the reaction temperature. Once hydrogen evolution begins, maintain that temperature rather than increasing it further. Slow, controlled heating is key. |
| 2. Presence of Moisture or Oxygen: Contamination will quench the sodium amide and can lead to side reactions. | Solution: Rigorously dry all glassware in an oven before use. Use anhydrous solvents. Perform the reaction under a strict inert atmosphere (nitrogen or argon).[8] | |
| 3. Unfavorable Solvent: The solvent's polarity can affect the stability of the crucial σ-adduct intermediate.[3][14] | Solution: While toluene and xylene are standard, consider using a high-boiling inert solvent like mineral oil or neat N,N-dimethylaniline, which can improve solubility and reaction rates in some cases.[15] | |
| Significant side product formation (e.g., bipyridine dimers) | 1. Dimerization Side Reaction: This is a known competing pathway, especially under atmospheric pressure.[3] | Solution: A documented solution is to run the reaction under elevated nitrogen pressure (e.g., 350 psi). This has been shown to dramatically favor the desired amination product over the dimer.[3][14] |
| 2. Over-amination: Excess sodium amide can sometimes lead to the introduction of a second amino group.[10] | Solution: Use a stoichiometric amount or only a slight excess (1.1-1.5 equivalents) of sodium amide. Monitor the reaction by TLC to avoid prolonged reaction times after the starting material is consumed. | |
| Difficult product isolation / purification | 1. Emulsion during Workup: The basic reaction mixture can form stable emulsions with aqueous and organic layers. | Solution: During the aqueous quench, add the reaction mixture slowly to ice-cold water or an ammonium chloride solution. If an emulsion forms, try adding a saturated NaCl solution (brine) or filtering the entire mixture through a pad of Celite to break it. |
| 2. Co-elution with Starting Material: The 2-aminopyridine product can have similar polarity to the starting pyridine. | Solution: For purification, consider specialized chromatography techniques. Cation-exchange chromatography has been reported as a highly effective method for separating 2-aminopyridine derivatives from unreacted starting materials.[16] |
Part 3: Optimized Protocols & Methodologies
Protocol 1: Standard Chichibabin Synthesis of 2-Aminopyridine
This protocol is a generalized procedure based on common literature methods. Researchers should always first consult specific literature for their substrate of interest.
-
Preparation (Inert Atmosphere): Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a thermocouple. Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool under a stream of inert gas.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with anhydrous toluene (or xylene, ~5-10 mL per gram of pyridine). Add sodium amide (1.2 equivalents) to the solvent.
-
Heating: Begin vigorous stirring and heat the slurry to 110-130°C.
-
Substrate Addition: Slowly add the pyridine (1.0 equivalent) dropwise to the heated slurry over 30-60 minutes.
-
Reaction Monitoring: Maintain the temperature and monitor the reaction for the evolution of hydrogen gas. The reaction mixture will often turn a dark red or brown color. The reaction can take several hours. Progress can be monitored by TLC or GC analysis of quenched aliquots.
-
Quenching: After the reaction is complete (or no further conversion is observed), cool the mixture to room temperature, then further cool in an ice bath. Cautiously and slowly add water to quench the excess sodium amide. Caution: This is highly exothermic and will release ammonia gas. Perform in a well-ventilated fume hood.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, distillation, or recrystallization.
Protocol 2: Milder Amination using a NaH-Iodide Composite
This method, based on work by Chiba and colleagues, provides an alternative for substrates that are sensitive to high temperatures or for using primary alkyl amines.[17][18]
-
Preparation: In a glovebox or under a strict inert atmosphere, add sodium hydride (NaH, 3 equivalents) and lithium iodide (LiI, 2 equivalents) to a sealable reaction tube equipped with a stir bar.
-
Solvent and Amine: Add anhydrous tetrahydrofuran (THF) followed by the primary amine (2 equivalents).
-
Substrate Addition: Add the pyridine substrate (1 equivalent).
-
Reaction: Seal the tube and heat the reaction mixture to 85°C for 7-24 hours.
-
Workup: After cooling, the workup follows a similar procedure to the standard protocol: cautious quenching with ice-cold water, extraction with an organic solvent, drying, and purification by column chromatography.[18]
Part 4: Visualizing the Process
The Chichibabin Reaction Mechanism
This diagram illustrates the key steps from pyridine to the final 2-aminopyridine product.
Caption: Key mechanistic steps of the Chichibabin reaction.
Troubleshooting Workflow for Low Yields
This flowchart provides a logical path for diagnosing and solving yield issues.
Caption: A decision tree for troubleshooting low yields.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. myttex.net [myttex.net]
- 5. reddit.com [reddit.com]
- 6. Chichibabin Reaction [maxbrainchemistry.com]
- 7. Sodium amide - Sciencemadness Wiki [sciencemadness.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. wcu.edu [wcu.edu]
- 10. chemistnotes.com [chemistnotes.com]
- 11. uwm.edu [uwm.edu]
- 12. safety.charlotte.edu [safety.charlotte.edu]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. books.rsc.org [books.rsc.org]
- 16. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 18. researchgate.net [researchgate.net]
Optimizing temperature and pressure for pyridine synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing temperature and pressure in common pyridine synthesis protocols. Here, we move beyond simple step-by-step instructions to explore the underlying principles, helping you troubleshoot effectively and enhance your experimental outcomes.
General FAQs: The Role of Temperature and Pressure
Q1: Why are temperature and pressure such critical parameters in pyridine synthesis?
Temperature directly controls the reaction kinetics. It provides the necessary activation energy for bond formation and cleavage. However, excessive heat can lead to decomposition of reactants, intermediates, or products, and can promote undesirable side reactions, lowering the overall yield.[1] Pressure is most influential in gas-phase reactions or when a gaseous reagent or byproduct is involved. It can shift reaction equilibria according to Le Châtelier's principle and increase the concentration of gaseous reactants, enhancing reaction rates. In the Chichibabin reaction, for instance, applying pressure can suppress side reactions like dimerization.[1]
Q2: My reaction is giving a low yield. How do I know if temperature is the culprit?
Low yield is a common issue that can often be traced back to suboptimal temperature. Consider these points:
-
No reaction or slow reaction: The temperature may be too low to overcome the activation energy barrier.
-
Formation of multiple products/tar: The temperature is likely too high, causing decomposition or promoting competing reaction pathways.[2]
-
Stalling after initial conversion: An intermediate may require a different temperature for the next step in a multi-step synthesis. Monitoring the reaction over time with techniques like TLC or LC-MS is crucial to diagnose this.
A systematic approach involves screening a range of temperatures (e.g., in 10-20°C increments) to find the optimal balance between reaction rate and selectivity.[3]
Troubleshooting Guide 1: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a robust multicomponent reaction, but its classical one-pot method can be plagued by long reaction times and harsh conditions, leading to subpar yields.[2] The reaction proceeds via a dihydropyridine intermediate, which must be oxidized to the final aromatic pyridine product.[4]
Q&A: Hantzsch Synthesis Troubleshooting
Q: My Hantzsch synthesis is resulting in a very low yield. What are the common temperature-related causes?
A: Low yields in the Hantzsch synthesis can stem from two primary temperature-dependent stages: the initial condensation and the final aromatization.
-
Inefficient Condensation: The initial formation of the dihydropyridine intermediate is a series of condensation reactions. If the temperature is too low, the reaction may not proceed to completion. Classical methods often require refluxing in alcohol for several hours.[5]
-
Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is crucial. Classical oxidants can be harsh and lead to side products.[2] The temperature must be sufficient to drive the oxidation but not so high as to decompose the desired pyridine.
-
Solution: If you have isolated the dihydropyridine intermediate, you can optimize the oxidation step separately. For one-pot syntheses, the chosen temperature must be compatible with both the condensation and oxidation steps. In some electrospray synthesis experiments, increasing the temperature of an ion transfer capillary from 150°C to 350°C was shown to drive the conversion of the dihydropyridine to the pyridine product.[7]
-
Hantzsch Synthesis: Temperature Optimization Data
| Method | Catalyst/Conditions | Temperature (°C) | Pressure | Typical Yield | Reference |
| Classical | Reflux in ethanol | ~78°C | Atmospheric | Low to Moderate | [5] |
| Microwave-Assisted | Acetic Acid in Ethanol | 120°C | Sealed Vessel | 86% | [6] |
| Microwave-Assisted | None | 120°C | Sealed Vessel | 96% (4-component) | [6] |
| Ultrasonic Irradiation | p-Toluenesulfonic acid (PTSA) | Not specified (Room Temp) | Atmospheric | >90% | [2][4] |
| Solvent-Free | Ceric Ammonium Nitrate (CAN) | Room Temperature | Atmospheric | High | [4] |
Optimized Protocol: Microwave-Assisted Hantzsch Synthesis
This protocol is adapted from modern, efficient methodologies.[6]
-
Reagent Preparation: In a microwave process vial, combine the aldehyde (1 mmol), β-ketoester (2 equiv., 2 mmol), and ammonium acetate (3 equiv., 3 mmol).
-
Solvent Addition: Add a 5:1 mixture of ethanol and acetic acid (3 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 120°C for 5 minutes. The initial power is typically high and then moderated to maintain the set temperature.
-
Workup: After the reaction, allow the solution to cool to room temperature.
-
Purification: The crude product can often be purified by recrystallization from ethanol or by column chromatography on silica gel.
Hantzsch Synthesis Workflow
Caption: Troubleshooting workflow for the Hantzsch pyridine synthesis.
Troubleshooting Guide 2: Bohlmann-Rahtz Pyridine Synthesis
A significant drawback of the traditional Bohlmann-Rahtz synthesis is the high temperature required for the final cyclodehydration step, which can limit its utility, especially with sensitive substrates.[8]
Q&A: Bohlmann-Rahtz Synthesis Troubleshooting
Q: The high temperature for the cyclodehydration step (>140°C) is causing my starting material to decompose. How can I run the reaction under milder conditions?
A: This is a classic challenge with the Bohlmann-Rahtz synthesis. The high thermal energy is needed to facilitate a key E/Z isomerization of the aminodiene intermediate before the final ring-closing (cyclodehydration) can occur.[8] The solution is to use a catalyst that lowers the activation energy for this process.
-
Brønsted Acid Catalysis: The use of acetic acid allows the cyclodehydration to proceed at a much lower temperature. A one-pot procedure reacting enamines with ethynyl ketones in a toluene/acetic acid mixture (5:1) can afford functionalized pyridines in excellent yields at significantly reduced temperatures.[8][9]
-
Lewis Acid Catalysis: Lewis acids like ytterbium triflate (Yb(OTf)₃) or zinc bromide (ZnBr₂) are also highly effective. Adding 15-20 mol% of these catalysts in refluxing toluene can accelerate the Michael addition, isomerization, and cyclodehydration steps, allowing the reaction to proceed smoothly at the solvent's boiling point.[8]
-
Solid Acid Catalysis: For acid-sensitive substrates, an ion-exchange resin like Amberlyst-15 can be used. This heterogeneous catalyst provides a milder alternative and simplifies workup, as it can be removed by simple filtration.[9][10]
Bohlmann-Rahtz: Thermal vs. Catalytic Conditions
| Method | Catalyst | Temperature (°C) | Key Advantage | Reference |
| Thermal (Two-Step) | None | 120–160°C | Traditional method | [9] |
| One-Pot Brønsted Acid | Acetic Acid | 50°C | Milder conditions, one step | [9] |
| One-Pot Lewis Acid | 15 mol% ZnBr₂ | Refluxing Toluene (~111°C) | Accelerates all steps | [8] |
| One-Pot Solid Acid | Amberlyst-15 | 50°C | Mild, easy catalyst removal | [9][10] |
| Microwave Flow | Acetic Acid in Ethanol | 120°C | Rapid (5 min), high yield (86%) | [6] |
Optimized Protocol: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis
This protocol is based on the modified, milder procedures.[8][11]
-
Reagent Preparation: To a solution of the enamine (1.0 mmol) and the ethynyl ketone (1.0 mmol) in toluene (10 mL), add acetic acid (2 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50°C or reflux) and monitor the progress by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Bohlmann-Rahtz Catalytic Mechanism
Caption: Catalytic optimization of the Bohlmann-Rahtz synthesis.
Troubleshooting Guide 3: Chichibabin Amination Reaction
The Chichibabin reaction is a powerful method for direct amination of the pyridine ring using sodium amide (NaNH₂). However, it is sensitive to reaction conditions, with temperature and pressure playing key roles in determining the product distribution.[1][12]
Q&A: Chichibabin Reaction Troubleshooting
Q: I am observing significant formation of a bipyridine dimer in my Chichibabin reaction instead of the desired 2-aminopyridine. How can I suppress this side reaction?
A: Dimerization is a known side reaction in the Chichibabin synthesis.[1] The optimization strategy involves a careful balance of temperature and, critically, pressure.
-
Temperature Control: The general rule is to run the reaction at the lowest temperature that allows for a steady evolution of hydrogen gas.[1] High temperatures can promote decomposition and other side pathways. For unactivated pyridines, temperatures of 100-130°C in an inert, high-boiling solvent like xylene or toluene are common.[13] For more sensitive substrates, a low-temperature method using potassium amide (KNH₂) in liquid ammonia can be employed.[12]
-
Pressure Application: This is the most direct way to combat dimerization. In one reported case with 4-tert-butylpyridine, running the reaction at atmospheric pressure yielded 89% dimer and only 11% aminated product. When the reaction was conducted under 350 psi of nitrogen pressure, the yields inverted to 74% aminated product and only 26% dimer.[1] The applied pressure likely influences the reaction equilibrium, favoring the nucleophilic addition pathway over the radical pathway that can lead to dimerization.
Chichibabin Reaction: Parameter Effects
| Parameter | Condition | Effect on Amination | Effect on Dimerization | Reference |
| Temperature | Too Low | No/Slow Reaction | - | [1] |
| Optimal | Good H₂ evolution, good yield | Minimized | [1] | |
| Too High | Decomposition, side reactions | Can Increase | [1] | |
| Pressure | Atmospheric | Lower Yield | Favored | [1] |
| High (e.g., 350 psi) | Higher Yield | Suppressed | [1] | |
| Solvent | High-boiling (xylene) | Requires high temp (~130°C) | - | [13] |
| Liquid Ammonia | Allows low temp (-33°C) | - | [12] |
General Protocol: Chichibabin Amination (High Temperature)
Caution: Sodium amide is a dangerous reagent that reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Setup: Assemble a flame-dried flask equipped with a reflux condenser and a gas outlet bubbler under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: Add pyridine (1 equiv.) to a high-boiling inert solvent like dry xylene or toluene.
-
Reaction Initiation: Carefully add sodium amide (NaNH₂) (1.1 - 1.5 equiv.) to the solution.
-
Heating: Heat the mixture to reflux (typically 110-140°C). The reaction progress can be monitored by the evolution of hydrogen gas (bubble formation) and the appearance of a red color from the intermediate σ-adduct.[1]
-
Workup: After the reaction is complete (H₂ evolution ceases), cool the mixture. Cautiously quench the reaction by the slow addition of water, followed by an acid workup to protonate the product.
-
Extraction & Purification: Extract the product with an appropriate organic solvent and purify by standard methods.
Chichibabin Reaction: Pressure Influence Diagram
Caption: Influence of pressure on product distribution in the Chichibabin reaction.
Troubleshooting Guide 4: Gas-Phase Catalytic Synthesis
Industrially, many simple pyridines are synthesized via gas-phase reactions over heterogeneous catalysts at high temperatures.[14] This method involves passing aldehydes and ammonia over solid acid catalysts like modified alumina or zeolites.[15]
Q&A: Gas-Phase Synthesis Troubleshooting
Q: My catalyst is deactivating quickly, and I'm seeing a drop in pyridine yield over time. Is my temperature too high?
A: Yes, rapid catalyst deactivation in this process is almost certainly due to coking at excessively high temperatures.[15] While the reaction requires high temperatures (typically 350–500°C), there is an optimal range for each catalyst.[14]
-
Mechanism of Deactivation: At very high temperatures, reactants and products can polymerize on the catalyst surface, forming carbonaceous deposits (coke). This coke blocks the catalyst's active sites and pores, leading to a sharp decline in activity.[15]
-
Temperature Optimization: You must find the sweet spot. For example, with a CdO-Cr₂O₃-kaolin catalyst, increasing the temperature from 340°C to 420°C increased the yield of methylpyridines. However, further increasing the temperature above 440°C led to an increase in undesirable nitrogen-containing byproducts and resins, indicative of side reactions that contribute to coking.[16]
-
Pressure Considerations: While temperature is the dominant parameter, pressure also plays a role. It influences the residence time of the reactants on the catalyst surface. The process is typically run at or slightly above atmospheric pressure. A significant change in pressure would require re-optimization of the temperature and flow rates.
Gas-Phase Synthesis: Catalysts and Temperatures
| Catalyst | Reactants | Temperature (°C) | Key Products | Reference |
| Modified Alumina (Al₂O₃) or Silica (SiO₂) | Acetaldehyde + Ammonia | 350–500°C | 2- & 4-Methylpyridine | [14] |
| Modified Alumina (Al₂O₃) or Silica (SiO₂) | Acrolein + Ammonia | 350–500°C | 3-Methylpyridine, Pyridine | [14] |
| Zeolite (HZSM-5) | Acetaldehyde + Formaldehyde + NH₃ | ~425°C | Pyridine, Picolines | [15] |
| CdO-Cr₂O₃-Kaolin | Acetylene + Ammonia | 340–420°C | 2- & 4-Methylpyridine | [16] |
General Workflow for Catalyst Temperature Screening
Caption: A systematic workflow for optimizing temperature in gas-phase pyridine synthesis.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 6. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 7. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02436B [pubs.rsc.org]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. scientificupdate.com [scientificupdate.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Strategies for Stabilizing Pyridine Derivatives in Organic Synthesis
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for a common yet persistent challenge in organic synthesis: the decomposition of pyridine and its derivatives during chemical reactions. The inherent electronic nature of the pyridine ring—being both π-deficient and possessing a basic nitrogen lone pair—makes it susceptible to a variety of degradation pathways.[1] This resource combines mechanistic insights with actionable protocols to help you navigate these challenges and ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridine-containing compound decomposing during an oxidation reaction?
The pyridine nitrogen is a primary site for oxidation. The nitrogen's lone pair of electrons makes it highly susceptible to attack by common oxidants (e.g., peracids like m-CPBA, hydrogen peroxide), leading to the formation of a pyridine N-oxide.[1][2] While this can be a desirable transformation for strategic purposes, uncontrolled oxidation can lead to a mixture of products or complete degradation of the starting material, often characterized by the reaction mixture turning dark or forming tar.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen, especially if using metal catalysts that can be sensitive to air.
-
Degas Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Protect the Nitrogen: The most robust solution is to temporarily protect the pyridine nitrogen. Converting the pyridine to its N-oxide or a borane complex can electronically deactivate the ring system, making it more resistant to further oxidation.[3][4]
Q2: I'm attempting a metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and observing low yields and significant byproduct formation. What's going wrong?
This is a classic issue often termed the "2-pyridyl problem".[5] The pyridine nitrogen can act as a ligand, coordinating to the metal catalyst (e.g., Palladium, Copper). This coordination can poison the catalyst, alter its reactivity, or promote unwanted side reactions. For instance, 2-pyridyl boron reagents are notoriously unstable and can exhibit poor reactivity in Suzuki-Miyaura couplings.[5]
Troubleshooting Steps:
-
Ligand Choice: Select ligands that are less susceptible to displacement by the pyridine substrate or that modulate the metal center's electronics to disfavor pyridine coordination. Bulky, electron-rich phosphine ligands are often a good starting point.
-
Protecting Groups: Formation of a pyridine N-oxide or a pyridine-borane complex can prevent the nitrogen lone pair from interfering with the catalyst.[4][6] The protecting group can be removed in a subsequent step.
-
Alternative Reagents: For Suzuki couplings, consider using pyridine-2-sulfinates as nucleophilic partners, which have shown excellent scope and stability where traditional boronates fail.[7]
Q3: My reaction with a strong base or nucleophile (like an organolithium reagent) is giving a complex mixture of products instead of the desired substitution. Why?
The π-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[8] Direct deprotonation can also be challenging and unselective. Strong organometallic bases can add directly to the ring (a process similar to the Chichibabin reaction) rather than performing the intended reaction (e.g., deprotonation for subsequent functionalization).[1] This can lead to dearomatization, ring-opening, or polymerization.[9][10]
Troubleshooting Steps:
-
Lower Temperatures: Perform the reaction at very low temperatures (-78 °C or lower) to control the reactivity of the nucleophile/base and potentially favor kinetic control over thermodynamic product distribution.
-
Use Hindered Bases: Employ sterically hindered, non-nucleophilic bases like Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LiTMP) for deprotonation to minimize competitive addition to the ring.
-
Directed Metalation: If your pyridine has a directing group, this can be used to achieve regioselective deprotonation away from the more reactive C2/C4 positions.
In-Depth Troubleshooting Guides
Guide 1: Preventing Decomposition During Oxidation Reactions
Oxidative conditions pose a significant threat to the pyridine moiety. Beyond simple N-oxidation, harsh conditions can lead to ring cleavage.
Core Problem: Unwanted N-Oxidation and Ring Degradation
-
Causality: The nitrogen lone pair is the most electron-rich and accessible site for electrophilic oxidants. Once the N-oxide is formed, the ring becomes more electron-deficient, but the N-O bond itself can participate in further reactions or rearrangements under harsh conditions.
-
Visual Cue: Reactions often turn dark brown or black, indicating polymerization or charring.
Solution Workflow: Strategic Use of Pyridine N-Oxide as a Protecting Group
The most effective strategy is to perform the N-oxidation intentionally and use the resulting N-oxide as a stable, protected intermediate. This approach not only prevents further unwanted oxidation but also alters the ring's reactivity in a synthetically useful way.
Workflow Diagram:
Caption: Workflow for using N-oxide as a protective group.
Detailed Protocol: Formation and Removal of a Pyridine N-oxide
Part A: Protection (N-Oxide Formation) [1][2]
-
Setup: Dissolve the pyridine derivative (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetic acid in a round-bottom flask equipped with a stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate or sodium bisulfite. Extract the aqueous layer with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.
Part B: Deprotection (Deoxygenation) [11]
-
Setup: Dissolve the pyridine N-oxide (1.0 eq) in a solvent such as chloroform or acetonitrile.
-
Reagent Addition: Add a deoxygenating agent like phosphorus trichloride (PCl₃, ~1.2 eq) dropwise at 0 °C.
-
Reaction: Stir the reaction at room temperature or gentle heat (40-60 °C) until completion (monitor by TLC/LC-MS).
-
Workup: Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution. Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify by column chromatography as needed.
Guide 2: Stabilizing Pyridines in Reductive Environments
While more resistant to reduction than benzene, the pyridine ring can be reduced under certain conditions, especially when activated by electron-withdrawing groups. This can lead to dihydropyridines, tetrahydropyridines, or piperidines. Halopyridines are particularly susceptible to hydrodehalogenation.
Core Problem: Unwanted Ring Reduction or Dehalogenation
-
Causality: Catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions (e.g., Birch reduction) can saturate the pyridine ring.[12] For halopyridines, the C-X bond can be cleaved reductively, a common side reaction in palladium-catalyzed processes.
-
Visual Cue: Loss of aromatic signals in ¹H NMR; appearance of signals in the aliphatic region (1.5-4.0 ppm).
Solution Workflow: Use of Borane Complexes for Protection
Coordinating the pyridine nitrogen with a borane group (e.g., BH₃) effectively protects it. The resulting pyridine-borane complex is significantly more stable and less prone to unwanted side reactions under many reductive and nucleophilic conditions.[6][13]
Comparative Stability of Protective Groups
| Protecting Group | Conditions Stable To | Conditions for Removal | Key Advantages |
| N-Oxide | Nucleophilic attack, Mild Oxidation | Reductive (PCl₃, H₂/Pd) | Activates C2/C4 to nucleophiles |
| N-Borane (e.g., BH₃) | Reductive, Strongly Basic, Organometallics | Acidic (HCl), Oxidative (H₂O₂) | Excellent for lithiation, reductions |
| N-Alkyl (Pyridinium) | Mildly Basic | Reductive, Nucleophilic attack | Activates ring to nucleophilic attack |
Detailed Protocol: Formation of a Pyridine-Borane Complex [13]
-
Setup: In a flame-dried flask under an inert atmosphere (Argon), dissolve the pyridine derivative (1.0 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add a solution of borane dimethyl sulfide complex (BMS, ~1.0 M in THF, 1.0-1.1 eq) dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The formation of the complex is usually rapid and can be monitored by ¹¹B NMR if desired.
-
Isolation/Use: The solvent can be carefully removed in vacuo to yield the pyridine-borane complex as a solid or oil, which is often stable enough for storage.[6] More commonly, it is used directly in the next reaction step without isolation.
Troubleshooting Logic Diagram:
Caption: Decision tree for troubleshooting pyridine decomposition.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Triborane (B 3 H 7 )-mediated regioselective substitution reactions of pyridine derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03109A [pubs.rsc.org]
- 4. baranlab.org [baranlab.org]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8106200B2 - Pyridine borane complexes - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Partial reduction of electron-deficient pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. andersondevelopment.com [andersondevelopment.com]
Technical Support Center: Troubleshooting Regioselectivity in Pyridine Functionalization
Welcome to the Technical Support Center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the pyridine ring. Pyridine is a cornerstone heterocycle in FDA-approved drugs and advanced materials, yet its direct and selective functionalization remains a significant challenge due to its electron-deficient nature and the coordinating power of the nitrogen atom.[1][2][3] This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address common issues with regioselectivity.
Section 1: Foundational Principles of Pyridine Reactivity
Before troubleshooting, it's crucial to understand the electronic landscape of the pyridine ring. The electronegative nitrogen atom creates a dipole moment, rendering the ring electron-deficient, particularly at the C2 (ortho) and C4 (para) positions. This intrinsic property dictates the regiochemical outcome of many reactions.
Q1: Why is my electrophilic aromatic substitution (EAS) reaction on pyridine failing or giving low yields?
Answer: Electrophilic aromatic substitution on a bare pyridine ring is notoriously difficult for two primary reasons:
-
Ring Deactivation: The electronegative nitrogen atom withdraws electron density from the ring, making it a poor nucleophile to attack an incoming electrophile.[4]
-
Pyridinium Ion Formation: Most EAS reactions are conducted in acidic media. The basic nitrogen atom is readily protonated, forming a pyridinium ion. This positively charged species is even more strongly deactivated towards electrophilic attack.[4]
Consequently, harsh reaction conditions are typically required, which can lead to low yields and side reactions.[5][6]
Troubleshooting & Optimization:
-
Strategy 1: Pyridine N-Oxide Formation. A robust and widely adopted strategy is the initial oxidation of pyridine to pyridine N-oxide.[4] The N-oxide oxygen atom is a strong π-donor, which significantly activates the ring towards EAS, particularly at the C4 position.[4] After the desired electrophilic substitution, the N-oxide can be readily deoxygenated back to the pyridine.
-
Protocol: Preparation of Pyridine N-Oxide
-
In a round-bottom flask, dissolve pyridine in a suitable solvent like acetic acid.
-
Carefully add an oxidizing agent, such as hydrogen peroxide or peracetic acid, while monitoring the temperature.[4]
-
Stir the reaction at a controlled temperature (e.g., 85°C) for the required duration.[4]
-
After completion, the solvent can be removed under reduced pressure, and the pyridine N-oxide can be purified by distillation or crystallization.[4]
-
-
-
Strategy 2: Introduction of Activating Groups. If your synthesis allows, introducing electron-donating groups (EDGs) onto the pyridine ring can enhance its reactivity towards electrophiles.[4]
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Q2: I'm getting a mixture of C2 and C4 isomers in my nucleophilic aromatic substitution (SNAr) reaction. How can I control the regioselectivity?
Answer: Nucleophilic aromatic substitution on pyridines inherently favors the C2 and C4 positions. This is because the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at these positions is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom.[7][8][9][10] Attack at the C3 (meta) position does not afford this stabilization.[7][8]
The competition between C2 and C4 attack is influenced by several factors:
-
Steric Hindrance: Bulky nucleophiles or the presence of substituents near the C2 position will sterically favor attack at the more accessible C4 position.[4]
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can significantly impact regioselectivity. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a 16:1 selectivity for the C2 isomer in dichloromethane (DCM) was observed, which could be inverted to a 2:1 selectivity for the C6 isomer in dimethyl sulfoxide (DMSO).[11]
-
Electronic Effects of Substituents: The electronic nature of other substituents on the ring can subtly alter the relative electron deficiency at the C2 and C4 positions.[11]
Troubleshooting & Optimization:
-
To Favor C4 Substitution:
-
Employ a bulkier nucleophile if the reaction tolerates it.
-
If applicable, introduce a sterically demanding group at the C2/C6 positions.
-
-
To Favor C2 Substitution:
-
Ensure the C4 position is sterically unhindered.
-
Screen a variety of solvents with different polarities and hydrogen-bonding properties.[11]
-
Q3: My SNAr reaction is sluggish or not proceeding at all. What could be the issue?
Answer: Several factors can contribute to a slow or failed SNAr reaction on a pyridine ring:
-
Poor Leaving Group: The nature of the leaving group is critical. For SNAr on pyridines, the typical reactivity order for halogens is F > Cl ≈ Br > I.[9]
-
Insufficiently Strong Nucleophile: A potent nucleophile is required to attack the electron-deficient ring.
-
Reaction Conditions: Many SNAr reactions on pyridines require elevated temperatures to overcome the activation energy barrier.[9]
Troubleshooting & Optimization:
-
Leaving Group: If possible, use a substrate with a better leaving group (e.g., a fluoro-substituted pyridine).
-
Nucleophile: Ensure your nucleophile is sufficiently strong and not being consumed by side reactions.
-
Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition.
-
Activation: Convert the pyridine to a pyridinium salt by N-alkylation or protonation. This significantly enhances the ring's electrophilicity and accelerates the rate of nucleophilic substitution.[9]
Section 3: Transition Metal-Catalyzed C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical strategy for modifying pyridines.[1][12] However, achieving regioselectivity can be challenging due to the presence of multiple C-H bonds and the coordinating ability of the nitrogen atom.[2][12]
Q4: My transition metal-catalyzed C-H arylation is giving poor regioselectivity. How can I direct the reaction to a specific position?
Answer: The regioselectivity in transition metal-catalyzed C-H functionalization of pyridines is often governed by the reaction mechanism and the directing groups present on the substrate.
-
Inherent C2 Selectivity: Many palladium- and rhodium-catalyzed reactions show a strong preference for C2-functionalization due to the formation of a stable five-membered cyclometalated intermediate involving the pyridine nitrogen.[13]
-
Directing Groups: The introduction of a directing group can override the intrinsic reactivity of the pyridine ring and steer the functionalization to a specific position (ortho, meta, or para to the directing group).
Troubleshooting & Optimization:
-
Leverage Directing Groups: If your synthetic route allows, install a removable directing group to achieve the desired regioselectivity. For instance, N-aryl-2-aminopyridines are excellent substrates where the pyridyl group directs C-H activation on the N-aryl ring.[13]
-
Ligand Modification: The choice of ligand on the metal catalyst can influence the steric and electronic environment of the catalytic center, thereby affecting regioselectivity. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Pyridine N-Oxide Strategy: Similar to EAS, pyridine N-oxides can be used in palladium-catalyzed C-H functionalization to promote ortho-selective alkenylation and arylation.[14]
Workflow for Troubleshooting C-H Functionalization Regioselectivity
Caption: A decision-making workflow for troubleshooting regioselectivity in C-H functionalization.
Section 4: Achieving Elusive C3 and C4 Functionalization
Q5: How can I achieve functionalization at the C3 position of pyridine?
Answer: The C3 position is electronically and sterically less favored for many standard pyridine functionalization reactions. However, several strategies have been developed to access this position:
-
Electrophilic Aromatic Substitution: As mentioned, EAS on pyridine preferentially occurs at the C3 position, albeit with low reactivity.[5]
-
Directed Metalation: Using a directing group at C2 or C4 can facilitate deprotonation at C3 with a strong base (e.g., LDA), followed by quenching with an electrophile.
-
Pyridyne Intermediates: The generation of a 3,4-pyridyne intermediate allows for subsequent nucleophilic addition or cycloaddition to furnish C3- and C4-substituted pyridines. The regioselectivity can be controlled by substituents that distort the pyridyne bond.[15]
Q6: I am struggling with selective C4 functionalization in a Minisci-type reaction. What can I do?
Answer: The Minisci reaction, a radical alkylation of heteroaromatics, often gives mixtures of C2 and C4 products on unsubstituted pyridines.[4]
Troubleshooting & Optimization:
-
Blocking Groups: A recently developed strategy involves the use of a removable blocking group at the C2 and C6 positions. This sterically hinders radical attack at these sites, leading to excellent selectivity for C4-alkylation. A maleate-derived blocking group has been shown to be particularly effective.[16]
-
Protocol: C4-Selective Minisci Alkylation using a Blocking Group
-
React the starting pyridine with a suitable anhydride (e.g., maleic anhydride derivative) to form the N-acylpyridinium salt, which serves as the blocked substrate.[16]
-
Perform the Minisci reaction with the desired carboxylic acid radical precursor, a silver catalyst, and an oxidant.[16]
-
After the alkylation is complete, the blocking group can be removed under mild conditions to yield the C4-alkylated pyridine.[16]
-
-
Data Summary: Solvent Effects on SNAr Regioselectivity
| Solvent | Dielectric Constant (ε) | H-Bond Acceptor (β) | C2:C6 Selectivity Ratio* |
| Dichloromethane (DCM) | 8.93 | 0.10 | 16:1 |
| Acetonitrile | 37.5 | 0.31 | 9:1 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.76 | 1:2 |
*Data derived from the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine.[11]
This table clearly demonstrates the profound impact of the solvent's hydrogen-bond accepting ability on the regiochemical outcome of this specific SNAr reaction.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Managing Safety Risks with Hydroxylamine in Pyridine Synthesis
Welcome to the Technical Support Center for the safe handling and application of hydroxylamine in chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize hydroxylamine, particularly as a nitrogen source in pyridine ring construction. The inherent reactivity and thermal instability of hydroxylamine demand rigorous safety protocols and a deep understanding of its chemical behavior. This document provides practical, in-depth answers to critical safety and troubleshooting questions, grounded in established scientific principles and documented industrial incidents.
Frequently Asked Questions (FAQs): Understanding the Core Risks
This section addresses fundamental questions about the hazards associated with hydroxylamine. A thorough understanding of these principles is the foundation of safe laboratory practice.
Q1: What are the primary chemical hazards of hydroxylamine and its solutions?
Hydroxylamine (HA) is a highly reactive and thermally unstable compound.[1][2] Its primary hazard is the potential for rapid, exothermic, and potentially explosive decomposition.[3] This decomposition can be triggered by several factors:
-
Heat: Pure hydroxylamine can explode if heated above 70°C.[4][5][6] Aqueous solutions also exhibit self-accelerating decomposition, with onset temperatures decreasing as concentration increases.[2][3] For instance, a 50% aqueous solution can begin to decompose at temperatures as low as 42-50°C.[2]
-
Concentration: The risk of a runaway reaction or detonation increases dramatically with concentration. Several catastrophic industrial accidents have occurred during the distillation or handling of hydroxylamine solutions where concentrations exceeded 80%.[7][8][9][10]
-
pH (Contamination with Acids/Bases): Both acidic and alkaline conditions can catalyze the decomposition of hydroxylamine, lowering the onset temperature for a runaway reaction.[11][12] Bases (hydroxide ions) are particularly effective at lowering the decomposition temperature, while acids can increase the maximum self-heating and pressure rates.[11]
-
Contamination: Contact with certain metals (e.g., copper, finely divided zinc), metal salts (e.g., copper(II) sulfate), strong oxidizing agents, and even incompatible container materials can initiate or accelerate decomposition.[4][6][13]
Q2: Why is hydroxylamine concentration so critical? Can you provide specific data?
Concentration is the single most important factor determining the stability of hydroxylamine. As water is removed from a solution, the insulating and heat-absorbing capacity of the solvent decreases, while the concentration of the reactive hydroxylamine molecules increases. This leads to a lower activation barrier for decomposition.[1][2]
The incidents at Concept Sciences (Pennsylvania, 1999) and Nisshin Chemical (Japan, 2000) are stark reminders of this danger. In both cases, distillation processes led to the unintended concentration of hydroxylamine solutions to over 80%, resulting in violent explosions that caused multiple fatalities and extensive damage.[7][9][10]
Table 1: Influence of Concentration on Decomposition Onset Temperature of Aqueous Hydroxylamine
| Hydroxylamine Concentration (wt%) | Approximate Onset Temperature of Decomposition | Source(s) |
| 10% | 87 - 93 °C | [2] |
| 30% | 72 - 84 °C | [2] |
| 50% | 42 - 50 °C | [2] |
| > 80% | Known to be unstable and potentially explosive at or near room temperature. | [1][7][9] |
Q3: How do I interpret the "hissing" or "whistling" sound sometimes reported in incidents?
A whistling or hissing sound emanating from the reactor is an immediate and critical danger sign.[14] It indicates the rapid generation of non-condensable gases—such as nitrogen (N₂), nitrous oxide (N₂O), and hydrogen (H₂)[15]—due to accelerating thermal decomposition. This is a direct precursor to a runaway reaction and potential vessel rupture or explosion. If this occurs, it signifies a failure of temperature control and the reaction must be considered dangerously out of control. Immediate emergency action is required.
Troubleshooting Guide for Pyridine Synthesis
This section focuses on specific problems and scenarios you may encounter when using hydroxylamine in pyridine synthesis.
Q4: I am planning a pyridine synthesis using hydroxylamine. How can I design the experiment to be inherently safer?
Designing a safe experiment from the outset is paramount. The goal is to maintain control at all times and prevent the conditions that lead to thermal runaway.
-
Use the Most Dilute Solution Possible: Never attempt to distill or concentrate hydroxylamine solutions. Use a commercially available solution (e.g., 50% aqueous) and, if the reaction chemistry allows, dilute it further. The stability of hydroxylamine is significantly greater in more dilute solutions.[2]
-
Strict Temperature Control: The reaction should be conducted in a vessel with efficient heat transfer (e.g., a round-bottom flask in a cooling bath, not a large, insulated reactor unless specifically designed for such processes). Always maintain the reaction temperature well below the decomposition onset temperature for the concentration you are using (see Table 1).
-
Slow, Controlled Addition: Add the hydroxylamine solution slowly and sub-surface to the reaction mixture with vigorous stirring. This ensures rapid dilution and heat dissipation, preventing localized "hot spots" where decomposition could initiate.
-
Material Compatibility: Ensure your reactor and all wetted parts (stir bars, probes, etc.) are made of compatible materials like glass or Teflon. Avoid stainless steel if possible, as it has been shown to catalyze decomposition.[13]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents potential side reactions with atmospheric oxygen, moisture, and carbon dioxide, which can affect stability.[4][6]
Q5: My reaction is showing an unexpected temperature increase that is not responding to my cooling bath. What is happening and what should I do?
This is a thermal excursion, potentially the beginning of a runaway reaction. The heat being generated by the decomposition of hydroxylamine is exceeding the cooling capacity of your system. You must act immediately.
Follow the Emergency Protocol for Thermal Excursion. Do not hesitate. The priority is to quench the reaction and protect personnel.
Caption: Decision workflow for responding to an unexpected exotherm.
Q6: How do I safely quench a reaction containing residual hydroxylamine after my synthesis is complete?
Standard workup procedures may not be sufficient or safe. A dedicated quenching step is essential to neutralize any remaining hydroxylamine before solvent removal or extraction.
-
Principle of Quenching: The goal is to convert the reactive hydroxylamine into a more stable species. This is typically an oxidation reaction. However, the quenching process itself can be exothermic and must be performed with care.
-
Recommended Quenching Agent: A common and effective method is the slow, portion-wise addition of a dilute solution of sodium hypochlorite (bleach) or potassium permanganate.[16]
-
Crucial Pre-Condition: The reaction mixture must be cooled in an ice bath (<10°C) before and during the entire quenching process.
-
Procedure:
-
Ensure the reaction flask is securely placed in an ice/water bath with efficient stirring.
-
Slowly add the quenching agent dropwise.
-
Monitor the temperature of the reaction mixture closely with a thermometer. If the temperature rises by more than 5-10°C, immediately stop the addition until it cools back down.
-
Continue addition until the hydroxylamine is consumed (testing may be required, e.g., with starch-iodide paper for excess oxidant).
-
Once quenching is complete, the reaction can proceed to a standard workup.
-
Protocols and Procedures
Protocol 1: Safe Reaction Setup and Handling
This protocol outlines the essential steps for safely setting up a laboratory-scale reaction involving hydroxylamine.
Caption: Workflow for a safe experiment using hydroxylamine.
Step-by-Step Methodology:
-
Risk Assessment: Before starting, review the Safety Data Sheet (SDS) for hydroxylamine hydrochloride and any other reagents.[17] Understand the specific hazards of your planned reaction scale and concentration.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety glasses, a face shield, a flame-resistant lab coat, and heavy-duty gloves.[18][19]
-
Fume Hood and Equipment:
-
All work must be conducted in a certified chemical fume hood.[20]
-
Use a blast shield between the apparatus and yourself.
-
Inspect all glassware for cracks or defects. Do not use flawed glassware.
-
Ensure a cooling bath (e.g., ice/water) is prepared and large enough to handle the reaction vessel.
-
-
Reaction Setup:
-
Set up the reaction in a secondary container to contain any spills.
-
Ensure efficient magnetic or overhead stirring.
-
Place a thermometer directly in the reaction mixture, not just in the cooling bath, to monitor the internal temperature.
-
-
Reagent Handling:
-
Measure and dispense the hydroxylamine solution in the fume hood.
-
Use an addition funnel or syringe pump for slow, controlled addition.
-
NEVER add the reaction mixture to the hydroxylamine. Always add the hydroxylamine to the reaction mixture.
-
-
Emergency Preparedness:
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol is for emergency use only, when a reaction is dangerously accelerating and cannot be controlled by normal cooling. The primary goal is personnel safety.
WARNING: This is a high-hazard procedure. Only perform if you can do so without significant personal risk. Otherwise, evacuate.
-
Alert and Evacuate: Immediately alert all other personnel in the lab. Evacuate non-essential personnel from the area.
-
Maximum Cooling: If safe to approach, add a large amount of ice, dry ice, or an acetone/dry ice slurry to the external cooling bath to achieve maximum cooling.
-
Emergency Dilution/Quenching (The "Drown It" Method):
-
From behind a blast shield, if the reaction vessel is still intact, pour a large volume of cold water or a pre-prepared, cold, dilute quenching solution directly into the reaction mixture.
-
The goal is to rapidly dilute the reactants and absorb the heat of decomposition. This will likely ruin the experiment but may prevent an explosion.
-
-
Retreat: Once the emergency action is complete, retreat from the fume hood to a safe distance and monitor the situation. Do not return to the hood until the reaction has visibly stabilized and the temperature has significantly decreased.
-
Report: Report the incident to your Environmental Health & Safety (EHS) department, regardless of the outcome.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. A detailed kinetic model for the thermal decomposition of hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxylamine | NH2OH | CID 787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HYDROXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. ICSC 0661 - HYDROXYLAMINE [inchem.org]
- 7. Concept Sciences Hydroxylamine Explosion | CSB [csb.gov]
- 8. shippai.org [shippai.org]
- 9. csb.gov [csb.gov]
- 10. shippai.org [shippai.org]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. shippai.org [shippai.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparing the suitability of sodium hyposulfite, hydroxylamine hydrochloride and sodium sulfite as the quenching agents for permanganate oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. szabo-scandic.com [szabo-scandic.com]
- 20. fishersci.com [fishersci.com]
- 21. sarponggroup.com [sarponggroup.com]
Technical Support Center: Catalyst Selection for Efficient Pyyridine Ring Formation
Welcome to the Technical Support Center for pyridine ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the synthesis of pyridine derivatives. The pyridine scaffold is a cornerstone in pharmaceuticals and agrochemicals, making its efficient synthesis a critical endeavor.[1][2][3] This resource provides in-depth, experience-based insights to help you optimize your synthetic routes.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts used for pyridine synthesis?
There are several major classes of catalysts employed for pyridine ring formation, each with its own set of advantages and ideal applications.[4]
-
Lewis Acid Catalysts: These are electron-pair acceptors that activate reactants, making them more susceptible to reaction.[4] A common example is aluminum chloride (AlCl₃), which is frequently used in the synthesis of substituted pyridines.[4]
-
Transition Metal Catalysts: Metals like palladium (Pd), nickel (Ni), and rhodium (Rh) are pivotal, especially in cross-coupling reactions to introduce various substituents onto the pyridine ring.[4] For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling are widely utilized.[4]
-
Base Catalysts: Strong bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOt-Bu) can be effective, particularly when reactants are sensitive to acidic conditions.[4]
-
Zeolite Catalysts: Materials like H-ZSM-5 are effective in vapor-phase synthesis from simple precursors like aldehydes and ammonia, offering unique structural and acidity properties.[5][6][7]
-
Nanocatalysts: Magnetic nanoparticles are gaining traction due to their high surface area and ease of recovery, which is beneficial for sustainable and cost-effective processes.[2][6]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
The choice between a homogeneous and a heterogeneous catalyst is a critical decision that impacts reaction efficiency, product separation, and catalyst reusability.[8][9][10][11]
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| State | Same phase as reactants | Different phase from reactants (usually solid) |
| Activity/Selectivity | Often higher due to well-defined active sites | Can be lower, with active sites on a surface |
| Reaction Conditions | Typically milder | May require higher temperatures and pressures |
| Separation | Can be difficult and costly | Generally straightforward (e.g., filtration) |
| Reusability | Often challenging | A key advantage, promoting cost-effectiveness |
| Mechanism Study | Easier to study and understand | More complex to elucidate the mechanism |
Expert Insight: For fine chemical and pharmaceutical applications where high selectivity is paramount, homogeneous catalysts are often preferred in the lab.[9] For large-scale industrial production, the ease of separation and reusability of heterogeneous catalysts often makes them the more economical choice.[9][12]
Q3: What factors influence the regioselectivity of my pyridine synthesis?
Controlling where substituents add to the pyridine ring (regioselectivity) is a common challenge. Several factors are at play:
-
Catalyst Choice: The steric and electronic properties of the catalyst can direct incoming groups to specific positions. For example, in metal-catalyzed C-H functionalization, the ligand on the metal plays a crucial role.[13]
-
Substituents on the Pyridine Ring: Existing groups on the ring can block certain positions or electronically favor others for substitution.[14]
-
Reaction Conditions: Temperature, solvent, and pressure can all influence the kinetic versus thermodynamic product distribution, thereby affecting regioselectivity.[15]
-
Nature of the Nucleophile/Electrophile: In nucleophilic or electrophilic substitution reactions, the "hardness" or "softness" of the attacking species can determine the site of addition.[14][16]
Q4: My reaction yields are consistently low. What are the common culprits?
Low yields in pyridine synthesis can stem from a variety of issues. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity: Is your catalyst active? Catalyst deactivation due to coking, poisoning, or sintering is a common problem, especially in high-temperature, vapor-phase reactions.[5][17] Consider regenerating the catalyst or using a fresh batch.
-
Incomplete Reactions: Monitor your reaction progress using techniques like TLC or LC-MS. An incomplete reaction might require longer reaction times, higher temperatures, or an increased catalyst loading.[18]
-
Side Reactions: The formation of byproducts can consume your starting materials.[18] The order of reagent addition can be critical, especially in multi-component reactions like the Hantzsch synthesis, to avoid the formation of undesired intermediates.[18]
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can interfere with the catalyst and the reaction. Ensure all reagents are of appropriate purity.
-
Atmosphere Control: Some catalysts, particularly transition metal complexes, are sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
II. Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
Problem 1: Poor Yield in Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic method but can be plagued by low yields.
Common Causes & Solutions:
-
Inefficient Reaction Conditions:
-
Incomplete Oxidation of the Dihydropyridine Intermediate:
-
Formation of Side Products:
Problem 2: Catalyst Deactivation
Catalyst deactivation leads to a loss of catalytic activity over time.
Common Causes & Solutions:
-
Coking: Deposition of carbonaceous material on the catalyst surface is common in high-temperature gas-phase reactions.[5][17]
-
Troubleshooting: Catalyst regeneration through controlled oxidation to burn off the coke can restore activity. Optimizing reaction conditions to minimize coke formation is also crucial.
-
-
Poisoning: Certain functional groups or impurities can bind strongly to the catalyst's active sites, rendering them inactive. The nitrogen atom in pyridine itself can sometimes act as a poison.[12]
-
Troubleshooting: Ensure the purity of reactants and consider using a guard bed to remove potential poisons before the reactant stream reaches the catalyst.
-
-
Sintering: At high temperatures, small metal catalyst particles can agglomerate into larger ones, reducing the active surface area.[17]
-
Troubleshooting: Operate at the lowest effective temperature and choose a catalyst support that helps to stabilize the metal nanoparticles.
-
-
Ligand Degradation (Homogeneous Catalysis): The organic ligands that stabilize a homogeneous catalyst can decompose under harsh reaction conditions.
-
Troubleshooting: Select more robust ligands or operate under milder conditions.
-
Problem 3: Difficulty in Product Purification
The basic nature of the pyridine ring can sometimes complicate purification.
Common Causes & Solutions:
-
Tailing on Silica Gel Chromatography: The basic pyridine can interact strongly with acidic silica gel, leading to broad peaks and poor separation.
-
Troubleshooting: Add a small amount of a base, like triethylamine, to the eluent to mitigate this effect.[19]
-
-
Separation from Basic Byproducts:
-
Troubleshooting: Utilize an acid-base extraction. An acidic wash (e.g., dilute HCl) will protonate the pyridine and other basic compounds, moving them to the aqueous layer.[19] After separating the layers, the aqueous layer can be basified and the desired pyridine re-extracted with an organic solvent.[19]
-
-
Product is a Volatile Liquid:
-
Troubleshooting: Distillation can be a very effective purification method for volatile pyridine derivatives.[19]
-
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for a Heterogeneously Catalyzed Pyridine Synthesis (Example: Hantzsch Reaction with Amberlyst-15)
This protocol outlines a general method using a solid acid catalyst that is easily removed by filtration.
-
Reaction Setup: In a round-bottom flask, combine your aldehyde, β-ketoester, and nitrogen source (e.g., ammonium acetate) in a suitable solvent like ethanol or toluene.
-
Catalyst Addition: Add the heterogeneous catalyst (e.g., Amberlyst-15 resin).
-
Reaction: Stir the mixture at the desired temperature (e.g., 50°C).[18] Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-6 hours).[18]
-
Catalyst Removal: Cool the reaction mixture to room temperature and filter to remove the catalyst.[18] Wash the recovered catalyst with a small amount of the reaction solvent.[18]
-
Workup: Combine the filtrate and washings and evaporate the solvent under reduced pressure.[18]
-
Purification: Purify the crude product by column chromatography on silica gel.[18]
Workflow: Troubleshooting Catalyst and Reaction Optimization
The following diagram outlines a logical workflow for addressing common issues in pyridine synthesis.
Caption: A general workflow for troubleshooting and optimizing pyridine synthesis reactions.
Diagram: Homogeneous vs. Heterogeneous Catalysis
This diagram illustrates the fundamental differences in the catalytic cycle for homogeneous and heterogeneous systems.
Caption: Comparison of the catalytic cycles in homogeneous and heterogeneous systems.
IV. References
-
Metal-catalysed Pyridine Ring Synthesis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from 20
-
Investigating catalytic pathways: a comparative review of homogeneous and heterogeneous catalysis for 3-aroylimidazo[1,2-a]pyridine synthesis. (2023). Molecular Diversity, 28(5), 3479–3495. Retrieved from --INVALID-LINK--
-
Optimization of reaction condition for synthesis of functionalized pyridine (4 a). (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Pyridine. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
-
What are the catalysts used in the synthesis of Pyridine Series compounds? (2025). BTC. Retrieved from --INVALID-LINK--
-
Technical Support Center: Pyridine Synthesis Troubleshooting. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. (2009). The Journal of Organic Chemistry, 74(19), 7436–7442. Retrieved from --INVALID-LINK--
-
Troubleshooting common issues in pyridine synthesis. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Homogeneous vs. Heterogeneous Catalysts in Asymmetric Synthesis with (S)-2- (pyridin-2-yl. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2017). Chemical Reviews, 117(17), 11223–11265. Retrieved from --INVALID-LINK--
-
Pyridine: Synthesis, reactions and medicinal uses. (2017). SlideShare. Retrieved from --INVALID-LINK--
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (2022). ACS Catalysis, 12(19), 11985–11995. Retrieved from --INVALID-LINK--
-
Study on catalyst deactivation kinetics of pyridine chlorination. (2007). Journal of Chemical Engineering of Chinese Universities, 21(1), 105-109. Retrieved from --INVALID-LINK--
-
Investigating catalytic pathways: a comparative review of homogeneous and heterogeneous catalysis for 3-aroylimidazo[1,2-a]pyridine synthesis. (2023). Request PDF. Retrieved from --INVALID-LINK--
-
Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. Retrieved from --INVALID-LINK--
-
Pyridine Ring Synthesis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from --INVALID-LINK--
-
Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (2021). RSC Advances, 11(30), 17456–17477. Retrieved from --INVALID-LINK--
-
Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. (2016). Beilstein Journal of Organic Chemistry, 12, 2456–2462. Retrieved from --INVALID-LINK--
-
Optimized reaction conditions for the synthesis of pyridine 6. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Homogeneous vs Heterogeneous Catalysts. (n.d.). Retrieved from --INVALID-LINK--
-
Catalytic Vapor Phase Pyridine Synthesis: A Process Review. (2011). International Journal of Chemical Reactor Engineering, 9(1). Retrieved from --INVALID-LINK--
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (2022). ACS Catalysis, 12(19), 11985–11995. Retrieved from --INVALID-LINK--
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4201. Retrieved from --INVALID-LINK--
-
Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (2013). Nature Chemistry, 5(8), 698–703. Retrieved from --INVALID-LINK--
-
Study on catalyst for pyridine synthesis. (2009). Industrial Catalysis, 17(11), 43-46. Retrieved from --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved from --INVALID-LINK--
-
Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023). Catalysts, 13(9), 1256. Retrieved from --INVALID-LINK--
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2018). Journal of the American Chemical Society, 140(35), 11149–11155. Retrieved from --INVALID-LINK--
-
Electronic nature of pyridine and its deactivation via Lewis acid. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2023). Journal of the American Chemical Society, 145(1), 257–266. Retrieved from --INVALID-LINK--
-
Safety Issues with Pyridine Ring Construction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from --INVALID-LINK--
-
Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. (2023). Journal of the American Chemical Society, 145(51), 27815–27821. Retrieved from --INVALID-LINK--
-
Advances on the biosynthesis of pyridine rings. (2021). RSC Chemical Biology, 2(4), 1083–1091. Retrieved from --INVALID-LINK--
-
Recent Progress in Functionalization of the Pyridine Ring through C−S Bond Formation under Transition Metal Catalyst Free Conditions. (2024). Request PDF. Retrieved from --INVALID-LINK--
-
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References
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- 4. What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog [m.btcpharmtech.com]
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Technical Support Center: Work-up Procedures for Reactions Involving Pyridine Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for the effective work-up of reactions involving pyridine and its derivatives. Pyridine's basicity and high boiling point often complicate product isolation, but with a clear understanding of the underlying chemical principles, these challenges can be readily overcome.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the removal of pyridine from reaction mixtures.
Q1: What are the primary methods for removing pyridine during a reaction work-up?
The most effective methods leverage the basicity of pyridine to convert it into a more easily separable form. The three main strategies are:
-
Acidic Wash: This involves washing the organic reaction mixture with a dilute aqueous acid. The acid protonates the pyridine to form a water-soluble pyridinium salt, which is then extracted into the aqueous layer.[1][2]
-
Copper Sulfate (CuSO₄) Wash: For compounds that are sensitive to acidic conditions, washing with an aqueous solution of copper(II) sulfate is an excellent alternative.[1][2] Pyridine, acting as a ligand, forms a water-soluble coordination complex with the copper ions, facilitating its removal from the organic phase.[2][3]
-
Azeotropic Removal: This physical method is used to remove residual pyridine by co-evaporation with a solvent that forms a lower-boiling azeotrope with it.[1][4] Toluene is commonly used for this purpose.[4][5]
Q2: How does the acidic wash method work and when should I use it?
The acidic wash is based on a simple acid-base reaction. Pyridine is a weak base, and its conjugate acid, the pyridinium ion, has a pKa of approximately 5.2-5.5.[6][7] By washing an organic solution containing pyridine with an acid like dilute hydrochloric acid (HCl), the pyridine is protonated to form pyridinium hydrochloride. This salt is highly soluble in water and can be easily separated with the aqueous phase during an extraction.[4][8][9][10]
This method is ideal when your desired product is stable under mildly acidic conditions.[5] It is a very efficient and cost-effective way to remove pyridine.
Q3: My target compound is acid-sensitive. What is the best alternative to an acidic wash?
For acid-sensitive compounds, such as those containing Boc protecting groups or other acid-labile functionalities, a copper sulfate wash is the recommended method.[2][11] Pyridine readily forms a stable, water-soluble complex with copper(II) ions, which can then be extracted into the aqueous layer.[4][12] This method is gentle and avoids the use of acid.[3]
Q4: When is azeotropic removal the most appropriate technique?
Azeotropic removal is particularly useful in two scenarios:
-
When pyridine is used as the reaction solvent and large quantities need to be removed before an extractive work-up.[2][13]
-
To remove the final traces of pyridine that may remain after an initial extraction.[4][5]
By adding a solvent like toluene and evaporating under reduced pressure, the pyridine is removed more efficiently due to the formation of a pyridine-toluene azeotrope which has a lower boiling point than pyridine itself.[1][4] This process can be repeated several times to ensure complete removal.[4][5]
Q5: How can I be certain that all the pyridine has been removed from my reaction mixture?
There are several effective ways to confirm the absence of residual pyridine:
-
Thin-Layer Chromatography (TLC): Residual pyridine often causes "tailing" or "streaking" of spots on a TLC plate. The disappearance of this tailing is a strong indication of successful pyridine removal.[4]
-
Colorimetric Indication with CuSO₄: During a copper sulfate wash, the aqueous layer will turn a deep blue or violet color as the copper-pyridine complex forms.[1][2][4] You can continue washing with fresh CuSO₄ solution until the aqueous layer no longer shows this intense color change and remains the light blue of the copper sulfate solution itself.[1]
-
Odor: Pyridine has a very distinct and pungent odor. The absence of this smell is a simple, albeit qualitative, indicator of its removal.
-
NMR Spectroscopy: For a definitive confirmation, analyzing a sample of the purified product by ¹H NMR spectroscopy will show the absence of the characteristic pyridine signals in the aromatic region.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the work-up of pyridine-containing reactions.
Problem: I performed a standard aqueous work-up, but my product is still contaminated with pyridine.
Cause: Pyridine has some solubility in common organic solvents like ethyl acetate and dichloromethane, so simple water washes are often insufficient for its complete removal.
Solution: If your compound is acid-stable, perform a wash with dilute acid (e.g., 1-5% aq. HCl).[4] This will convert the pyridine to its water-soluble salt, allowing for efficient removal into the aqueous phase.[1][4] If your compound is acid-sensitive, use a 10-15% aqueous copper sulfate solution for the wash.[4][12]
Problem: My compound has a Boc protecting group. I'm worried an acid wash will cleave it.
Cause: Boc (tert-butyloxycarbonyl) groups are known to be labile under acidic conditions.
Solution: Avoid using strong acids like HCl. The ideal method in this case is to wash the organic layer with a saturated or 10-15% aqueous solution of copper(II) sulfate.[2][11] This will effectively remove the pyridine without exposing your compound to acidic conditions. As a milder acidic alternative, a 5-10% aqueous citric acid solution can sometimes be used.[1][3]
Problem: I used pyridine as the reaction solvent, and rotary evaporation alone is not removing it completely.
Cause: Pyridine has a relatively high boiling point (115 °C), making its complete removal by simple evaporation difficult.[13][14]
Solution:
-
Initial Distillation: First, remove the bulk of the pyridine by distillation under reduced pressure.[2][13]
-
Azeotropic Removal: To remove the remaining traces, add a co-solvent like toluene or heptane and co-evaporate the mixture under reduced pressure.[1][4][5] This process should be repeated 2-3 times to ensure thorough removal.[5]
-
High Vacuum: For the final traces, placing the flask on a high vacuum line overnight can be very effective.[4]
Problem: My product is water-soluble, and I cannot perform a standard liquid-liquid extraction.
Cause: The desired product partitions into the aqueous phase along with the pyridine or its salt.
Solution: This is a more challenging scenario that requires a different approach.
-
pH Adjustment and Extraction: Adjust the pH of the aqueous solution to be slightly basic (pH 8-9) to ensure the pyridine is in its free base form. Then, attempt to extract the pyridine with an organic solvent in which your product has low solubility, such as dichloromethane (DCM).[15]
-
Anion-Exchange Chromatography: If your product is an anion, anion-exchange chromatography can be an effective separation method. The anionic product will bind to the column, while the neutral pyridine base is washed through.[15]
-
Lyophilization (Freeze-Drying): If your product is stable as a pyridinium salt, you can remove the excess water and volatile free pyridine by lyophilization.[15]
Problem: An emulsion has formed during the extraction process.
Cause: Emulsions are colloidal suspensions of one liquid in another and can be persistent, preventing clear layer separation.
Solution:
-
Add Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.[1]
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.
-
Filtration: In some cases, filtering the emulsified mixture through a pad of Celite can help to break up the emulsion.
-
Patience: Allowing the separatory funnel to stand undisturbed for a period can sometimes lead to the layers separating on their own.
Key Experimental Protocols
Below are detailed, step-by-step methodologies for the most common pyridine removal techniques.
Protocol 1: Dilute Acid Wash
This protocol is suitable for acid-stable organic compounds.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of dilute aqueous HCl (1-5% concentration is typical).[4]
-
Extraction: Stopper the funnel, and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the pyridinium hydrochloride salt.[1]
-
Repeat (Optional): For reactions with a large excess of pyridine, repeat the acid wash (steps 3-5) one or two more times.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Continue until gas evolution (CO₂) ceases.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.[1]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 2: Copper Sulfate (CuSO₄) Wash
This protocol is ideal for compounds that are sensitive to acid.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the solution to a separatory funnel.
-
CuSO₄ Wash: Add an equal volume of a 10-15% aqueous solution of copper(II) sulfate.[4]
-
Extraction: Shake the separatory funnel. Observe the aqueous layer, which will turn a deep blue or violet color as the copper-pyridine complex forms.[1][4][16]
-
Separation: Allow the layers to separate and drain the colored aqueous layer.
-
Repeat: Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer no longer intensifies in color and remains a light blue.[1]
-
Water/Brine Wash: Wash the organic layer with water or brine to remove any residual copper sulfate.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure.
Data Summary and Visualization
Table 1: Key Properties for Pyridine Work-up
| Compound/Mixture | Property | Value/Description | Significance in Work-up |
| Pyridine | Basicity (pKa of conjugate acid) | ~5.25[6][7] | Allows for protonation with dilute acid to form a water-soluble salt. |
| Pyridinium Hydrochloride | Solubility in Water | 85 g/100 mL[9][10] | High water solubility is the basis for removal by acidic wash.[8] |
| Pyridine-Toluene Azeotrope | Boiling Point | ~110.6 °C | Lower than pyridine's boiling point (115 °C), facilitating removal by co-evaporation.[1] |
| Pyridine-Water Azeotrope | Composition/Boiling Point | 57% Pyridine / 43% Water, 92.6 °C[1] | A minimum boiling azeotrope; relevant for steam distillation or removal from aqueous solutions. |
| Copper(II)-Pyridine Complex | Color/Solubility | Deep blue/violet, Water-soluble[1][4] | Forms the basis of the non-acidic removal method for pyridine.[2] |
Diagram 1: Decision Tree for Pyridine Removal
This workflow guides the selection of the appropriate work-up procedure based on the properties of the target compound.
Caption: Decision workflow for selecting a pyridine removal method.
Diagram 2: Experimental Workflow for Acidic Wash
This diagram illustrates the sequential steps of the acidic wash protocol.
Caption: Step-by-step process for pyridine removal via acidic wash.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Pyridine Hydrochloride | 628-13-7 | TCI AMERICA [tcichemicals.com]
- 9. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 10. Pyridine hydrochloride CAS#: 628-13-7 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 14. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. m.youtube.com [m.youtube.com]
Validation & Comparative
Characterization of 3-Acetyl-2,6-dimethoxypyridine: A Comparative Guide to NMR and Mass Spectrometry Analysis
Predicted Spectroscopic Data of 3-Acetyl-2,6-dimethoxypyridine
The structure of this compound (IUPAC name: 1-(2,6-dimethoxy-3-pyridinyl)ethanone) dictates a unique spectroscopic fingerprint.[1] Based on the analysis of analogous pyridine derivatives, the following ¹H NMR, ¹³C NMR, and mass spectrometry data are anticipated.
Table 1: Predicted and Comparative Spectroscopic Data
| Technique | Predicted Data for this compound | Comparative Experimental Data (Similar Compounds) |
| ¹H NMR | H-4: ~7.8-8.0 ppm (d, J ≈ 8 Hz)H-5: ~6.4-6.6 ppm (d, J ≈ 8 Hz)OCH₃ (C2, C6): ~4.0-4.2 ppm (s, 6H)COCH₃: ~2.6 ppm (s, 3H) | 2,6-Dimethoxypyridine: H3/H5: ~6.2 ppm, H4: ~7.4 ppm, OCH₃: ~3.9 ppm.[2] 3-Acetylpyridine: H2: ~9.1 ppm, H6: ~8.8 ppm, H4: ~8.3 ppm, H5: ~7.5 ppm, COCH₃: ~2.6 ppm.[3] |
| ¹³C NMR | C=O: ~198-202 ppmC2, C6: ~160-165 ppmC4: ~140-145 ppmC3: ~115-120 ppmC5: ~105-110 ppmOCH₃: ~53-56 ppmCOCH₃: ~28-32 ppm | 2,6-Dimethoxypyridine: C2/C6: ~163 ppm, C4: ~139 ppm, C3/C5: ~102 ppm, OCH₃: ~53 ppm. 3-Acetylpyridine: C=O: ~197 ppm, C3: ~135 ppm, C2: ~154 ppm, C6: ~149 ppm, C4: ~124 ppm, C5: ~135 ppm, COCH₃: ~27 ppm.[4] |
| Mass Spec (EI) | [M]⁺: m/z 181Major Fragments: m/z 166 ([M-CH₃]⁺), m/z 138 ([M-COCH₃]⁺), m/z 123 ([M-COCH₃, -CH₃]⁺) | Molecular Weight: 181.19 g/mol .[1] |
Principles of Spectral Interpretation
The predicted spectral data are derived from established substituent effects on the pyridine ring. The electron-donating methoxy groups at the 2- and 6-positions will shield the ring protons and carbons, causing upfield shifts in the NMR spectra compared to unsubstituted pyridine. Conversely, the electron-withdrawing acetyl group at the 3-position will deshield adjacent protons and carbons, leading to downfield shifts.
¹H NMR Spectroscopy
The two aromatic protons, H-4 and H-5, are expected to form a simple doublet of doublets system due to ortho-coupling. The methoxy groups at C2 and C6 are equivalent and will appear as a single sharp singlet, as will the methyl protons of the acetyl group.
¹³C NMR Spectroscopy
The carbonyl carbon of the acetyl group is predicted to be the most downfield signal. The carbons bearing the methoxy groups (C2 and C6) will also be significantly downfield. The remaining pyridine ring carbons will have distinct chemical shifts based on their electronic environment.
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) is expected at m/z 181, corresponding to the molecular weight of the compound.[1] Common fragmentation pathways would involve the loss of a methyl radical from a methoxy group to give a fragment at m/z 166, or the loss of the acetyl group to yield a fragment at m/z 138.
Experimental Protocols
For researchers synthesizing this compound, the following protocols for NMR and mass spectrometry analysis are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 12-15 ppm, relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 220-250 ppm, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Analysis:
-
Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Comparative Analysis with Alternative Techniques
While NMR and MS are the primary methods for structural elucidation, other techniques can provide complementary information.
-
Infrared (IR) Spectroscopy: Expected to show strong characteristic absorption bands for the carbonyl group (C=O) of the acetyl moiety (around 1680-1700 cm⁻¹) and C-O stretching of the methoxy groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The pyridine ring system will exhibit characteristic UV absorption maxima.
-
X-ray Crystallography: For a crystalline sample, single-crystal X-ray diffraction would provide the most definitive structural confirmation.
Visualizing the Characterization Workflow
The following diagrams illustrate the molecular structure and the logical workflow for the characterization of this compound.
Caption: Molecular Structure of this compound.
Caption: Workflow for Structural Elucidation.
Conclusion
This guide provides a comprehensive, albeit predictive, framework for the characterization of this compound using NMR and mass spectrometry. By understanding the expected spectral features and following the detailed experimental protocols, researchers can confidently approach the structural verification of this and similar novel compounds, ensuring the integrity and reproducibility of their scientific findings.
References
A Senior Application Scientist's Guide to Analytical Standards for Purity Assessment of Pyridine Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of pyridine derivatives is a cornerstone of ensuring the safety, efficacy, and reproducibility of final products. The inherent reactivity and diverse applications of these heterocyclic compounds necessitate a multi-faceted analytical approach to identify and quantify impurities, which can arise from starting materials, synthetic byproducts, or degradation. This guide provides an in-depth comparison of the principal analytical techniques for purity assessment, grounded in field-proven insights and supported by experimental data.
The Analytical Imperative: Why Purity Matters
Pyridine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and specialty materials. Even minute impurities can have significant consequences, potentially altering pharmacological activity, inducing toxicity, or compromising the stability of the final product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs).[1][2] Therefore, a robust and well-validated analytical strategy is not merely a quality control measure but a critical component of the entire development lifecycle.
A Comparative Overview of Core Analytical Techniques
The choice of analytical technique for purity assessment of pyridine derivatives is dictated by the physicochemical properties of the analyte and its potential impurities, the required sensitivity, and the specific goals of the analysis (e.g., routine quality control vs. comprehensive impurity profiling). The four primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of a broad range of pyridine derivatives, particularly those that are non-volatile or thermally labile.[3] Separation is achieved based on the differential partitioning of the analyte and its impurities between a liquid mobile phase and a solid stationary phase.
Key Advantages:
-
Broad Applicability: Suitable for a wide range of pyridine derivatives with varying polarities.
-
High Resolution: Capable of separating complex mixtures of closely related compounds.
-
Robustness: Well-established methods with excellent reproducibility.
Limitations:
-
Requires Chromophore: UV detection, the most common detection method, requires that the analyte and impurities possess a chromophore.
-
Matrix Effects: Complex sample matrices can interfere with the separation and detection.
Gas Chromatography (GC)
GC is the preferred method for volatile and thermally stable pyridine derivatives. Separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Key Advantages:
-
High Efficiency and Resolution: Provides excellent separation of volatile compounds.
-
High Sensitivity: Flame Ionization Detection (FID) offers high sensitivity for organic compounds, while Mass Spectrometry (MS) provides even lower detection limits and structural information.
Limitations:
-
Thermal Lability: Not suitable for compounds that degrade at high temperatures.
-
Derivatization: Non-volatile or highly polar pyridine derivatives may require chemical derivatization to increase their volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis (qNMR). It provides detailed information about the molecular structure of the analyte and its impurities.
Key Advantages:
-
Absolute Quantification (qNMR): Can determine the purity of a sample without the need for a reference standard of the analyte.[4]
-
Structural Information: Provides unambiguous identification of impurities.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Sensitivity: Less sensitive than chromatographic techniques.
-
Complex Spectra: Highly substituted pyridine derivatives can produce complex spectra that are challenging to interpret.
Mass Spectrometry (MS)
MS is a highly sensitive and specific technique that measures the mass-to-charge ratio of ions. It can be used as a standalone technique (e.g., direct infusion) or coupled with a separation technique like LC or GC.
Key Advantages:
-
High Sensitivity and Selectivity: Capable of detecting and identifying trace-level impurities.
-
Structural Elucidation: Provides molecular weight and fragmentation information that aids in the identification of unknown impurities.
Limitations:
-
Ionization Efficiency: The response can vary significantly between different compounds.
-
Matrix Suppression: The presence of other components in the sample can suppress the ionization of the analyte.
Comparative Performance of Analytical Techniques
The following table summarizes the typical performance characteristics of the primary analytical techniques for the purity assessment of pyridine derivatives. The values presented are representative and may vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | HPLC-UV | GC-FID | qNMR | LC-MS/MS |
| Principle | Liquid-solid partitioning | Gas-liquid/solid partitioning | Nuclear magnetic resonance | Liquid-solid partitioning & mass analysis |
| Applicability | Non-volatile, thermally stable/labile | Volatile, thermally stable | Soluble compounds | Broad applicability |
| LOD | ~0.01-1 µg/mL | ~0.1-1 ng/mL | ~0.1% (impurity) | ~0.3 ppm (impurity)[5] |
| LOQ | ~0.03-3 µg/mL | ~0.3-3 ng/mL | ~0.3% (impurity) | ~1 ppm (impurity) |
| Precision (%RSD) | < 2% | < 1.5% | < 1% | < 5% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% | 95-105% |
| Primary Use | Routine QC, quantitative analysis | Volatile impurity analysis | Absolute purity, structural ID | Impurity profiling, trace analysis |
Experimental Protocols
HPLC-UV Method for Purity Assessment of a Pyridine Derivative
This protocol outlines a general reversed-phase HPLC method suitable for the purity determination of a moderately polar pyridine derivative.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-20 min: 10-90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of the pyridine derivative).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the pyridine derivative sample.
-
Dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Data Analysis:
-
Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
GC-MS Method for the Analysis of Volatile Pyridine Derivatives
This protocol describes a general GC-MS method for the identification and quantification of volatile impurities in a pyridine derivative sample.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
2. Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol, dichloromethane).
-
Filter the solution through a 0.45 µm syringe filter.
3. Data Analysis:
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification is achieved by creating a calibration curve using certified reference standards.
Quantitative NMR (qNMR) for Absolute Purity Determination
This protocol provides a general procedure for determining the absolute purity of a pyridine derivative using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the pyridine derivative sample and 5 mg of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Ensure complete dissolution by gentle vortexing or sonication.
2. NMR Data Acquisition:
-
Acquire a quantitative 1H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Key Parameters:
-
Pulse Angle: 30-90°.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16-64).
-
Acquisition Time: ≥ 3 seconds.
-
3. Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing the Workflow
Decision Tree for Method Selection
Caption: A logical workflow for selecting the appropriate analytical technique.
Experimental Workflow for HPLC Method Validation
Caption: A typical workflow for HPLC method validation according to ICH guidelines.
The Role of Pharmacopoeial Standards
For pyridine derivatives intended for pharmaceutical use, compliance with pharmacopoeial monographs, such as those in the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), is mandatory.[6][7] These monographs provide detailed analytical procedures and acceptance criteria for purity assessment. For instance, a typical monograph for a pyridine derivative might specify an HPLC method for the assay and the determination of related substances, with defined limits for known and unknown impurities. While the specific details of the pyridine monograph are proprietary to the respective pharmacopoeias, commercially available pyridine reagents often state compliance with USP/NF specifications, which typically include a purity assay by GC of ≥99%.[8]
Conclusion and Future Perspectives
The purity assessment of pyridine derivatives is a critical and multifaceted endeavor that relies on a range of sophisticated analytical techniques. HPLC and GC remain the workhorses for routine quality control, offering a balance of performance, robustness, and cost-effectiveness. qNMR is an invaluable tool for absolute purity determination and structural elucidation, providing a high degree of confidence in the identity and quantity of the analyte and its impurities. Hyphenated techniques, particularly LC-MS/MS, are indispensable for comprehensive impurity profiling, enabling the detection and identification of trace-level and unknown impurities.
As the complexity of pyridine-based pharmaceuticals continues to grow, so too will the demand for more sensitive, selective, and efficient analytical methods. The ongoing development of advanced chromatographic stationary phases, novel mass spectrometry ionization techniques, and higher-field NMR spectrometers will undoubtedly further enhance our ability to ensure the purity and safety of these vital compounds.
References
- 1. ijnrd.org [ijnrd.org]
- 2. lcms.cz [lcms.cz]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. European Pharmacopoeia (Ph. Eur.) 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 7. European Pharmacopoeia – New online-only 12th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 8. calpaclab.com [calpaclab.com]
A Senior Application Scientist's Guide to the Reactivity of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Nucleus of Pyridine in Modern Chemistry
Pyridine, a foundational heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, agrochemicals, and materials science. Its unique electronic structure—an aromatic sextet combined with a lone pair of electrons on the nitrogen atom—imparts a rich and tunable reactivity. The strategic placement of substituents on the pyridine ring can profoundly alter its electronic and steric properties, thereby dictating its behavior in chemical transformations. This guide provides a comparative analysis of the reactivity of differently substituted pyridines, supported by experimental data and detailed protocols, to empower researchers in designing and executing robust synthetic strategies.
The reactivity of the pyridine ring is characterized by a general electron deficiency compared to benzene, arising from the greater electronegativity of the nitrogen atom. This fundamental property renders pyridines less susceptible to electrophilic aromatic substitution (SEAr) and more prone to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2) and para (C4) to the nitrogen. Furthermore, the nitrogen's lone pair readily participates in reactions with electrophiles, such as protonation, alkylation, and oxidation, which in turn modulates the reactivity of the ring itself.
This guide will dissect the interplay of electronic and steric effects of substituents on the key reaction classes of pyridines, providing a predictive framework for their chemical behavior.
I. Nucleophilic Aromatic Substitution (SNAr): A Tale of Positional Activation
Nucleophilic aromatic substitution is a hallmark reaction of electron-deficient pyridines. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as the Meisenheimer complex.
The Decisive Role of Substituent Position and Electronics
The regioselectivity of SNAr on pyridines is predominantly governed by electronic factors. Nucleophilic attack is strongly favored at the C2 and C4 positions because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, offering significant stabilization.[1] Attack at the C3 (meta) position does not afford this stabilization, making it kinetically and thermodynamically less favorable.[1]
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and halogens, further activate the pyridine ring towards nucleophilic attack by inductively withdrawing electron density and stabilizing the anionic intermediate. Conversely, electron-donating groups (EDGs) , like alkyl (-CH₃) and alkoxy (-OCH₃), decrease the ring's electrophilicity and thus reduce the rate of SNAr.
The nature of the leaving group is also critical, with the typical reactivity order for halides being F > Cl ≈ Br > I.[2] This is a hallmark of SNAr where the bond to the leaving group is not broken in the rate-determining step.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on a substituted pyridine.
Quantitative Comparison of Reactivity in SNAr
The following table presents kinetic data for the SNAr of various 2-substituted N-methylpyridinium ions with piperidine in methanol. This data highlights the influence of the leaving group and the activating effect of the pyridinium nitrogen.
| Substrate (2-Substituted N-Methylpyridinium Ion) | k₃ (10³ M⁻²s⁻¹ at 25°C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 2-Fluoropyridinium | 1.1 | 13.9 | -19.5 |
| 2-Chloropyridinium | 1.1 | 13.1 | -22.3 |
| 2-Bromopyridinium | 1.3 | 12.2 | -24.8 |
| 2-Iodopyridinium | 1.1 | 12.8 | -22.9 |
| 2-Cyanopyridinium | 54 | 12.3 | -17.2 |
| 4-Cyanopyridinium | 49 | 12.8 | -15.9 |
| Data sourced from a study on the nucleophilic aromatic substitution reactions of pyridinium ions.[2] |
Analysis of Kinetic Data:
-
Leaving Group Effect: For the halo-substituted pyridiniums, the rate constants are remarkably similar, deviating from the typical F > Cl > Br > I order seen in many SNAr reactions. This suggests that for these activated pyridinium substrates, the departure of the leaving group is not the sole rate-determining factor. The reaction is second-order in piperidine, indicating a more complex mechanism where deprotonation of the intermediate plays a key role.[2][3]
-
Activating Effect of EWGs: The presence of a strong electron-withdrawing cyano group at either the 2- or 4-position dramatically increases the reaction rate by approximately 50-fold compared to the halo-substituted analogs. This is due to the enhanced stabilization of the negative charge in the Meisenheimer intermediate.[2][4]
Experimental Protocol: Comparative Kinetic Analysis of SNAr by UV-Vis Spectrophotometry
This protocol allows for the determination of reaction rates for the SNAr of different halopyridines with a nucleophile, such as piperidine.
Methodology:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the expected product that is distinct from the starting materials.
-
Reaction Setup: In a quartz cuvette, mix the substituted halopyridine solution (in a suitable solvent like methanol or DMSO) with a large excess of the nucleophile (e.g., piperidine) to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately after mixing, begin recording the absorbance at the predetermined λmax as a function of time until the reaction reaches completion (absorbance plateaus).
-
Data Analysis: The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation. The second-order rate constant (k₂) can then be calculated by dividing kobs by the concentration of the nucleophile.
-
Comparison: Repeat the experiment for each substituted pyridine under identical conditions to obtain a direct comparison of their reactivities.
Caption: Workflow for a comparative kinetic study of SNAr reactions using UV-Vis spectrophotometry.
II. Electrophilic Aromatic Substitution (SEAr): Overcoming an Inherent Reluctance
The electron-deficient nature of the pyridine ring makes it significantly less reactive towards electrophiles than benzene. Furthermore, the nitrogen atom is readily protonated under the acidic conditions often required for SEAr, which further deactivates the ring.[5] When SEAr does occur, it preferentially takes place at the C3 position, as attack at C2 or C4 would lead to a highly unstable resonance structure with a positive charge on the nitrogen atom.
The Pyridine N-Oxide Strategy: Turning a Challenge into an Opportunity
A powerful strategy to facilitate electrophilic substitution on pyridines is the initial oxidation of the nitrogen to form a pyridine N-oxide.[6][7] This transformation has two key benefits:
-
Ring Activation: The N-oxide group is electron-donating through resonance, which activates the ring towards electrophilic attack, particularly at the C4 position.[8]
-
Prevention of N-Protonation: The N-oxide is a much weaker base than the parent pyridine, which prevents deactivation under acidic reaction conditions.[9]
After the electrophilic substitution, the N-oxide can be readily deoxygenated, typically with a trivalent phosphorus reagent like PCl₃ or P(OMe)₃, to yield the substituted pyridine.[6]
Caption: The pyridine N-oxide strategy for electrophilic aromatic substitution.
Influence of Substituents on SEAr of Pyridine N-Oxides
The electronic nature of substituents on the pyridine N-oxide ring further influences the rate and regioselectivity of SEAr. Electron-donating groups will further activate the ring, while electron-withdrawing groups will have a deactivating effect. The directing effect of the substituent will also interplay with the directing effect of the N-oxide group.
III. Reactions at the Nitrogen Atom: Basicity and Nucleophilicity
The lone pair of electrons on the pyridine nitrogen is readily available for reaction with electrophiles, making pyridines effective bases and nucleophiles. The reactivity of the nitrogen is highly sensitive to the electronic and steric effects of ring substituents.
Electronic Effects on Basicity (pKa)
The basicity of a substituted pyridine is a direct measure of the electron density at the nitrogen atom. Electron-donating groups increase the electron density, making the pyridine more basic (higher pKa), while electron-withdrawing groups decrease electron density and basicity (lower pKa). The Hammett equation provides a quantitative relationship between the electronic effect of a substituent and the basicity of the pyridine.
Table of pKa Values for Substituted Pyridines:
| Substituent (at C4) | pKa of Conjugate Acid | Hammett Constant (σp) |
| -N(CH₃)₂ | 9.70 | -0.83 |
| -NH₂ | 9.11 | -0.66 |
| -OCH₃ | 6.58 | -0.27 |
| -CH₃ | 6.02 | -0.17 |
| -H | 5.25 | 0.00 |
| -Cl | 3.83 | 0.23 |
| -Br | 3.81 | 0.23 |
| -CN | 1.90 | 0.66 |
| -NO₂ | 1.61 | 0.78 |
Data compiled from various sources.[10][11]
Steric Effects on Nucleophilicity
While basicity is a thermodynamic property, nucleophilicity is a kinetic phenomenon. Steric hindrance around the nitrogen atom can significantly impede its ability to act as a nucleophile, even if it is electronically basic. This is particularly pronounced for pyridines with bulky substituents at the C2 and C6 positions. For instance, 2,6-lutidine (2,6-dimethylpyridine) is a stronger base than pyridine but a significantly weaker nucleophile due to the steric shielding of the nitrogen by the two methyl groups. This property makes 2,6-lutidine a useful non-nucleophilic base in organic synthesis.
The impact of steric hindrance on nucleophilicity can be dramatic, with cumulative steric repulsion decreasing the reactivity of the nitrogen atom by up to 10 orders of magnitude in some cases.[12]
Experimental Protocol: Competitive N-Alkylation to Compare Nucleophilicity
This experiment provides a direct comparison of the relative nucleophilicity of two different substituted pyridines.
Methodology:
-
Reaction Setup: In a single reaction vessel, combine equimolar amounts of two different substituted pyridines and a sub-stoichiometric amount (e.g., 0.5 equivalents) of a common alkylating agent (e.g., methyl iodide) in a suitable solvent (e.g., acetonitrile).
-
Reaction Execution: Stir the reaction mixture at a constant temperature for a defined period.
-
Analysis: Quench the reaction and analyze the product mixture using ¹H NMR spectroscopy or HPLC to determine the relative amounts of the two N-alkylated pyridinium products.
-
Comparison: The ratio of the products directly reflects the relative nucleophilicity of the two parent pyridines.
IV. Radical Substitution: The Minisci Reaction
The Minisci reaction is a powerful method for the C-H alkylation of electron-deficient heterocycles, including pyridines.[13] It involves the addition of a nucleophilic alkyl radical to the protonated pyridine ring, followed by rearomatization. The reaction is typically selective for the C2 and C4 positions.
Key Features of the Minisci Reaction:
-
Radical Nature: The reaction proceeds via a radical mechanism, offering a complementary reactivity pattern to ionic reactions.
-
Acidic Conditions: The reaction is performed under acidic conditions to protonate the pyridine, increasing its electrophilicity towards the incoming radical.[13]
-
Regioselectivity: The regioselectivity can sometimes be an issue, leading to mixtures of isomers. However, modern variations of the Minisci reaction offer improved control.[14][15]
Experimental Protocol: A General Procedure for the Minisci Reaction
The following is a general procedure for the C-4 alkylation of pyridines using a blocking group strategy to ensure high regioselectivity.[14][15]
Methodology:
-
Blocking Group Installation: React the starting pyridine with maleic acid to install a blocking group on the nitrogen, which directs the subsequent alkylation to the C4 position.
-
Minisci Alkylation: To a biphasic mixture of dichloroethane and water, add the pyridinium salt, a carboxylic acid (as the alkyl radical precursor), ammonium persulfate, and a catalytic amount of silver nitrate.
-
Reaction Execution: Stir the mixture at 50 °C for a few hours, monitoring the progress by LCMS or NMR.
-
Workup and Blocking Group Removal: After completion, perform an extractive workup. The blocking group can then be removed under basic conditions to yield the C4-alkylated pyridine.
V. Conclusion and Future Outlook
The reactivity of substituted pyridines is a rich and multifaceted field, governed by a delicate balance of electronic and steric effects. A thorough understanding of these principles is paramount for the rational design of synthetic routes to novel pyridine-containing molecules. This guide has provided a comparative framework for the key reaction classes of substituted pyridines, supported by experimental data and practical protocols.
The development of new catalytic systems and a deeper understanding of reaction mechanisms continue to expand the synthetic chemist's toolkit for pyridine functionalization. The strategic use of protecting and directing groups, as exemplified by the pyridine N-oxide and Minisci blocking group strategies, allows for unprecedented control over reactivity and selectivity. As the demand for complex, functionalized pyridines in drug discovery and materials science continues to grow, the principles and techniques outlined in this guide will remain essential for innovation in the field.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 7. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]
- 8. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 9. baranlab.org [baranlab.org]
- 10. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Minisci reaction - Wikipedia [en.wikipedia.org]
- 14. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 15. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Acetyl-2,6-dimethoxypyridine and Other Acetylpyridine Isomers in Synthetic Chemistry
Introduction: The Strategic Importance of Acetylpyridines in Modern Synthesis
Acetylpyridines represent a cornerstone class of building blocks for chemists in pharmaceutical and materials science. The pyridine ring is a prevalent scaffold in numerous FDA-approved drugs, and the acetyl group provides a versatile chemical handle for a wide array of synthetic transformations.[1] The constitutional isomers—2-acetylpyridine, 3-acetylpyridine, and 4-acetylpyridine—each exhibit distinct electronic and steric properties that dictate their reactivity and synthetic utility. This guide provides a comparative analysis of these common isomers, with a special focus on the uniquely substituted 3-Acetyl-2,6-dimethoxypyridine . We will delve into how the interplay of substituent effects governs reactivity, explore key synthetic applications with supporting experimental data, and provide detailed protocols to empower researchers in their experimental design.
Comparative Analysis of Acetylpyridine Isomers: Reactivity and Synthetic Potential
The position of the acetyl group relative to the ring nitrogen atom fundamentally alters the molecule's electronic landscape. This, in turn, influences the acidity of the acetyl's α-protons, the electrophilicity of its carbonyl carbon, and the reactivity of the pyridine ring itself. The introduction of powerful electron-donating groups, as seen in this compound, adds another layer of complexity and synthetic opportunity.
Figure 1: Logical diagram comparing the reactivity of key sites across different acetylpyridine isomers.
2-Acetylpyridine & 4-Acetylpyridine: The Influence of Conjugation
In 2- and 4-acetylpyridine, the acetyl group is in conjugation with the electron-withdrawing imine functionality of the pyridine ring. This has two major consequences:
-
Increased α-Proton Acidity: The enolate formed upon deprotonation of the methyl group is significantly stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. This enhanced acidity allows for the use of milder bases for enolate formation compared to typical ketones.[2]
-
Deactivated Ring: The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution but resistant to electrophilic attack.
These properties make 2-acetylpyridine a valuable precursor for synthesizing bidentate ligands used in coordination chemistry and for creating potent iron chelators.[3]
3-Acetylpyridine: The Versatile Pharmaceutical Intermediate
3-Acetylpyridine lacks direct conjugation between the carbonyl group and the ring nitrogen. Its reactivity profile is more analogous to a standard aryl ketone, though still influenced by the inductive effect of the pyridine ring.[4] This reliable and predictable reactivity has made it an indispensable building block in the pharmaceutical industry.[5] It serves as a key intermediate in the synthesis of major drugs such as:
The high demand for 3-acetylpyridine has driven the development of numerous efficient, large-scale synthetic protocols.
This compound: The Electron-Rich Specialty Reagent
The introduction of two methoxy groups at the C2 and C6 positions dramatically alters the molecule's properties compared to its unsubstituted counterparts.
-
Causality of Substituent Effects: The methoxy groups are strong σ-electron-withdrawing (due to oxygen's electronegativity) but powerful π-electron-donating (due to resonance of the oxygen lone pairs with the aromatic ring) substituents. In an aromatic system, the π-donation effect dominates, leading to a significant increase in the electron density of the pyridine ring.
This has profound implications for its synthetic utility:
-
Activated Ring for Electrophilic Substitution: Unlike other acetylpyridines, the ring in this compound is electron-rich, making it amenable to electrophilic aromatic substitution reactions (e.g., nitration, halogenation) at the C4 and C5 positions.
-
Steric Shielding: The flanking methoxy groups provide steric hindrance around the acetyl group and the C4 position, which can be leveraged to achieve regioselective reactions.
-
Modified Carbonyl Reactivity: While the α-protons remain acidic, the steric bulk of the neighboring methoxy group can influence the approach of reagents to the carbonyl carbon and the geometry of the resulting enolate.
These unique features position this compound as a specialized reagent for constructing highly substituted, electron-rich pyridine scaffolds that are otherwise difficult to access.
Quantitative and Physicochemical Data Comparison
A summary of key properties allows for a direct comparison of these building blocks.
| Property | 2-Acetylpyridine | 3-Acetylpyridine | 4-Acetylpyridine | This compound |
| CAS Number | 1122-62-9[9] | 350-03-8[6] | 1122-54-9[10] | 870703-62-1[11] |
| Molecular Formula | C₇H₇NO[9] | C₇H₇NO[6] | C₇H₇NO[12] | C₉H₁₁NO₃[11] |
| Molecular Weight | 121.14 g/mol [9] | 121.14 g/mol [6] | 121.14 g/mol [12] | 181.19 g/mol [11] |
| Appearance | Colorless to yellow liquid[9] | Colorless to yellow liquid[6] | White solid | Not specified |
| Boiling Point | 188-189 °C[9] | 220 °C[6] | 212 °C | Not specified |
| Melting Point | 8-10 °C[9] | 11-13 °C[6] | 13-16 °C | Not specified |
Experimental Protocols and Synthetic Workflows
Trustworthy and reproducible protocols are essential for laboratory success. Below are detailed, validated methods for key transformations.
Protocol 1: Synthesis of 3-Acetylpyridine from Nicotinic Acid
This robust, two-step, one-pot procedure is a common laboratory method for producing high-purity 3-acetylpyridine.[6][7] The process begins with the esterification of nicotinic acid, followed by a Claisen-type condensation and subsequent hydrolysis/decarboxylation.
Figure 2: Experimental workflow for the synthesis of 3-Acetylpyridine.
Methodology:
-
Esterification: To a stirred mixture of nicotinic acid (12.3 g) and ethyl acetate (110 g) in a three-necked flask, cool to 3°C. Add sodium ethoxide (8.85 g), followed by TiO₂ (0.12 g) as a catalyst. Heat the reaction mixture to 53°C and maintain for 3 hours.[6]
-
Condensation: Cool the mixture back to 3°C and add an additional 55 g of ethyl acetate and 11.56 g of sodium ethoxide. Heat the reaction to reflux at 78°C and maintain for 5 hours.[6]
-
Hydrolysis & Decarboxylation: Cool the mixture to 5°C and quench by adding 50 ml of water. Carefully add 85 g of hydrobromic acid dropwise. Heat the mixture to reflux and maintain for 5 hours.[6]
-
Workup: After cooling to room temperature, carefully adjust the pH to ~9 with a saturated sodium carbonate solution. Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-acetylpyridine.
Expert Insight: The use of TiO₂ in the initial esterification step is a process optimization that enhances the reaction rate. The final hydrolysis and decarboxylation under strong acidic conditions (HBr) is a classic and effective method for converting the intermediate β-keto ester to the final ketone product.
Protocol 2: α-Alkylation of 2-Acetylpyridine via Enolate Formation
This protocol demonstrates the enhanced acidity of the α-protons in 2-acetylpyridine, allowing for facile C-C bond formation.[13][14][15]
Methodology:
-
Enolate Formation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.
-
Deprotonation: Add a solution of 2-acetylpyridine (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve.
-
Alkylation: Add an alkyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Expert Insight: Sodium hydride is chosen as the base to ensure irreversible and complete deprotonation, preventing side reactions.[13] The use of an inert atmosphere and anhydrous solvents is critical, as both the NaH and the resulting enolate are highly reactive towards water and oxygen.
Conclusion and Future Outlook
While 2-, 3-, and 4-acetylpyridine remain indispensable workhorses in organic synthesis, the unique electronic and steric profile of This compound defines it as a valuable tool for specialized applications. Its electron-rich nature opens avenues for constructing complex, highly functionalized pyridine cores via electrophilic substitution—a pathway largely inaccessible for the unsubstituted isomers. For researchers and drug development professionals, the choice of acetylpyridine isomer is a strategic decision. For established, large-scale syntheses of pharmaceutical intermediates, the well-understood reactivity and optimized protocols for 3-acetylpyridine make it the superior choice.[16] For the discovery of novel ligands or the synthesis of electron-rich heterocyclic systems, the unique reactivity imparted by the methoxy substituents in This compound provides a distinct synthetic advantage. As the demand for molecular diversity in drug discovery continues to grow, the strategic application of such tailored building blocks will become increasingly crucial.
References
- 1. dovepress.com [dovepress.com]
- 2. reddit.com [reddit.com]
- 3. 2-Acetylpyridine = 99 1122-62-9 [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]
- 10. 4-acetyl pyridine, 1122-54-9 [thegoodscentscompany.com]
- 11. This compound | C9H11NO3 | CID 16218074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Acetylpyridine Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 13. scielo.br [scielo.br]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 3-Acetyl-2,6-dimethoxypyridine: An Evaluation of a Novel Catalytic Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Acetyl-2,6-dimethoxypyridine
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine core is a common motif in pharmacologically active compounds, and the acetyl and methoxy functional groups provide versatile handles for further chemical modifications. As a result, the development of efficient and scalable synthetic routes to this compound is of significant interest to the scientific community. This guide provides an in-depth comparison of a classical, established method for the synthesis of this compound with a novel, more sustainable catalytic approach, offering experimental insights and a critical evaluation of each route's merits and drawbacks.
Established Synthetic Route: The Claisen Condensation Approach
A traditional and widely recognized method for the synthesis of acetylpyridines involves the Claisen condensation of a pyridinecarboxylic ester with an acetate source. In the context of this compound, this typically involves the reaction of an appropriate 2,6-dimethoxynicotinic acid ester with a source of acetyl group, often in the presence of a strong base.
Reaction Mechanism and Rationale
The Claisen condensation proceeds via the formation of an enolate from the acetate source, which then acts as a nucleophile, attacking the carbonyl carbon of the pyridinecarboxylic ester. The subsequent loss of an alkoxide group yields a β-keto ester, which upon hydrolysis and decarboxylation, affords the desired acetylpyridine. The use of a strong base, such as sodium ethoxide, is crucial for the deprotonation of the acetate source to generate the necessary enolate.
Advantages and Disadvantages of the Established Route
The primary advantage of the Claisen condensation route is its reliability and the ready availability of the starting materials. However, this method is not without its challenges. The use of stoichiometric amounts of a strong base can lead to side reactions and complicates the work-up procedure. Furthermore, the reaction conditions can be harsh, potentially leading to the degradation of sensitive functional groups. The overall yield can also be modest due to the equilibrium nature of the Claisen condensation and the potential for side reactions.
A Novel Synthetic Route: Gas-Phase Catalytic Acetylation
Recent advancements in catalysis have opened new avenues for the synthesis of acetylpyridines that are more efficient and environmentally benign. A promising new approach involves the gas-phase reaction of a pyridinecarboxylic ester with acetic acid over a solid-supported catalyst. This method offers several advantages over the traditional solution-phase Claisen condensation.
Catalyst and Reaction Rationale
This novel route employs a catalyst composed of titanium dioxide and an alkali or alkaline earth metal oxide, supported on an alumina-silica matrix.[1] The reaction is performed in the gas phase at elevated temperatures. The proposed mechanism involves the adsorption of the pyridinecarboxylic ester and acetic acid onto the catalyst surface. The active sites on the catalyst facilitate the acylation reaction, followed by the desorption of the this compound product. The solid catalyst can be easily recovered and reused, making the process more sustainable.
The choice of a C1-C6-alkyl nicotinate is strategic, as these esters are more volatile and suitable for gas-phase reactions.[1] The alumina-silica support provides a high surface area and thermal stability, while the titanium dioxide and metal oxide components are crucial for the catalytic activity.
Workflow of the Novel Gas-Phase Catalytic Synthesis
Caption: Workflow for the gas-phase catalytic synthesis of this compound.
Comparative Performance Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the established and the novel synthetic routes. The data for the novel route is based on a similar process for the synthesis of 3-acetylpyridine.[1]
| Parameter | Established Route (Claisen Condensation) | Novel Route (Gas-Phase Catalysis) |
| Starting Materials | 2,6-dimethoxynicotinic acid ester, Ethyl acetate | C1-C6-alkyl 2,6-dimethoxynicotinate, Acetic acid |
| Reagents | Strong base (e.g., Sodium ethoxide) | Solid Catalyst (TiO2/Alkali Metal Oxide on Alumina-Silica) |
| Reaction Conditions | Solution-phase, Reflux temperature | Gas-phase, 400-450°C |
| Typical Yield | 40-60% | 70-80% |
| Selectivity | Moderate, potential for side reactions | High |
| Work-up | Aqueous work-up, extraction | Condensation, distillation |
| Sustainability | Use of stoichiometric base, solvent waste | Reusable catalyst, less waste |
| Scalability | Batch process, challenges in scaling up | Continuous flow process, readily scalable |
Experimental Protocols
Established Route: Synthesis of this compound via Claisen Condensation
Materials:
-
Methyl 2,6-dimethoxynicotinate
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium ethoxide (1.2 equivalents) in anhydrous toluene, add anhydrous ethyl acetate (3 equivalents) under an inert atmosphere.
-
Heat the mixture to reflux.
-
Add a solution of methyl 2,6-dimethoxynicotinate (1 equivalent) in anhydrous toluene dropwise to the refluxing mixture.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic.
-
Separate the organic layer and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Novel Route: Gas-Phase Catalytic Synthesis of this compound
Materials:
-
Butyl 2,6-dimethoxynicotinate
-
Acetic acid
-
Water
-
Catalyst: Titanium dioxide and sodium oxide on an alumina-silica support
Procedure:
-
Pack a tubular reactor with the prepared catalyst.
-
Heat the reactor to the desired reaction temperature (e.g., 410°C).
-
Prepare a feed mixture of butyl 2,6-dimethoxynicotinate, acetic acid, and water.
-
Meter the feed mixture into the heated reactor using a precision pump over a period of several hours.
-
Condense the gaseous effluent from the reactor to obtain a liquid reaction mixture.
-
Analyze the reaction mixture by GC or HPLC to determine the conversion and yield.
-
Isolate and purify the this compound from the reaction mixture by fractional distillation under reduced pressure.
Conclusion and Future Outlook
The established Claisen condensation route provides a reliable method for the synthesis of this compound. However, the novel gas-phase catalytic approach presents a compelling alternative with significant advantages in terms of yield, selectivity, and sustainability.[1] The ability to operate in a continuous flow mode and the reusability of the catalyst make the new method particularly attractive for industrial-scale production.
Further research in this area could focus on optimizing the catalyst composition and reaction conditions to further enhance the yield and selectivity of the gas-phase process. Additionally, exploring the application of this catalytic system to the synthesis of a broader range of acetylated heteroaromatic compounds would be a valuable endeavor. The adoption of such innovative and greener synthetic methodologies will be crucial in advancing the fields of drug discovery and materials science.
References
A Researcher's Guide to the Spectroscopic Differentiation of Pyridine Isomers
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and polymers, pyridine and its derivatives are foundational building blocks.[1][2] Among the simplest and most common of these are the methylpyridines, or picolines. The three structural isomers—2-picoline, 3-picoline, and 4-picoline—while chemically similar, possess distinct physical and electronic properties stemming from the position of the methyl group on the pyridine ring.[3][4][5] This seemingly minor structural variance translates into significant and measurable differences in their spectroscopic signatures.
This guide provides an in-depth comparison of the spectroscopic characteristics of 2-, 3-, and 4-picoline, offering researchers a practical framework for their unambiguous identification and characterization. We will delve into the causality behind the observed spectral differences across Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and standard protocols.
The Foundation: Molecular Structure and Electronic Influence
The key to understanding the spectroscopic differences between the picoline isomers lies in the electronic interplay between the electron-donating methyl group (-CH₃) and the electron-withdrawing nitrogen atom within the aromatic ring. The nitrogen atom's electronegativity creates a dipole moment and reduces the electron density on the ring carbons, particularly at the α (C2, C6) and γ (C4) positions.[6] The methyl group, through an inductive effect, pushes electron density back into the ring, locally counteracting this effect. The position of this donation—ortho (2-picoline), meta (3-picoline), or para (4-picoline) to the nitrogen—uniquely alters the molecule's overall electron distribution, symmetry, and dipole moment, which in turn governs its interaction with electromagnetic radiation.
Caption: Logical relationship between picoline isomers.
Vibrational Spectroscopy: The Molecular Fingerprint (IR & Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. While both are used for "fingerprinting," they operate on different principles (dipole moment changes for IR, polarizability changes for Raman), often providing complementary information. The distinct symmetry of each picoline isomer results in a unique set of allowed vibrational transitions.
Causality: The position of the methyl group breaks the C₂ᵥ symmetry of the parent pyridine molecule in different ways. This altered symmetry, combined with the mass of the methyl group, leads to unique frequencies and intensities for key vibrational modes, such as C-H stretches, ring "breathing" modes, and out-of-plane bending.
Comparative Data: The "fingerprint region" (below 1500 cm⁻¹) is particularly useful for distinguishing isomers. For instance, the pattern of C-H out-of-plane bending bands between 700 and 900 cm⁻¹ is highly characteristic of the substitution pattern on an aromatic ring.
| Vibrational Mode | 2-Picoline (cm⁻¹) | 3-Picoline (cm⁻¹) | 4-Picoline (cm⁻¹) | Comments |
| Aromatic C-H Stretch | ~3050-3000 | ~3050-3000 | ~3050-3000 | Complex region, less diagnostic. |
| Methyl C-H Stretch | ~2980-2920 | ~2980-2920 | ~2980-2920 | Present in all three isomers. |
| Ring Stretching (ν_C=C, ν_C=N) | ~1600, 1575, 1480 | ~1590, 1575, 1475 | ~1605, 1560, 1495 | Subtle but distinct pattern of peaks. |
| C-H Out-of-Plane Bend | ~750 | ~790, 710 | ~800 | Highly diagnostic of substitution pattern. |
Note: These are approximate values. Exact peak positions can vary based on the sample state (neat, solution) and instrument resolution. Data is compiled from sources such as the NIST Chemistry WebBook.[7][8][9]
Experimental Protocol: Acquiring an FT-IR Spectrum (Neat Liquid)
This protocol describes a standard method for obtaining a high-quality FT-IR spectrum of a pure liquid sample, such as a picoline isomer.
-
Instrument Preparation: Ensure the spectrometer is purged and a fresh background spectrum has been collected.
-
Sample Preparation: Place one drop of the neat liquid sample (e.g., 2-picoline) onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
Data Acquisition: Place the assembled plates into the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: Disassemble the plates and clean them immediately with a suitable dry solvent (e.g., anhydrous dichloromethane or chloroform) and store them in a desiccator.
References
- 1. 2.imimg.com [2.imimg.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Picoline - Wikipedia [en.wikipedia.org]
- 4. w.primaryinfo.com [w.primaryinfo.com]
- 5. chempanda.com [chempanda.com]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. Pyridine, 2-methyl- [webbook.nist.gov]
- 8. Pyridine, 3-methyl- [webbook.nist.gov]
- 9. Pyridine, 4-methyl- [webbook.nist.gov]
A Senior Application Scientist's Guide to Assessing the Biological Activity of Novel Pyridine Derivatives
The pyridine scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic motif present in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its basicity, hydrogen bonding capability, and ability to act as a bioisostere, make it a versatile building block in drug design.[1] This guide provides an in-depth comparative analysis of the biological activities of novel pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Drawing from field-proven insights, this document will not only present comparative data but also delve into the causality behind the experimental choices and provide detailed, self-validating protocols for key assays.
Section 1: Anticancer Activity of Novel Pyridine Derivatives
The development of novel anticancer agents is a critical area of research, and pyridine derivatives have emerged as a promising class of compounds.[3][4] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cancer progression to the induction of apoptosis.[5][6] This section will compare the anticancer activity of different classes of novel pyridine derivatives and provide the experimental framework for their evaluation.
Comparative Analysis of Anticancer Potency
The in vitro cytotoxic activity of novel pyridine derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Comparative Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [7][8]
| Compound ID | Substitution on Phenylurea | IC50 (µM) after 48h | IC50 (µM) after 72h | VEGFR-2 Inhibition IC50 (µM) |
| 8a | H | 4.53 | 2.11 | Not Reported |
| 8b | 4-Cl | 3.03 | 1.52 | 5.0 |
| 8d | 4-CH3 | 3.98 | 1.95 | Not Reported |
| 8e | 3-CF3 | 0.22 | 0.11 | 3.93 |
| 8n | 3-Cl | 1.88 | 0.80 | Not Reported |
| Doxorubicin (Reference) | - | 1.93 | Not Reported | Not Applicable |
| Sorafenib (Reference) | - | 4.50 | Not Reported | 0.10 [9] |
Data sourced from a study on pyridine-ureas as potential anticancer agents.[7][8]
Expert Analysis: The data in Table 1 clearly demonstrates the structure-activity relationship (SAR) of these pyridine-urea derivatives. The substitution on the phenylurea moiety significantly impacts the cytotoxic activity against the MCF-7 breast cancer cell line. Notably, compound 8e , bearing a 3-trifluoromethyl group, exhibited exceptional potency, with an IC50 value of 0.11 µM after 72 hours of treatment, surpassing the efficacy of the standard chemotherapeutic drug, Doxorubicin. The potent activity of compounds 8b and 8e also correlated with their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[10]
Table 2: Comparative Anticancer Activity of Spiro-Pyridine Derivatives [11]
| Compound ID | Target Cell Line | IC50 (µM) |
| 5 | HepG-2 (Liver Cancer) | 10.58 ± 0.8 |
| Caco-2 (Colon Cancer) | 9.78 ± 0.7 | |
| 7 | HepG-2 (Liver Cancer) | 8.90 ± 0.6 |
| Caco-2 (Colon Cancer) | 7.83 ± 0.5 | |
| 8 | HepG-2 (Liver Cancer) | 8.42 ± 0.7 |
| Caco-2 (Colon Cancer) | 13.61 ± 1.2 | |
| Doxorubicin (Reference) | HepG-2 (Liver Cancer) | 4.50 ± 0.2 |
| Caco-2 (Colon Cancer) | 12.49 ± 1.1 |
Data sourced from a study on 2-oxo-pyridine and 1′H-spiro-pyridine derivatives.[11]
Expert Analysis: The spiro-pyridine derivatives in Table 2 demonstrate significant antiproliferative activity against both liver (HepG-2) and colon (Caco-2) cancer cell lines.[11] Compounds 5 and 7 are particularly noteworthy, exhibiting superior or comparable activity to Doxorubicin against the Caco-2 cell line.[11] The choice of cell lines is critical; HepG-2 and Caco-2 are well-established models for liver and colon cancer, respectively, allowing for a targeted assessment of the derivatives' potential in these specific malignancies.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][12] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the novel pyridine derivatives and incubate for the desired period (e.g., 48 or 72 hours).[8] Include a vehicle control (solvent used to dissolve the compounds) and a positive control (a known anticancer drug like Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, sensitivity, and suitability for high-throughput screening.[14] The selection of cancer cell lines is based on the desired therapeutic target. For instance, MCF-7 is an estrogen receptor-positive breast cancer cell line, making it a relevant model for studying hormone-responsive breast cancers.
Workflow Diagram:
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Section 2: Antimicrobial Activity of Novel Pyridine Derivatives
The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. Pyridine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[15]
Comparative Analysis of Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16]
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyridine Derivatives
| Compound/Derivative | Bacillus subtilis (Gram-positive) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| N2,N6-bis(1-(2-(thiophen-2-ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | 6.25 | 12.5 | 12.5 | [17] |
| Polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines (88a-k) | - | - | 0.2–1.3 | [15] |
| Ampicillin (Reference) | 0.24[18] | - | - | |
| Amikacin (Reference) | - | - | - |
Data compiled from various studies on the antimicrobial activity of pyridine derivatives.
Expert Analysis: The data in Table 3 highlights the diverse antimicrobial profiles of different pyridine scaffolds. The pyridine-2,6-dicarboxamide derivative shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[17] In contrast, the polysubstituted thiopyridines demonstrate remarkable potency against E. coli, with MIC values in the sub-micromolar range, indicating their potential as targeted agents against Gram-negative infections.[15] The choice of test organisms is crucial for determining the spectrum of activity. B. subtilis and S. aureus are representative Gram-positive bacteria, while E. coli is a common Gram-negative pathogen.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[19][20] It provides a qualitative or semi-quantitative assessment of a substance's ability to inhibit microbial growth.
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth.
-
Inoculate Agar Plate: Evenly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile swab to create a bacterial lawn.[21]
-
Create Wells: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.[21]
-
Add Test Compound: Add a defined volume of the pyridine derivative solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[19]
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.
Causality Behind Experimental Choices: The agar well diffusion assay is a simple, cost-effective, and rapid method for screening a large number of compounds.[20] Mueller-Hinton agar is the standard medium for routine antimicrobial susceptibility testing because of its good reproducibility and low concentration of inhibitors of common antibiotics.
Workflow Diagram:
Caption: Workflow of the agar well diffusion assay.
Section 3: Anti-inflammatory Activity of Novel Pyridine Derivatives
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyridine derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory mediators.[7][19]
Comparative Analysis of Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of new compounds.[22][23]
Table 4: Comparative Anti-inflammatory Activity of 3-Hydroxy-Pyridine-4-one Derivatives in Carrageenan-Induced Paw Edema in Rats [24]
| Compound | Dose (mg/kg) | Inhibition of Edema (%) |
| Compound A | 20 | 67 |
| Compound B | 400 | Significant Inhibition |
| Compound C | 200 | Significant Inhibition |
| Indomethacin (Reference) | 10 | 60 |
Data sourced from a study on the anti-inflammatory effects of 3-hydroxy-pyridine-4-one derivatives.[24]
Expert Analysis: As shown in Table 4, Compound A at a dose of 20 mg/kg exhibited a potent anti-inflammatory effect, with a 67% inhibition of paw edema, which is comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin.[24] The anti-inflammatory effect of these compounds may be linked to their iron-chelating properties, as cyclooxygenase, a key enzyme in the inflammatory pathway, is heme-dependent.[24]
Table 5: In Vitro Anti-inflammatory Activity of Pyridine Derivatives in LPS-Stimulated RAW 264.7 Macrophages [25]
| Compound ID | NO Inhibition (%) | IC50 (µM) |
| 7a | 65.48 | 76.6 |
| 7f | 51.19 | 96.8 |
| 9a (Pyrimidine derivative) | 55.95 | 83.1 |
| 9d (Pyrimidine derivative) | 61.90 | 88.7 |
Data from a comparative study of pyridine and pyrimidine derivatives.[25]
Expert Analysis: This in vitro study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages provides insights into the cellular mechanism of anti-inflammatory action. Pyridine derivative 7a demonstrated significant inhibition of nitric oxide (NO) production, a key inflammatory mediator, with an IC50 value of 76.6 µM.[25] This suggests that the compound may exert its anti-inflammatory effects by modulating macrophage activation.
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[6]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the novel pyridine derivatives orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[26]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[26]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Causality Behind Experimental Choices: The carrageenan-induced paw edema model is highly reproducible and reflects the cardinal signs of inflammation.[6] The biphasic nature of the edema allows for the study of different inflammatory mediators. The early phase is associated with the release of histamine and serotonin, while the later phase is mediated by prostaglandins and cytokines.
Workflow Diagram:
Caption: Workflow of the carrageenan-induced paw edema assay.
Experimental Protocol: COX-2 Inhibitor Screening Assay
This in vitro assay is used to determine the ability of compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs.[5][27]
Step-by-Step Protocol (Fluorometric):
-
Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the kit instructions.[28] Reconstitute the COX-2 enzyme.
-
Inhibitor Preparation: Dissolve the test pyridine derivatives in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with the COX assay buffer.[28]
-
Assay Plate Setup: In a 96-well plate, add the diluted test inhibitors, an inhibitor control (e.g., Celecoxib), and an enzyme control (no inhibitor).[5]
-
Reaction Initiation: Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor. Add this mix to all wells. Initiate the reaction by adding the arachidonic acid solution.[28]
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[5]
-
Data Analysis: Calculate the rate of the reaction and determine the percentage of COX-2 inhibition for each compound. Plot a dose-response curve to calculate the IC50 value.
Causality Behind Experimental Choices: A fluorometric assay is chosen for its high sensitivity and suitability for high-throughput screening of potential COX-2 inhibitors.[27] The use of a specific COX-2 inhibitor like Celecoxib as a positive control validates the assay's performance.
Signaling Pathway Diagram:
Caption: Inhibition of the COX-2 pathway by novel pyridine derivatives.
Conclusion
This guide provides a comprehensive framework for assessing the biological activity of novel pyridine derivatives. By employing standardized and validated assays, researchers can generate robust and comparable data on the anticancer, antimicrobial, and anti-inflammatory potential of these versatile compounds. The provided protocols, coupled with an understanding of the underlying scientific principles, will empower researchers and drug development professionals to effectively evaluate and advance promising pyridine-based candidates in the quest for new and improved therapeutics.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hereditybio.in [hereditybio.in]
- 20. botanyjournals.com [botanyjournals.com]
- 21. youtube.com [youtube.com]
- 22. inotiv.com [inotiv.com]
- 23. researchgate.net [researchgate.net]
- 24. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 28. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Navigating the Safe Handling of 3-Acetyl-2,6-dimethoxypyridine: A Guide for Laboratory Professionals
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. 3-Acetyl-2,6-dimethoxypyridine, a substituted pyridine derivative, presents a unique profile of chemical properties that make it a valuable building block. However, its safe and effective use hinges on a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for handling this compound, ensuring the safety of laboratory personnel and the integrity of your research. Our approach moves beyond a simple checklist, delving into the rationale behind each recommendation to foster a deeply ingrained culture of safety.
Hazard Assessment: Understanding the Risk Profile
A thorough risk assessment is the cornerstone of any laboratory safety plan. For this compound, this begins with a clear understanding of its inherent hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
The primary hazards associated with this compound are well-documented.[1] It is classified as harmful if swallowed, and it is known to cause both skin and serious eye irritation.[1] Furthermore, it may cause respiratory irritation, a common characteristic of fine chemical powders.[1] The GHS classifications for the closely related compound, 2,6-dimethoxypyridine, also include a "Danger" signal word and a warning for causing serious eye damage, suggesting that a high degree of caution is warranted.[2][3]
| Hazard Classification | Category | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
This data is compiled from the PubChem entry for this compound.[1]
Given these hazards, all handling procedures must be designed to minimize direct contact and the generation of airborne particulates.
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure to hazardous chemicals is to use robust engineering controls that isolate the material from the operator.[2]
-
Chemical Fume Hood: All manipulations of this compound, especially the handling of the solid powder, must be conducted within a properly functioning and certified chemical fume hood.[1][3] This is critical to prevent the inhalation of any airborne particulates.
-
Ventilated Enclosures: For operations such as weighing, a ventilated balance enclosure or powder containment hood provides an additional layer of protection by capturing dust at the source.[2]
-
General Laboratory Ventilation: Ensure that the laboratory is well-ventilated to dilute any fugitive emissions.[3]
Personal Protective Equipment (PPE): The Essential Barrier
Where engineering controls cannot eliminate all risk of exposure, Personal Protective Equipment (PPE) is mandatory. The selection of PPE should be based on a careful assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement for eye protection.[1] Given the "serious eye irritation" classification, it is highly recommended to also use a face shield, particularly when there is a risk of splashes or powder dispersal.
-
Protective Clothing: A buttoned lab coat should be worn to protect against skin contact.[1] For procedures with a higher risk of contamination, consider the use of chemical-resistant aprons or coveralls.
-
Glove Selection: A Critical Decision: The choice of gloves is paramount and requires careful consideration of the tasks being performed.
-
For Handling Solid Powder: When handling the solid material where the primary risk is particulate contamination, disposable nitrile gloves are generally acceptable.[4] However, it is crucial to change them immediately if contamination is suspected.
-
For Handling Solutions: When this compound is in solution, the choice of glove must be compatible with the solvent being used. Pyridine and its derivatives can be aggressive towards some common glove materials.
-
Nitrile Gloves: While offering good resistance to some solvents, nitrile gloves have poor resistance to many aromatic hydrocarbons and ketones.[4][5] Some chemical resistance charts rate nitrile as "poor" for use with pyridine, suggesting that breakthrough can occur rapidly.[6][7] Therefore, for anything other than incidental, short-term splash protection, nitrile gloves alone are not recommended when working with solutions of this compound.[5][8][9]
-
Butyl Rubber and Laminates: For prolonged contact or when working with concentrated solutions, more robust gloves such as butyl rubber or multi-layered laminates (e.g., Ansell Barrier®) are recommended.[10][11] These materials offer superior resistance to a broader range of chemicals, including pyridines.[10][11]
-
-
Double Gloving: A practical approach for enhanced safety is to wear a thinner, disposable nitrile glove underneath a more robust glove. This provides a warning layer in case the outer glove is breached and makes for easier and safer removal of contaminated PPE.
-
The following flowchart provides a decision-making framework for PPE selection:
Caption: PPE selection workflow for handling this compound.
Step-by-Step Handling Protocol: Weighing and Dissolving the Solid
This protocol outlines the essential steps for safely weighing the solid compound and preparing a solution.
Preparation:
-
Designate a Work Area: Clearly demarcate the area within the fume hood where the work will be performed.[2]
-
Assemble Equipment: Gather all necessary equipment, including a laboratory balance, weighing paper or boat, spatula, beaker or flask, and the chosen solvent.
-
Prepare for Spills: Have a spill kit readily available that is appropriate for pyridine-based compounds and the solvent in use.
-
Don Appropriate PPE: Based on the PPE selection workflow, put on your lab coat, chemical splash goggles, face shield, and the selected gloves.
Procedure:
-
Tare the Balance: Place the weighing boat or paper on the balance and tare the weight.
-
Transfer the Solid: Carefully open the container of this compound. Keeping the container opening low and away from your breathing zone, use a clean spatula to transfer the desired amount of powder to the weighing boat.
-
Rationale: This minimizes the potential for creating and inhaling dust.
-
-
Close the Container: Securely close the stock container immediately after dispensing the material.
-
Record the Weight: Note the final weight of the compound.
-
Dissolution:
-
Place a stir bar in the designated flask or beaker containing the appropriate volume of solvent.
-
Carefully add the weighed solid to the solvent.
-
Place the vessel on a stir plate within the fume hood to facilitate dissolution.
-
-
Decontamination and Waste Disposal:
-
Dispose of the used weighing boat/paper in a designated solid hazardous waste container.
-
Wipe down the spatula, the balance, and the work surface within the fume hood with a damp cloth or towel, being mindful not to create dust. Dispose of the cleaning materials in the solid hazardous waste container.
-
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat.
-
Hand Washing: Wash your hands thoroughly with soap and water after completing the procedure.[1]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: For small spills, use an absorbent material such as vermiculite or sand to contain the spill.[3] Collect the absorbed material into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal: Environmental Responsibility
This compound and any materials contaminated with it must be disposed of as hazardous waste.[3]
-
Waste Collection: Collect all waste, including unused product, solutions, and contaminated materials (e.g., gloves, weighing paper), in a clearly labeled and sealed hazardous waste container.[12]
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name.
-
Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. Never pour this chemical or its solutions down the drain.[3]
By adhering to these detailed procedures and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research endeavors, ensuring a safe laboratory environment for yourself and your colleagues.
References
- 1. gz-supplies.com [gz-supplies.com]
- 2. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. gloves.com [gloves.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 7. growland.net [growland.net]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 10. ehs.sfsu.edu [ehs.sfsu.edu]
- 11. calpaclab.com [calpaclab.com]
- 12. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
